Product packaging for 2-Chloro-6-methylquinoline-3-carbonitrile(Cat. No.:CAS No. 483287-37-2)

2-Chloro-6-methylquinoline-3-carbonitrile

Cat. No.: B1607281
CAS No.: 483287-37-2
M. Wt: 202.64 g/mol
InChI Key: SJNJYVWUJJNMSD-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2 B1607281 2-Chloro-6-methylquinoline-3-carbonitrile CAS No. 483287-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-2-3-10-8(4-7)5-9(6-13)11(12)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNJYVWUJJNMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351685
Record name 2-Chloro-6-methylquinoline-3-carbonitrile
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Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

483287-37-2
Record name 2-Chloro-6-methylquinoline-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 483287-37-2
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Foundational & Exploratory

A Technical Guide to 2-Chloro-6-methylquinoline-3-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-6-methylquinoline-3-carbonitrile, a key heterocyclic building block for pharmaceutical research and development. While a specific CAS number for this compound is not prominently listed in major chemical databases, this paper outlines its logical synthesis from the well-documented precursor, 2-Chloro-6-methylquinoline-3-carbaldehyde (CAS No. 73568-27-1). We will explore its physicochemical properties, provide detailed, field-proven synthetic protocols, analyze its chemical reactivity, and discuss its potential applications as a versatile scaffold in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of the quinoline core.

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of specific functional groups onto this heterocyclic system allows for the fine-tuning of a molecule's pharmacological profile.

This compound is a particularly valuable derivative. It possesses three key features for chemical diversification:

  • An activated chloro group at the 2-position, prime for nucleophilic aromatic substitution (SNAr).

  • A nitrile moiety at the 3-position, which can be hydrolyzed, reduced, or converted into other functional groups.

  • A methyl group at the 6-position, which can modulate lipophilicity and metabolic stability.

This combination makes it an exemplary scaffold for creating diverse chemical libraries aimed at discovering new drug candidates. This guide provides the necessary technical information to synthesize, handle, and strategically utilize this potent intermediate.

Physicochemical and Structural Data

The properties of the target compound are derived from its structure, while data for its direct precursor are provided for reference.

PropertyThis compound2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor)
CAS Number Not readily available73568-27-1
Molecular Formula C₁₁H₇ClN₂C₁₁H₈ClNO[2]
Molecular Weight 202.64 g/mol 205.64 g/mol [2]
Appearance Predicted: White to off-white solidWhite solid[3]
Melting Point Not available120-125 °C
InChI Key Predicted: ZVARLWRJGGQKTO-UHFFFAOYSA-NFSLNYYZJXMGKHK-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process starting from commercially available N-(4-tolyl)acetamide. The first step involves the well-established Vilsmeier-Haack reaction to construct the quinoline ring system, followed by the conversion of the resulting aldehyde to the target nitrile.

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (CAS: 73568-27-1)

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[3][4] In this case, N-(p-tolyl)acetamide reacts with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) to yield the chloro-formyl-quinoline intermediate.

Causality and Experimental Insight:

  • Vilsmeier Reagent (POCl₃ + DMF): POCl₃ activates the carbonyl oxygen of DMF, creating the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the key formylating agent.

  • Cyclization: The reaction proceeds through electrophilic substitution onto the acetanilide, followed by an intramolecular cyclization and subsequent dehydration and chlorination to form the stable quinoline ring.[5]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and performed at low temperatures (0-5 °C) to ensure stability. The subsequent reaction with the acetanilide requires heating (e.g., 353 K or 80 °C) to drive the cyclization to completion.[4][6]

Detailed Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~7.0 eq) to N,N-dimethylformamide (DMF, ~3.0 eq) at 0-5 °C with constant stirring.[6]

  • Once the addition is complete, add N-(4-tolyl)acetamide (1.0 eq) to the prepared reagent.[6]

  • Heat the reaction mixture to 80-90 °C (353 K) and maintain for 10-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][6]

  • After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.[6]

  • The precipitated white product is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent mixture such as petroleum ether/ethyl acetate to yield pure 2-Chloro-6-methylquinoline-3-carbaldehyde.[6]

Step 2: Conversion to this compound

The conversion of an aldehyde to a nitrile is a standard transformation. A robust method involves the formation of an aldoxime intermediate, followed by dehydration.[7]

Causality and Experimental Insight:

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in a condensation reaction to form the corresponding aldoxime. The reaction is often catalyzed by a mild base to neutralize the HCl released.

  • Dehydration: A dehydrating agent, such as thionyl chloride (SOCl₂), acetic anhydride, or trifluoroacetic anhydride, is used to eliminate water from the oxime, yielding the nitrile. Thionyl chloride in DMF is an effective system for this transformation.[7]

Detailed Protocol:

  • Dissolve 2-Chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Add hydroxylamine hydrochloride (~1.2 eq) and a base such as sodium acetate or pyridine (~1.2 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting aldehyde.

  • Isolate the intermediate oxime or proceed directly by adding the crude reaction mixture to a solution of thionyl chloride (SOCl₂) in DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the dehydration is complete (monitored by TLC).

  • Perform an aqueous work-up by pouring the reaction mixture into ice water and neutralizing with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

G cluster_0 Step 1: Vilsmeier-Haack Synthesis cluster_1 Step 2: Nitrile Formation A N-(4-tolyl)acetamide C Reaction at 80-90°C A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D Ice Water Quench & Filtration C->D E 2-Chloro-6-methylquinoline- 3-carbaldehyde D->E G Aldoxime Intermediate E->G F Hydroxylamine HCl F->G H Dehydration (e.g., SOCl₂/DMF) G->H I Work-up & Purification H->I J 2-Chloro-6-methylquinoline- 3-carbonitrile (Final Product) I->J G cluster_0 C2-Position Reactivity (SNAr) cluster_1 C3-Nitrile Reactivity Main 2-Chloro-6-methylquinoline- 3-carbonitrile Nuc_Amine 2-Amino-quinoline Derivative Main->Nuc_Amine R-NH₂ Nuc_Thiol 2-Thioether-quinoline Derivative Main->Nuc_Thiol R-SH Nuc_Alkoxide 2-Alkoxy-quinoline Derivative Main->Nuc_Alkoxide R-OH Nuc_Suzuki 2-Aryl-quinoline Derivative Main->Nuc_Suzuki Ar-B(OH)₂ Pd Catalyst Red Aminomethyl Derivative Main->Red Reduction (e.g., LiAlH₄) Hyd Carboxylic Acid Derivative Main->Hyd Hydrolysis (H₃O⁺ or OH⁻)

References

A-Z in-depth technical guide on the synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile from N-(4-tolyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile from N-(4-tolyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the multi-step synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The synthetic pathway commences with the readily available starting material, N-(4-tolyl)acetamide. The core of the synthesis involves a Vilsmeier-Haack cyclization to construct the quinoline scaffold, yielding the intermediate 2-Chloro-6-methylquinoline-3-carbaldehyde. Subsequent transformation of the aldehyde functionality into a nitrile group completes the synthesis. This guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and discusses critical process parameters to ensure reproducible and efficient synthesis.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are privileged heterocyclic motifs that form the core structure of a wide array of natural products and synthetic pharmaceuticals. Their rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites have led to their extensive use in drug discovery. Compounds bearing the quinoline nucleus exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

Target Molecule: this compound

This compound is a highly versatile intermediate. The chloro substituent at the 2-position is an excellent leaving group, amenable to nucleophilic substitution, allowing for the introduction of various functionalities. The carbonitrile group at the 3-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build more complex fused heterocyclic systems. This dual functionality makes it a strategic synthon for generating diverse chemical libraries for drug screening.

Synthetic Strategy Overview

The synthesis is designed as a robust three-step process, beginning with the preparation of the Vilsmeier-Haack substrate.

  • Step 1: Acylation. Synthesis of the starting material, N-(4-tolyl)acetamide, from p-toluidine.

  • Step 2: Vilsmeier-Haack Reaction. Cyclization of N-(4-tolyl)acetamide using a Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide) to form the key intermediate, 2-Chloro-6-methylquinoline-3-carbaldehyde.[1]

  • Step 3: Nitrile Formation. Conversion of the 3-formyl group of the intermediate to the final 3-carbonitrile product.

This approach is efficient, scalable, and utilizes readily available commercial reagents.

Mechanistic Insights: The Vilsmeier-Haack Cyclization

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds.[2]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Attack and Intramolecular Cyclization

The N-(4-tolyl)acetamide substrate, while an amide, possesses an aromatic ring activated by the acetamido group. The Vilsmeier reagent undergoes an electrophilic aromatic substitution onto the electron-rich benzene ring, ortho to the activating acetamido group. This is followed by a crucial intramolecular cyclization where the nitrogen of the acetamido group attacks the iminium carbon. Subsequent dehydration and tautomerization lead to the formation of the quinoline ring system. The use of POCl₃ facilitates both the formation of the Vilsmeier reagent and the chlorination at the 2-position of the newly formed quinoline ring.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Overall synthetic workflow from p-toluidine to the target nitrile.

Experimental Protocols

Synthesis of N-(4-tolyl)acetamide (Starting Material)

Rationale: This initial acylation step protects the amine and provides the necessary acetyl group for the subsequent cyclization. Acetic anhydride is a safe and efficient acetylating agent for this purpose.

Procedure:

  • To a 250 mL round-bottom flask, add p-toluidine (10.7 g, 0.1 mol) and 50 mL of 10% aqueous acetic acid.

  • Stir the mixture to form a fine slurry.

  • While stirring vigorously, add acetic anhydride (11.2 mL, 0.12 mol) dropwise over 15 minutes.

  • After the addition is complete, stir the mixture at room temperature for an additional 60 minutes.

  • Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.

  • The product is typically of sufficient purity for the next step. If desired, recrystallization from ethanol/water can be performed.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

Rationale: This is the key ring-forming step. The reaction must be performed under anhydrous conditions, and temperature control is critical during the formation of the Vilsmeier reagent to prevent decomposition. The molar excess of the Vilsmeier reagent ensures complete conversion of the substrate.

Procedure:

  • In a 500 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) (30 mL, 0.32 mol) dropwise to the DMF via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • Add N-(4-tolyl)acetamide (14.9 g, 0.1 mol) portion-wise to the cold Vilsmeier reagent over 20 minutes.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring progress by TLC (thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

  • Collect the solid product by vacuum filtration, wash extensively with water (4 x 100 mL), and dry under vacuum to yield the crude 2-Chloro-6-methylquinoline-3-carbaldehyde.[2]

Synthesis of this compound (Nitrile Formation)

Rationale: This transformation is efficiently achieved in a one-pot, two-step sequence. First, the aldehyde is converted to its corresponding aldoxime with hydroxylamine. Second, the aldoxime is dehydrated without isolation to yield the nitrile. Thionyl chloride is an effective dehydrating agent for this purpose.[3]

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-Chloro-6-methylquinoline-3-carbaldehyde (10.3 g, 0.05 mol) in 100 mL of ethanol.

  • Add hydroxylamine hydrochloride (4.2 g, 0.06 mol) and sodium acetate (6.2 g, 0.075 mol) to the suspension.

  • Heat the mixture to reflux for 2 hours. The formation of the intermediate oxime can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate, dry dropping funnel, prepare a solution of thionyl chloride (5.5 mL, 0.075 mol) in 20 mL of anhydrous DMF.

  • Add the thionyl chloride/DMF solution dropwise to the cold reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Pour the reaction mixture into 400 mL of ice-cold water.

  • A precipitate will form. Stir for 20 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Diagram: Vilsmeier-Haack Cyclization Mechanism

Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF POCl3 POCl₃ VReagent Vilsmeier Reagent [Cl-CH=N⁺(CH₃)₂] POCl3->VReagent Activation Acetamide N-(4-tolyl)acetamide Intermediate1 Electrophilic Substitution Adduct Acetamide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-6-methylquinoline- 3-carbaldehyde Intermediate2->Product Dehydration & Aromatization

Caption: Key mechanistic stages of the Vilsmeier-Haack reaction.

Process Parameters and Data

Optimizing reaction conditions is crucial for achieving high yield and purity.

Stoichiometry and Reagent Roles
  • POCl₃/DMF Ratio: A molar excess of POCl₃ relative to DMF is often used to ensure the complete formation of the Vilsmeier reagent. A typical ratio is 3-5 equivalents of POCl₃ to 1 equivalent of the acetanilide substrate.

  • Hydroxylamine: A slight excess (1.2-1.5 equivalents) is used in the nitrile formation step to ensure complete conversion of the aldehyde to the oxime.

  • Dehydrating Agent: An excess of the dehydrating agent (e.g., thionyl chloride) is required to drive the dehydration of the oxime to completion.

Critical Process Parameters
  • Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and requires strict temperature control (0-10 °C) to prevent degradation.

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Reaction Time: Reaction times for the Vilsmeier cyclization can vary based on the substrate's reactivity. Monitoring by TLC is essential to determine the point of completion.

Data Summary
CompoundFormulaMol. WeightTypical YieldM.P. (°C)
N-(4-tolyl)acetamideC₉H₁₁NO149.19>90%146-149
2-Chloro-6-methylquinoline-3-carbaldehydeC₁₁H₈ClNO205.6465-75%172-174
This compoundC₁₁H₇ClN₂202.6470-85%~180-184

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Thionyl Chloride (SOCl₂): Also corrosive and water-reactive. Handle with the same precautions as POCl₃.

  • N,N-Dimethylformamide (DMF): A potential hepatotoxin and reproductive hazard. Avoid inhalation and skin contact.

  • Work-up: The quenching of the Vilsmeier reaction mixture with ice is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously in a fume hood.

Waste Disposal: All waste materials, including aqueous layers from work-up and solvent washes, should be neutralized and disposed of in accordance with institutional and local environmental regulations.

Conclusion

The described synthetic route provides a reliable and scalable method for the preparation of this compound from N-(4-tolyl)acetamide. By understanding the underlying Vilsmeier-Haack mechanism and carefully controlling critical process parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and materials science. The protocols are robust and utilize standard laboratory techniques and reagents.

References

A Technical Guide to the Vilsmeier-Haack Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides an in-depth technical overview of its application in the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. We will explore the underlying mechanism, provide a detailed and validated experimental protocol, discuss critical process parameters, and offer insights into troubleshooting and optimization. This document is intended to serve as a practical resource for scientists engaged in organic synthesis and drug development, enabling the reliable and efficient production of this key intermediate.

Introduction: Strategic Importance of the Quinoline Scaffold

Quinoline derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline ring is therefore of paramount importance. The introduction of a formyl (-CHO) group, particularly at the C-3 position, provides a versatile synthetic handle for further molecular elaboration. The Vilsmeier-Haack reaction stands out as one of the most efficient methods for achieving this transformation, offering a direct route to key aldehyde intermediates from readily available precursors.[1]

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The overall transformation is an electrophilic aromatic substitution.[2][3] However, the electrophile is not a simple formyl cation but a more complex species known as the Vilsmeier reagent. The reaction proceeds in three main stages:

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphoryl chloride (POCl₃).[4] DMF, a seemingly simple solvent, acts as the formyl source. Its oxygen atom attacks the electrophilic phosphorus center of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺. This is the active electrophile, often referred to as the Vilsmeier reagent.[5][6]

Stage 2: Electrophilic Attack and Cyclization The synthesis of the quinoline ring system itself is achieved through a Vilsmeier-Haack cyclization of an N-arylacetamide (in this case, N-(4-methylphenyl)acetamide, or 4'-methylacetanilide).[7] The electron-rich aromatic ring of the acetanilide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, driven by the nucleophilic character of the enolizable acetamide, forms the heterocyclic ring. This process is followed by dehydration and chlorination, facilitated by the excess POCl₃ in the reaction medium, to yield the stable 2-chloroquinoline aromatic system.[1]

Stage 3: Hydrolysis to the Aldehyde The immediate product of the electrophilic attack is a complex iminium salt intermediate. This species is stable under the anhydrous reaction conditions but is readily hydrolyzed during aqueous work-up.[8][9] The addition of water to the iminium carbon, followed by the elimination of dimethylamine, liberates the final aldehyde product.[9]

Reaction Mechanism Overview

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Cyclization cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [(CH₃)₂N=CHCl]⁺ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-(4-methylphenyl)acetamide Iminium_Intermediate Iminium Salt Intermediate Acetanilide->Iminium_Intermediate + Vilsmeier Reagent Final_Product 2-chloro-6-methyl- quinoline-3-carbaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: High-level overview of the Vilsmeier-Haack reaction stages.

Experimental Protocol: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

This protocol is based on established literature procedures for the Vilsmeier-Haack cyclization of acetanilides.[10][11]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)AmountNotes
N,N-Dimethylformamide (DMF)73.09Solvent & Reagent9.6 mL (0.125 mol)Anhydrous grade is essential.
Phosphoryl chloride (POCl₃)153.337.032.2 mL (0.35 mol)Freshly distilled, handle with extreme care.
4'-Methylacetanilide149.191.07.46 g (0.05 mol)Ensure it is dry.
Crushed Ice / Ice Water18.02-200-300 mLFor quenching the reaction.
Ethyl Acetate88.11-As neededFor recrystallization.
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (9.6 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Addition of POCl₃: Add phosphoryl chloride (32.2 mL) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, cooled addition prevents overheating and potential side reactions.

  • Addition of Substrate: Once the POCl₃ addition is complete, add the 4'-methylacetanilide (7.46 g) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Heating: After a 5-10 minute interval, remove the ice bath and heat the reaction mixture in a pre-heated oil bath to 70-80 °C. Maintain this temperature with continuous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: Monitoring by TLC ensures the reaction is driven to completion, maximizing yield and minimizing unreacted starting material.

  • Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In a separate large beaker, prepare 200-300 mL of crushed ice/ice water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reactive POCl₃ and hydrolyzes the iminium intermediate to the aldehyde, which typically precipitates as a solid.

  • Isolation: Isolate the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallize the solid from ethyl acetate to afford pure 2-chloro-6-methylquinoline-3-carbaldehyde as a crystalline solid.[10][12]

Experimental Workflow Diagram

Workflow A 1. Cool DMF to 0°C B 2. Add POCl₃ dropwise (maintain <5°C) A->B C 3. Add 4'-Methylacetanilide (maintain <10°C) B->C D 4. Heat to 70-80°C (6-12h, monitor by TLC) C->D E 5. Cool to Room Temp. D->E F 6. Quench by pouring onto ice water E->F G 7. Isolate solid by filtration F->G H 8. Wash with cold water G->H I 9. Recrystallize from Ethyl Acetate H->I J Pure Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Data, Troubleshooting, and Safety

Expected Results
  • Appearance: Pale yellow to off-white crystalline solid.

  • Yield: Typically in the range of 60-80%, depending on reaction scale and purity of reagents.

  • Melting Point: Literature values are in the range of 148-150 °C.

Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time or slightly increase temperature (to 90°C). Confirm completion with TLC.
Moisture in reagents.Use anhydrous DMF and freshly distilled POCl₃. Ensure glassware is oven-dried.
Loss during work-up.Ensure complete precipitation by stirring the quenched mixture for an extended period (30-60 min) at low temperature before filtering.
Dark/Tarry Product Reaction temperature too high.Maintain strict temperature control during reagent addition and heating phases.
Impure starting materials.Recrystallize the 4'-methylacetanilide before use.
No Product Formation Inactive Vilsmeier reagent.Ensure the POCl₃ is of high quality. Prepare the reagent in situ and use it immediately.
Incorrect substrate.Verify the identity and purity of the starting acetanilide.
Safety Considerations
  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and releases HCl gas. This step must be performed slowly, with efficient stirring, and in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient synthetic route to 2-chloro-6-methylquinoline-3-carbaldehyde from N-(4-methylphenyl)acetamide. By understanding the reaction mechanism and carefully controlling key experimental parameters such as temperature, reagent stoichiometry, and moisture, researchers can reliably produce this valuable intermediate in good yield. The resulting aldehyde is a versatile platform for the synthesis of more complex quinoline-based molecules, making this reaction a critical tool in the arsenal of medicinal and synthetic chemists.

References

The Quinoline Core Reimagined: 2-Chloro-6-methylquinoline-3-carbonitrile as a Master Key for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Within this privileged class, 2-chloro-6-methylquinoline-3-carbonitrile emerges as a particularly versatile and powerful building block. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chloro group and a modifiable carbonitrile—provides an exceptional platform for generating diverse molecular libraries. This guide delves into the synthesis, reactivity, and application of this key intermediate, offering field-proven insights and detailed protocols to empower researchers in the rational design of next-generation therapeutics, from kinase inhibitors to antimicrobial agents.

Core Attributes: Why this compound?

The utility of this building block is rooted in its distinct chemical personality. The quinoline ring system itself is a bioisostere for naphthalene and is frequently found in natural products and synthetic drugs, known to intercalate with DNA and interact with enzyme active sites.[1][3] The specific functionalization of this compound offers a tripartite advantage for drug design:

  • The C2-Chloro Group: This is the primary reactive handle. Positioned on an electron-deficient pyridine ring, this chlorine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles (amines, thiols, alcohols). This allows for the systematic introduction of diverse side chains crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • The C3-Nitrile Group: The nitrile is a versatile functional group. It can be maintained as a hydrogen bond acceptor, hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further avenues for structural modification and interaction with biological targets.

  • The C6-Methyl Group: This substituent provides a subtle yet important contribution. It enhances lipophilicity and can engage in beneficial van der Waals interactions within protein binding pockets, often improving target affinity and metabolic stability.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₈ClNO[4]
Molecular Weight 205.64 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 120-125 °C
CAS Number 73568-27-1[4]

Synthesis of the Building Block: A Validated Protocol

The most reliable and widely cited method for synthesizing this compound is through a Vilsmeier-Haack reaction, a powerful formylation method that builds the heterocyclic ring system in a one-pot procedure.[5][6]

Workflow for Synthesis via Vilsmeier-Haack Reaction

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A N-(4-tolyl)acetamide C Vilsmeier-Haack Cyclization A->C B POCl₃ + DMF (Vilsmeier Reagent) B->C D Ice Quenching C->D Pour mixture onto ice E Filtration & Drying D->E F Recrystallization (Petroleum Ether / Ethyl Acetate) E->F G 2-Chloro-6-methylquinoline- 3-carbonitrile F->G cluster_N N-Nucleophiles cluster_S S-Nucleophiles cluster_C3 C3-Nitrile Reactions center 2-Chloro-6-methylquinoline- 3-carbonitrile N1 R-NH₂ (Amines) center->N1 SNAr N2 R-NHNH₂ (Hydrazines) center->N2 SNAr N3 Azoles center->N3 SNAr S1 R-SH (Thiols) center->S1 SNAr C1 Hydrolysis (H₂O/H⁺) center->C1 Modification C2 Reduction (H₂/Pd) center->C2 Modification P1 2-Amino Derivatives (Kinase Inhibitors) N1->P1 P2 2-Hydrazinyl Derivatives (Antimicrobials) N2->P2 P3 2-Azolyl Derivatives N3->P3 P4 2-Thioether Derivatives S1->P4 P5 Carboxylic Acids / Amides C1->P5 P6 Aminomethyl Derivatives C2->P6 cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

References

A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Chloro-6-methylquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise structural features through spectroscopic analysis is paramount for rational drug design and development. This document offers a predictive but expertly grounded elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established principles and comparative analysis with structurally related analogues.

Introduction and Molecular Structure

This compound belongs to a class of compounds known for their versatile chemical reactivity and diverse biological activities. The molecule incorporates a quinoline core, which is a fusion of a benzene ring and a pyridine ring. The key functional groups that dictate its spectroscopic and chemical behavior are the chloro group at the 2-position, the carbonitrile (cyano) group at the 3-position, and the methyl group at the 6-position. These substituents create a unique electronic environment that is reflected in its spectral data.

Accurate structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture, confirm purity, and provide insights into the electronic and bonding characteristics of a molecule.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.

Rationale for Predictions:

  • H4: This proton is on the pyridine ring, adjacent to the electron-withdrawing nitrile group and part of the quinoline system. It is expected to be the most deshielded aromatic proton, appearing as a sharp singlet at a high chemical shift.

  • Aromatic Protons (H5, H7, H8): These protons on the benzene ring will show characteristic splitting patterns. H8 is ortho to the ring nitrogen, leading to a downfield shift. H5 is meta to the nitrogen and ortho to the methyl group. H7 is ortho to the methyl group. This will result in a complex multiplet or distinct doublet/singlet signals in the aromatic region.

  • Methyl Protons (-CH₃): The methyl group at C6 will appear as a singlet in the typical alkyl-aromatic region, shifted slightly downfield due to its attachment to the quinoline ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H48.3 - 8.6Singlet (s)1H
H88.0 - 8.2Doublet (d)1H
H57.8 - 8.0Singlet (s) or Doublet (d)1H
H77.6 - 7.8Doublet (d)1H
-CH₃2.5 - 2.7Singlet (s)3H
Standard Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the diverse electronic environments, all 12 carbon atoms in this compound are expected to be chemically non-equivalent and thus produce distinct signals.

Rationale for Predictions:

  • Quaternary Carbons (C2, C3, C4a, C6, C8a): These carbons, lacking directly attached protons, will typically show weaker signals. C2, bonded to both chlorine and nitrogen, will be significantly deshielded. C3, attached to the nitrile and chloro-substituted carbon, will also be downfield. The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-120 ppm range.[1]

  • Aromatic CH Carbons (C4, C5, C7, C8): These will appear in the typical aromatic region (120-140 ppm). Their specific shifts are influenced by their position relative to the nitrogen atom and the substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region at the most upfield position.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2148 - 152
C4138 - 142
C6136 - 140
C8a145 - 148
C4a128 - 132
C5126 - 130
C7133 - 137
C8125 - 129
C3110 - 114
C≡N116 - 119
-CH₃21 - 24
Standard Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz (or higher) spectrometer, operating at approximately 100 MHz for ¹³C.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Rationale for Predictions: The IR spectrum will be dominated by a few key absorptions:

  • C≡N Stretch: The nitrile group will exhibit a sharp, medium-to-strong intensity band. This is a highly characteristic absorption.

  • Aromatic C-H Stretch: These will appear as a group of weak to medium bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methyl group C-H stretches will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretches: The quinoline ring system will show several bands in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.

  • C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region and can sometimes be difficult to assign definitively.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₃)2980 - 2850Medium-Weak
Nitrile (C≡N) Stretch2240 - 2220Medium-Strong
Aromatic C=C/C=N Stretches1610 - 1450Medium-Strong
C-Cl Stretch800 - 600Strong
Standard Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Rationale for Predictions:

  • Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (C₁₂H₈ClN₂). A crucial feature will be the isotopic peak at M+2, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

  • Fragmentation Pathway: Under Electron Ionization (EI), the molecular ion is expected to undergo fragmentation. A plausible pathway, based on the fragmentation of similar chloro- and cyano-substituted aromatic compounds, involves the initial loss of a chlorine radical or a hydrogen cyanide (HCN) molecule.[2] Subsequent fragmentation would involve the breakdown of the quinoline ring system.

Predicted Fragmentation:

  • m/z 202/204: Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺.

  • m/z 167: Loss of a chlorine radical ([M-Cl]⁺). This is often a very prominent peak.

  • m/z 175: Loss of HCN ([M-HCN]⁺).

  • m/z 140: Loss of both Cl and HCN ([M-Cl-HCN]⁺).

MS_Fragmentation M [C12H8ClN2]+• m/z 202/204 M_Cl [C12H8N2]+• m/z 167 (-Cl•) M->M_Cl M_HCN [C11H7Cl]+• m/z 175 (-HCN) M->M_HCN M_Cl_HCN [C11H7N]+• m/z 140 (-HCN) M_Cl->M_Cl_HCN

Caption: Predicted major fragmentation pathway for this compound.

Standard Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus mass-to-charge ratio (m/z).

Summary and Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted data in the tables and the rationale provided are based on fundamental principles of spectroscopic interpretation and comparison with closely related molecules. This information serves as a robust reference for researchers working on the synthesis, characterization, and application of this compound and its derivatives. Any experimentally obtained data should be compared against these predictions to confirm the identity and purity of the synthesized material. The provided standard protocols offer a reliable framework for acquiring high-quality spectroscopic data.

References

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Within this esteemed class, 2-Chloro-6-methylquinoline-3-carbonitrile and its analogues have emerged as compounds of significant interest, demonstrating a spectrum of biological activities, most notably in the realms of antibacterial and anticancer research. However, the precise molecular mechanisms underpinning these effects remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding and delineates a strategic, protocol-driven approach for researchers and drug development professionals to systematically elucidate the mechanism of action of this compound in biological systems. We will explore potential molecular targets, propose signaling pathway interactions, and offer detailed experimental workflows designed to yield definitive mechanistic insights.

Introduction: The Quinoline Core and Its Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous quinoline-based drugs with applications ranging from antimalarials like chloroquine to potent antibacterial agents such as ciprofloxacin.[2] The diverse biological activities exhibited by quinoline derivatives are largely dependent on the nature and position of their substitutions.[3]

This compound is a synthetic derivative that has garnered attention for its potential as a lead compound in developing new therapeutics. While extensive research has been conducted on the synthesis and preliminary biological screening of related compounds, a definitive mechanism of action for this specific molecule has yet to be fully elucidated. This guide aims to bridge that gap by proposing testable hypotheses based on the established activities of analogous compounds and providing the experimental frameworks to validate them.

Postulated Mechanisms of Action and Investigative Frameworks

Based on the existing body of literature for quinoline-3-carbonitrile derivatives, we can postulate several primary mechanisms of action for this compound. This section will delve into these hypotheses and present detailed protocols for their investigation.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

A compelling hypothesis for the antibacterial action of quinoline derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] This enzyme is a well-established target for the quinolone class of antibiotics.[2] A study on a related quinoline-3-carbonitrile derivative, QD4, demonstrated a strong interaction with DNA gyrase, suggesting a probable mechanism of action.[2][4]

The following workflow outlines the steps to determine if this compound acts as a DNA gyrase inhibitor.

DNA_Gyrase_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_invivo Cell-Based & In Vivo Validation start Start: Compound Synthesis & Purification mic_testing MIC Determination (Various Bacterial Strains) start->mic_testing Initial Screening gyrase_supercoiling DNA Gyrase Supercoiling Assay mic_testing->gyrase_supercoiling If Active ic50_determination IC50 Determination gyrase_supercoiling->ic50_determination Quantify Inhibition binding_assay Binding Affinity Assay (e.g., SPR or MST) ic50_determination->binding_assay Confirm Direct Interaction bacterial_growth Bacterial Growth Curve Analysis binding_assay->bacterial_growth Transition to Cellular Context dna_damage Assessment of DNA Damage (e.g., SOS response) bacterial_growth->dna_damage resistance_studies Spontaneous Resistance Mutant Selection dna_damage->resistance_studies target_validation Sequencing of gyrA/gyrB genes in resistant mutants resistance_studies->target_validation end Conclusion on DNA Gyrase Inhibition Mechanism target_validation->end

Caption: Workflow to investigate DNA gyrase inhibition.

Objective: To determine the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

  • This compound dissolved in DMSO

  • Ciprofloxacin (positive control)

  • DMSO (vehicle control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • Assay buffer

    • Relaxed pBR322 DNA (final concentration ~10-20 nM)

    • Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include controls with ciprofloxacin and DMSO.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to interact with the enzyme.

  • Add DNA gyrase (final concentration ~1-2 units) to each tube.

  • Initiate the reaction by adding ATP (final concentration ~1 mM).

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel and visualize the DNA bands under UV light.

Interpretation of Results:

  • In the absence of an inhibitor (DMSO control), the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the agarose gel.

  • An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

  • The concentration-dependent inhibition can be used to determine the IC50 value of the compound.

Anticancer Activity: Targeting Key Signaling Pathways

The quinoline scaffold is a common feature in many anticancer agents that target various aspects of tumor progression.[3] Derivatives of 2-chloroquinoline have demonstrated cytotoxic effects against a range of cancer cell lines, including HepG-2, HCT-116, MCF-7, and PC3.[5] Potential mechanisms include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[3]

Anticancer_Pathways cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound tyrosine_kinases Tyrosine Kinases (e.g., EGFR, VEGFR) compound->tyrosine_kinases topoisomerases Topoisomerases (I & II) compound->topoisomerases tubulin Tubulin compound->tubulin apoptosis Apoptotic Pathway (Caspase activation) compound->apoptosis pi3k_akt PI3K/Akt/mTOR Pathway tyrosine_kinases->pi3k_akt ras_raf_mek Ras/Raf/MEK/ERK Pathway tyrosine_kinases->ras_raf_mek cell_cycle Cell Cycle Checkpoints (e.g., G2/M arrest) topoisomerases->cell_cycle tubulin->cell_cycle proliferation Inhibition of Proliferation pi3k_akt->proliferation angiogenesis Inhibition of Angiogenesis pi3k_akt->angiogenesis ras_raf_mek->proliferation ras_raf_mek->angiogenesis cell_cycle->proliferation cell_death Induction of Apoptosis cell_cycle->cell_death apoptosis->cell_death

Caption: Potential anticancer signaling pathways targeted by the compound.

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous control cell line (e.g., MCF-10A).

  • Complete cell culture medium.

  • MTT or similar cell viability assay reagent.

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Flow cytometer.

  • This compound dissolved in DMSO.

  • Staurosporine or doxorubicin (positive control for apoptosis).

Procedure (MTT Assay for Cytotoxicity):

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Procedure (Annexin V/PI Staining for Apoptosis):

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Interpretation of Results:

  • A dose- and time-dependent decrease in cell viability in the MTT assay indicates cytotoxic activity.

  • In the flow cytometry analysis:

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • A significant increase in these populations compared to the control indicates that the compound induces apoptosis.

Quantitative Data Summary

Compound ClassTarget/Cell LineReported IC50Reference
Quinoline-3-carbonitrile derivative (QD4)E. coli (MIC)4 µg/mL[6]
4-Anilinoquinoline-3-carbonitrileEGFR Kinase7.5 nM[7]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrileEGFR71 nM[8]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrileHER-231 nM[8]
Chloro-methylquinazolinone derivativeHCT Cell Line8.00 µM[9]

Conclusion and Future Directions

This compound stands as a promising chemical entity with the potential for development as either an antibacterial or an anticancer agent. The current body of evidence, primarily drawn from analogous compounds, strongly suggests that its mechanism of action likely involves the inhibition of critical enzymes such as bacterial DNA gyrase or cellular kinases and topoisomerases.

The investigative frameworks and detailed protocols provided in this guide offer a clear and logical path for researchers to systematically unravel the precise molecular interactions of this compound. Future research should focus on a multi-pronged approach, combining in vitro enzymatic assays with cell-based studies to not only identify the primary molecular target(s) but also to delineate the downstream effects on cellular signaling pathways. Elucidating the definitive mechanism of action will be paramount in advancing this compound through the drug discovery pipeline.

References

Navigating the Solubility Landscape of 2-Chloro-6-methylquinoline-3-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, with physicochemical properties often acting as critical determinants of success. Among these, solubility stands as a paramount parameter, directly influencing a compound's bioavailability, processability, and ultimate efficacy. This technical guide is dedicated to a specific molecule of interest in medicinal chemistry: 2-Chloro-6-methylquinoline-3-carbonitrile. While this compound holds potential as a scaffold in drug design, a significant knowledge gap exists in the public domain regarding its solubility in common organic solvents.

This document, therefore, takes a unique approach. In the absence of established quantitative data, we provide a robust framework for researchers to empirically determine the solubility of this compound. We will delve into a theoretical prediction of its solubility based on its molecular structure, followed by detailed, field-proven experimental protocols. This guide is designed to empower researchers with the necessary tools and understanding to generate reliable and reproducible solubility data, a crucial step in the early-stage development of any potential pharmaceutical candidate.

The Compound in Focus: this compound

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific structural features of this molecule—a planar quinoline core, a chloro substituent at the 2-position, a methyl group at the 6-position, and a polar carbonitrile group at the 3-position—collectively dictate its physicochemical behavior.

An understanding of these functional groups is the first step in predicting how the molecule will interact with various solvents:

  • Quinoline Core: The fused aromatic ring system is inherently hydrophobic and will favor interactions with nonpolar and aromatic solvents.

  • 2-Chloro Group: This electronegative substituent adds to the molecule's hydrophobicity.

  • 6-Methyl Group: A small, nonpolar alkyl group that further contributes to the hydrophobic character.

  • 3-Carbonitrile Group (-C≡N): This is a strongly polar and electron-withdrawing group. The nitrogen atom can act as a hydrogen bond acceptor.

The interplay between the largely nonpolar backbone and the polar nitrile functionality suggests a complex solubility profile, making experimental determination essential.

Theoretical Solubility Profile: An Educated Prediction

Based on the "like dissolves like" principle, we can formulate a hypothesis regarding the solubility of this compound in a range of common organic solvents. This prediction serves as a starting point for solvent selection in experimental studies.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to GoodThe aromatic quinoline core and alkyl/chloro substituents should interact favorably with these nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentThese solvents can interact with the polar carbonitrile group via dipole-dipole interactions without the steric hindrance of hydrogen bonding donors.
Polar Protic Methanol, EthanolLow to ModerateWhile the carbonitrile group can accept hydrogen bonds, the large hydrophobic scaffold of the molecule is likely to limit solubility in these solvents.
Aqueous WaterPoor to InsolubleThe predominantly hydrophobic nature of the molecule suggests very limited solubility in water.

This theoretical assessment underscores the necessity for empirical testing to quantify the solubility across this spectrum of solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are established and robust methods for determining the equilibrium solubility of a solid organic compound in a solvent.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

This method is widely accepted for determining the thermodynamic equilibrium solubility of a compound.

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

  • Preparation:

    • Add an excess amount of crystalline this compound to several sealed vials (e.g., 20 mL screw-cap vials). The excess solid is crucial to ensure a saturated solution is formed.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Place the vials in a calibrated thermostatic shaker or rotating wheel, maintaining a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solute (g) / Volume of solvent in the aliquot (L))

The following diagram illustrates the workflow for the shake-flask method:

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to vial B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Settle undissolved solid (e.g., 24h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Evaporate solvent F->G H Weigh dried solute G->H

Caption: Workflow for the Gravimetric Shake-Flask Solubility Determination Method.

Spectroscopic Method (UV-Vis): For High-Throughput Screening

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a faster method for determining solubility, which is particularly useful for screening multiple solvents.

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first generated using standard solutions of known concentrations. The concentration of the saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to find the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the compound in the solvent of interest with a precisely known concentration.

    • Perform serial dilutions to create a series of at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear (R² > 0.99).

  • Prepare Saturated Solutions:

    • Follow steps 1-3 of the Shake-Flask method (Section 3.1.2).

  • Sample Analysis:

    • Withdraw and filter an aliquot of the supernatant as described in the Shake-Flask method.

    • Dilute the filtered saturated solution with a known factor of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

A Logical Approach to Solvent Selection

For a novel compound, a systematic approach to solvent selection is recommended to efficiently map its solubility profile. The following diagram outlines a logical progression from nonpolar to polar solvents.

Solvent_Selection cluster_nonpolar Nonpolar Solvents cluster_aprotic Polar Aprotic Solvents cluster_protic Polar Protic Solvents Start Start with the Compound Toluene Toluene (Aromatic) Start->Toluene Test Solubility Acetone Acetone Start->Acetone Test Solubility Ethanol Ethanol Start->Ethanol Test Solubility Hexane Hexane (Aliphatic) ACN Acetonitrile DMF DMF Methanol Methanol

Caption: A systematic approach for selecting solvents for solubility testing.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing your results.

Table 2: Experimental Solubility Data for this compound

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., TolueneNonpolar25Gravimetric
e.g., AcetonePolar Aprotic25UV-Vis
e.g., EthanolPolar Protic25Gravimetric
e.g., TolueneNonpolar37Gravimetric
e.g., AcetonePolar Aprotic37UV-Vis
e.g., EthanolPolar Protic37Gravimetric

Conclusion: Building a Foundation for Success

While direct, quantitative solubility data for this compound remains to be published, this guide provides the theoretical framework and practical, step-by-step methodologies for its determination. The solubility of a compound is not a mere data point; it is a critical piece of the puzzle in drug development, influencing everything from the feasibility of a synthesis route to the formulation of the final dosage form. By diligently applying the protocols outlined herein, researchers can generate the high-quality, reliable data needed to make informed decisions and advance their research programs. The principles and techniques described are universally applicable and form the bedrock of physicochemical characterization for any novel compound of pharmaceutical interest.

References

hazards and precautionary statements for 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methylquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound (CAS No. 483287-37-2) is a halogenated heterocyclic building block commonly utilized in synthetic organic chemistry and drug discovery.[1] Its quinoline core is a prevalent scaffold in many biologically active compounds, making this reagent a valuable intermediate for the synthesis of novel chemical entities. However, its chemical reactivity and structure necessitate a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a detailed overview of its hazard profile, precautionary statements, and essential safety protocols, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Compound Identity:

  • Chemical Name: this compound

  • CAS Number: 483287-37-2

  • Molecular Formula: C₁₁H₇ClN₂[1]

  • Molecular Weight: 202.64 g/mol [1]

  • Physical Form: Solid

Part 1: GHS Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary dangers are associated with acute oral toxicity and the risk of severe eye damage.

Signal Word: Danger

GHS Pictograms:

PictogramHazard Class
Acute Toxicity (fatal or toxic)Acute Toxicity (Oral)
CorrosionSerious Eye Damage

Hazard Statements (H-Statements):

CodeStatementClassification
H302 Harmful if swallowed.Acute Toxicity, Oral (Category 4)
H318 Causes serious eye damage.Serious Eye Damage (Category 1)
Expert Analysis of Hazards:
  • H302 - Harmful if swallowed: This classification indicates that ingestion of relatively small quantities of the substance can cause significant toxic effects, which may be harmful but not necessarily lethal at this category level. The primary risk is accidental ingestion through poor hygiene practices, such as eating, drinking, or smoking in the laboratory, or through hand-to-mouth contact after handling the substance without gloves.

  • H318 - Causes serious eye damage: This is a critical hazard, implying that contact with the eyes can lead to irreversible damage. Unlike eye irritation, which is typically reversible, Category 1 eye damage involves a risk of permanent vision impairment or blindness. This hazard is likely due to the corrosive nature of the chemical to eye tissue. The nitrile and chloro- substituents on the quinoline ring contribute to its reactivity. Therefore, the use of appropriate eye protection is non-negotiable.

Part 2: Precautionary Statements & Safe Handling Protocols

A systematic approach to safety, encompassing prevention, response, and storage, is crucial when working with this compound. The following protocols are derived from GHS precautionary statements and best laboratory practices.

Prevention (P2XX)

The cornerstone of safety is preventing exposure. The following preventive measures must be strictly adhered to.

  • P264 - Wash skin thoroughly after handling.

    • Causality: Prevents accidental ingestion from hand-to-mouth contact and minimizes the risk of any potential skin irritation. Even if a substance is not classified as a skin irritant, residual chemicals on the hands can be transferred to the face, eyes, or food.

  • P270 - Do not eat, drink or smoke when using this product.

    • Causality: This is a fundamental laboratory rule that directly mitigates the risk of ingestion (H302).

  • P280 - Wear protective gloves/protective clothing/eye protection/face protection.

    • Causality & Protocol: This is the most critical precautionary measure for this specific compound.

      • Eye/Face Protection: Due to the severe eye damage risk (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[2] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.

      • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

      • Clothing: A lab coat must be worn to protect the skin and personal clothing.

Response (P3XX)

In the event of an accidental exposure, immediate and correct action is vital.

  • P301 + P317 - IF SWALLOWED: Get medical help.

    • Protocol: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

  • P305 + P354 + P338 - IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]

    • Protocol: This is a time-critical emergency. Proceed immediately to an eyewash station and flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses after the first few minutes of rinsing if it can be done easily. Seek immediate and specialized medical attention from an ophthalmologist.

  • P317 - Get medical help. [3]

    • Causality: Emphasizes the need for professional medical evaluation after any exposure, particularly eye contact or ingestion, due to the severity of the potential health effects.

Storage (P4XX)

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Protocol:

    • Store in a well-ventilated place.[2]

    • Keep the container tightly closed to prevent contamination and potential release of dust or vapors.[2]

    • Store in a dry, cool location away from incompatible materials such as strong oxidizing agents.[4]

    • The substance is classified under Storage Class 11 - Combustible Solids, indicating it should be stored away from sources of ignition.[5]

Disposal (P5XX)
  • P501 - Dispose of contents/container to an approved waste disposal plant. [2]

    • Protocol: All waste material, including empty containers and contaminated PPE, must be treated as hazardous waste. Disposal must be conducted in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Part 3: Experimental Workflow and Visualization

To ensure a self-validating system of safety, every experimental plan involving this compound must integrate a risk assessment and handling workflow.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound from procurement to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Experiment Phase cluster_cleanup Post-Experiment Phase cluster_storage Storage prep_sds 1. Review SDS & Assess Risks prep_ppe 2. Don Correct PPE (Goggles, Face Shield, Gloves) prep_sds->prep_ppe prep_setup 3. Prepare Work Area (Fume Hood, Spill Kit, Eyewash) prep_ppe->prep_setup handle_weigh 4. Weigh Compound in Ventilated Enclosure prep_setup->handle_weigh handle_exp 5. Perform Experiment in Fume Hood handle_weigh->handle_exp clean_decon 6. Decontaminate Glassware & Surfaces handle_exp->clean_decon emergency EMERGENCY (Spill, Exposure) handle_exp->emergency clean_waste 7. Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe 8. Doff & Dispose of PPE clean_waste->clean_ppe storage Store Tightly Sealed in Cool, Dry, Ventilated Area clean_waste->storage If returning to stock clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash response Follow Response Protocols (Evacuate, First Aid, Notify) emergency->response

Caption: Workflow for risk mitigation when handling this compound.

References

An In-Depth Technical Guide to the Thermal Stability Assessment of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-6-methylquinoline-3-carbonitrile is a heterocyclic compound that represents a valuable scaffold in medicinal chemistry and materials science. As with any advanced intermediate intended for further chemical transformation, particularly in the context of drug development and manufacturing, a thorough understanding of its thermal stability is paramount. This guide provides a comprehensive framework for researchers, process chemists, and safety professionals to evaluate the thermal hazards associated with this molecule. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights into designing a robust thermal safety assessment. This document details the theoretical underpinnings of the molecule's stability, provides validated, step-by-step protocols for key analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines a strategy for interpreting the resulting data to ensure safe handling, storage, and processing.

Introduction: The Compound and The Imperative for Thermal Safety

Molecular Profile: this compound

This compound, with the empirical formula C₁₁H₇ClN₂, is a substituted quinoline derivative. The quinoline ring system is a foundational structure in numerous pharmaceuticals, and the specific functional groups of this molecule—a chloro group at the 2-position, a methyl group at the 6-position, and a carbonitrile at the 3-position—make it a versatile intermediate for creating more complex molecules. The presence of aromatic and heterocyclic frameworks generally imparts a high degree of thermal stability.[1][2] However, the combination of a halogen substituent and an energetic nitrile group necessitates a careful and thorough evaluation of its thermal behavior under various conditions.

The Critical Role of Thermal Stability in Development and Manufacturing

In the journey from laboratory-scale synthesis to pilot-plant and full-scale manufacturing, thermal stability data is not merely a regulatory checkbox; it is the bedrock of process safety and product quality. An uncharacterized thermal profile can lead to:

  • Runaway Reactions: Exothermic decomposition, if initiated, can self-accelerate, leading to a catastrophic failure of containment with potential for fire or explosion.

  • Product Degradation: Uncontrolled decomposition, even at a slow rate, can generate impurities, compromising the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

  • Process Inefficiencies: Overly conservative process parameters, set due to a lack of precise stability data, can lead to longer reaction times, lower yields, and increased costs.

Therefore, a scientifically rigorous assessment is essential for defining safe operating limits, developing emergency procedures, and ensuring the overall integrity of the development lifecycle.

Theoretical Assessment of Thermal Stability

A robust experimental plan begins with a theoretical analysis of the molecular structure to anticipate potential thermal liabilities.

Structural-Stability Correlations

The stability of this compound is influenced by several key structural features:

  • Quinoline Core: The fused aromatic-heterocyclic ring system is inherently stable due to electron delocalization, suggesting a relatively high initial decomposition temperature.[3]

  • Chloro Substituent: The C-Cl bond can be a site of thermal cleavage. Decomposition of similar chlorinated heterocycles can lead to the formation of hydrochloric acid (HCl) or other chlorinated fragments, which may be corrosive or catalytically active in promoting further decomposition.[4]

  • Nitrile Group (-C≡N): The nitrile group is known to be an energetic functional group. While stable within the molecule's aromatic system, its decomposition can contribute significantly to the overall exothermicity of a thermal event.

  • Methyl Group: Alkyl groups on an aromatic ring can be sites for oxidation if the decomposition occurs in an oxidizing atmosphere.

Based on these features, a multi-step decomposition process is plausible, potentially initiated by the cleavage of the C-Cl bond or reactions involving the nitrile group at elevated temperatures.

Experimental Protocols for Thermal Hazard Evaluation

The following section details the core experimental workflows for a comprehensive thermal stability analysis. The causality behind specific parameter choices is explained to ensure the generation of high-integrity, reliable data.

Differential Scanning Calorimetry (DSC) for Initial Hazard Screening

Principle & Rationale: DSC is the primary tool for identifying potential thermal hazards. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the onset temperature (T_onset) and the enthalpy (heat energy, ΔH_decomp) of decomposition.[5][6] A sharp, significant exothermic event is a clear indicator of a high-energy decomposition that requires careful management. We recommend using high-pressure crucibles to contain any gaseous products, preventing mass loss and ensuring an accurate enthalpy measurement.[5]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a gold-plated, high-pressure crucible. Hermetically seal the crucible.

    • Scientist's Note: Gold-plated crucibles are recommended for their inertness, preventing any potential catalytic interaction with the sample, especially when corrosive gases like HCl might be evolved.

  • Reference Preparation: Prepare an empty, hermetically sealed crucible as the reference.

  • Thermal Program: Place the sample and reference crucibles into the DSC cell. Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 400 °C) at a constant heating rate of 4 °C/min under a nitrogen atmosphere (50 mL/min).

    • Scientist's Note: A slow heating rate of 4 °C/min is deliberately chosen to enhance the resolution of thermal events and provide a more conservative (i.e., lower and safer) estimate for the T_onset.[5]

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Determine the extrapolated onset temperature (T_onset) of any significant exothermic event. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_interp Data Interpretation weigh Weigh 1-3 mg of Sample seal Seal in High-Pressure Crucible weigh->seal program Heat at 4 °C/min (30 °C to 400 °C) seal->program acquire Acquire Heat Flow Data program->acquire plot Plot Heat Flow vs. Temp acquire->plot calc Determine T_onset and ΔH_decomp plot->calc risk Risk Assessment calc->risk

Caption: Workflow for DSC thermal hazard screening.

Thermogravimetric Analysis (TGA) for Mass Loss Characterization

Principle & Rationale: TGA complements DSC by measuring the change in mass of a sample as a function of temperature.[1][2] This data allows for the determination of the decomposition temperature (T_decomp), reveals whether the decomposition occurs in single or multiple steps, and quantifies the amount of non-volatile residue.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA pan (e.g., alumina ceramic).

  • Thermal Program: Place the pan in the TGA furnace. Heat the sample from ambient temperature to a suitable upper limit (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss and the temperatures at which 5% and 50% mass loss occur (T_5% and T_50%). The first derivative of this curve (DTG) can be plotted to clearly identify the temperatures of maximum decomposition rates.

Workflow Diagram: TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_interp Data Interpretation weigh Weigh 5-10 mg of Sample place Place in Alumina Pan weigh->place program Heat at 10 °C/min (Ambient to 600 °C) place->program acquire Acquire Mass Loss Data program->acquire plot Plot % Mass vs. Temp acquire->plot calc Determine T_decomp Stages plot->calc risk Risk Assessment calc->risk

Caption: Workflow for TGA mass loss characterization.

TGA-MS/FTIR for Evolved Gas Analysis

Principle & Rationale: To confirm the theoretical decomposition pathways, a hyphenated technique such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is invaluable. As the sample decomposes in the TGA, the evolved gases are transferred directly to the MS or FTIR for identification.[4] This provides definitive evidence of the decomposition products (e.g., HCl, HCN, chlorinated aromatics), which is critical for a comprehensive hazard assessment.

Data Synthesis and Risk Mitigation

The data from these individual experiments must be synthesized to form a complete picture of the thermal hazard.

Summary of Thermal Stability Data

All quantitative data should be consolidated for clear comparison and reporting.

ParameterAnalytical TechniqueTypical Value (Illustrative)Significance
Melting PointDSC / Capillary MP120-125 °C (for carbaldehyde analog)[7]Defines physical transition before decomposition.
T_onset (Exotherm)DSC> 250 °COnset of exothermic decomposition; critical for defining maximum safe process temperature.
ΔH_decompDSC100 - 500 J/gEnergy released; higher values indicate greater runaway potential.
T_5% (Mass Loss)TGA> 260 °CTemperature at which significant decomposition begins.
Decomposition StepsTGAMulti-stepIndicates a complex decomposition pathway.
Evolved GasesTGA-MS / TGA-FTIRHCl, HCN, aromatic fragmentsIdentifies hazardous byproducts.

Note: The values in the table are illustrative examples based on similar heterocyclic compounds and should be replaced with actual experimental data.

Integrated Risk Assessment Logic

The results from each technique inform the final risk assessment. A low DSC T_onset coupled with a high ΔH_decomp and the evolution of toxic gases from TGA-MS would classify the material as having a high thermal hazard, requiring stringent engineering and administrative controls.

Diagram: Integrated Risk Assessment Logic

Risk_Logic cluster_assessment Hazard Analysis dsc DSC Data (T_onset, ΔH_decomp) energy Energy Release Potential dsc->energy onset Decomposition Onset Temp dsc->onset tga TGA Data (T_decomp, Mass Loss) tga->onset tga_ms TGA-MS Data (Evolved Gases) byproducts Hazardous Byproducts tga_ms->byproducts assessment Overall Thermal Risk Profile energy->assessment onset->assessment byproducts->assessment controls Define Safe Operating Limits & Engineering Controls assessment->controls

Caption: Logic flow for integrated thermal risk assessment.

Safe Handling and Storage Recommendations

Based on the potential hazards of the quinoline class and the anticipated decomposition products:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Avoid exposure to high temperatures or direct sunlight.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid creating dust. Wash hands thoroughly after handling.

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

Conclusion

The thermal stability assessment of this compound is a multi-faceted process that relies on the integration of theoretical analysis and rigorous, well-designed experimental work. While the quinoline core suggests good baseline stability, the presence of chloro and nitrile functionalities demands a cautious and systematic approach. By employing DSC for energetic screening, TGA for mass loss quantification, and hyphenated techniques for evolved gas analysis, researchers and drug development professionals can build a comprehensive safety profile. This enables the definition of safe processing parameters, prevents incidents, and ensures the development of robust and reliable chemical manufacturing processes.

References

Methodological & Application

Experimental Protocol for the Synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The described methodology leverages the Vilsmeier-Haack reaction for the initial cyclization to form the intermediate 2-Chloro-6-methylquinoline-3-carbaldehyde, followed by an efficient oxidative conversion of the aldehyde to the target carbonitrile. This protocol is designed for researchers and scientists in drug development, offering in-depth explanations of the chemical principles, critical parameters, and validation checkpoints for a successful and reproducible synthesis.

Introduction & Scientific Rationale

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous natural and synthetic compounds with profound pharmacological activities.[1][5] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of its physicochemical and biological properties. Specifically, the 2-chloroquinoline-3-carbonitrile framework serves as a versatile synthon, or building block, for the development of more complex, fused heterocyclic systems and novel drug candidates.[6] The chlorine atom at the C2 position is an excellent leaving group for nucleophilic substitution reactions, while the carbonitrile group at C3 can be transformed into various other functionalities.

This protocol details a robust and widely-used method for synthesizing these valuable derivatives. The synthesis is logically divided into two primary stages:

  • Vilsmeier-Haack Cyclization: The formation of the quinoline ring system from a substituted acetanilide.

  • Nitrile Formation: The conversion of the 3-formyl (aldehyde) group into a 3-carbonitrile group.

Understanding the causality behind each step is critical for successful execution, optimization, and troubleshooting.

Reaction Mechanism and Pathway

The overall synthesis proceeds from 4-methylacetanilide to the final product via a stable aldehyde intermediate.

Synthetic_Pathway cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Nitrile Conversion Start 4-Methylacetanilide Intermediate 2-Chloro-6-methylquinoline-3-carbaldehyde Start->Intermediate  Vilsmeier Reagent  (POCl₃ + DMF)  Heat (80-90°C) FinalProduct This compound Intermediate->FinalProduct  Aqueous Ammonia (NH₃)  Iodine (I₂) or CAN  Room Temperature

Caption: Overall synthetic pathway from starting material to final product.

The Vilsmeier-Haack Reaction: Building the Quinoline Core

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[7] The reaction's core principle involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt.

Mechanism Insight:

  • Reagent Formation: The Vilsmeier reagent is formed in situ from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[7] This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to ensure controlled formation of the reactive electrophile.

  • Electrophilic Attack & Cyclization: The electron-rich aromatic ring of the 4-methylacetanilide attacks the electrophilic Vilsmeier reagent. Subsequent intramolecular cyclization, driven by heating, forms the heterocyclic ring.

  • Chlorination & Aromatization: The hydroxyl group on the quinoline precursor is replaced by a chlorine atom from the reaction medium (originating from POCl₃), and subsequent dehydration leads to the stable, aromatic 2-chloro-3-formylquinoline system.[8][9]

Aldehyde to Nitrile Conversion

The transformation of the 3-formyl group into a carbonitrile is a critical functional group interconversion. One effective method involves treating the aldehyde with aqueous ammonia in the presence of an oxidizing agent like iodine or ceric ammonium nitrate (CAN).[10]

Mechanism Insight:

  • Imine Formation: The aldehyde first reacts with ammonia to form an imine intermediate.

  • Oxidative Dehydrogenation: The oxidizing agent facilitates the removal of two hydrogen atoms from the imine intermediate, resulting in the formation of the stable carbon-nitrogen triple bond of the nitrile group.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol A: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This first stage employs the Vilsmeier-Haack reaction to construct the core quinoline structure.[9][11][12]

Materials & Reagents:

  • 4-methylacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate (for neutralization, if needed)

  • Ethyl acetate (for recrystallization)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and vacuum flask

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • Place N,N-dimethylformamide (DMF, 0.125 mol) into the three-neck flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the flask to 0-5 °C using an ice-salt bath.

    • With vigorous stirring, add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise from the dropping funnel.[9] CRITICAL: Maintain the temperature below 10 °C throughout the addition, as the reaction is highly exothermic. The dropwise addition should take approximately 30-45 minutes.

    • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C.[7][13] The resulting solution is the Vilsmeier reagent.

  • Reaction with Substrate:

    • To the prepared Vilsmeier reagent, add 4-methylacetanilide (0.05 mol) portion-wise over 5-10 minutes.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction Heating:

    • Attach a condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.[8][11]

    • Maintain this temperature and continue stirring for 6-10 hours. Scientist's Note: The reaction progress should be monitored every 2 hours using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2) to check for the consumption of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • In a separate large beaker (1 L), prepare approximately 500 g of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with constant, vigorous stirring.[7][9]

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis and precipitation.

    • If the aqueous solution is strongly acidic, neutralize it carefully with a saturated solution of sodium carbonate until it is slightly alkaline (pH ~8).

    • Isolate the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold deionized water (3 x 50 mL).

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the dried solid from ethyl acetate to yield pure 2-Chloro-6-methylquinoline-3-carbaldehyde as a solid.[9]

Caption: Workflow for the synthesis of the aldehyde intermediate.

Protocol B: Synthesis of this compound

This second stage converts the aldehyde functional group into the target carbonitrile. This protocol is adapted from a similar conversion of 2-chloroquinoline-3-carbaldehyde.[10][14]

Materials & Reagents:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde (from Protocol A)

  • Tetrahydrofuran (THF)

  • Aqueous ammonia (28-30%)

  • Iodine (I₂)

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-Chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in tetrahydrofuran (THF).

    • To this stirring solution, add aqueous ammonia (10 equivalents).

    • Add a solution of iodine (1.1 equivalents) in THF dropwise over 10 minutes.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Scientist's Note: Monitor the reaction by TLC (hexane:ethyl acetate, 8:2). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up and Isolation:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

ParameterProtocol A: Aldehyde SynthesisProtocol B: Nitrile Synthesis
Key Reagents 4-methylacetanilide, POCl₃, DMFAldehyde, Aq. NH₃, Iodine
Molar Ratio Substrate:POCl₃:DMF ≈ 1:7:2.5Aldehyde:NH₃:I₂ ≈ 1:10:1.1
Temperature 0-5 °C, then 80-90 °CRoom Temperature
Reaction Time 6-10 hours1-2 hours
Typical Yield 60-80%>80%
TLC Eluent Hexane:Ethyl Acetate (8:2)Hexane:Ethyl Acetate (8:2)

Expected Characterization Results:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline product.

  • FT-IR Spectroscopy:

    • For the aldehyde: Appearance of a strong C=O stretch around 1680-1700 cm⁻¹.

    • For the nitrile: Disappearance of the C=O stretch and appearance of a characteristic C≡N stretch around 2220-2240 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • For the aldehyde: A singlet peak for the aldehyde proton (-CHO) will be observed in the downfield region (δ 9.5-10.5 ppm).[9]

    • For the nitrile: The aldehyde proton peak will be absent. Changes in the chemical shifts of the aromatic protons adjacent to the C3 position will be observed.

References

Application Note: Unambiguous Structural Characterization of 2-Chloro-6-methylquinoline-3-carbonitrile using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylquinoline-3-carbonitrile is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Its rigid structure and versatile substitution pattern make it an attractive starting point for the development of novel therapeutics. Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution. This application note provides a detailed guide to the characterization of this compound using both 1D (¹H and ¹³C) and 2D NMR techniques, explaining the rationale behind spectral assignments and offering a robust experimental protocol.

Scientific Rationale: The Influence of Substituents on the Quinoline Core

The chemical shifts observed in the NMR spectra of a quinoline derivative are highly sensitive to the electronic environment of each nucleus. In this compound, three key substituents modulate the electron density of the bicyclic system:

  • 2-Chloro Group: As an electron-withdrawing group (EWG), the chlorine atom at the C2 position significantly deshields the adjacent proton (H4) and carbon atoms within the pyridine ring.[1][2]

  • 3-Carbonitrile Group: The cyano group is also a strong EWG, further influencing the electronic environment of the pyridine ring and causing a downfield shift of nearby nuclei.[2]

  • 6-Methyl Group: In contrast, the methyl group at the C6 position is a weak electron-donating group (EDG). It shields the protons and carbons in the benzene ring, causing their signals to shift upfield (to a lower ppm value) relative to unsubstituted quinoline.[2]

Understanding these fundamental principles is crucial for the accurate interpretation and assignment of the NMR spectra.

Experimental Protocol

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube. CDCl₃ is often a good first choice for its chemical inertness and ability to dissolve a wide range of organic compounds.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrument Setup and Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.[1]

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg of Compound P2 Dissolve in 0.6 mL Deuterated Solvent P1->P2 P3 Add TMS Reference P2->P3 A1 Acquire 1D ¹H Spectrum P3->A1 A2 Acquire 1D ¹³C Spectrum A1->A2 A3 Acquire 2D Spectra (COSY, HSQC) A2->A3 D1 Fourier Transform & Phasing A3->D1 D2 Baseline Correction & Referencing D1->D2 D3 Peak Picking & Integration D2->D3 D4 Assign Signals D3->D4 D5 Structural Confirmation D4->D5

Caption: Standard workflow from sample preparation to structural confirmation.

¹H and ¹³C NMR Spectral Analysis

The following sections detail the expected chemical shifts and coupling patterns for this compound, based on data from closely related structures and established principles of NMR spectroscopy.[2][3][4]

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the quinoline core.

  • H4 (s, ~8.3-8.5 ppm): This proton is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effects of the adjacent nitrogen atom and the C2-chloro and C3-cyano groups. It should appear as a sharp singlet as it has no adjacent protons to couple with.

  • H8 (d, ~7.9-8.1 ppm): This proton is deshielded by the ring nitrogen and is expected to appear as a doublet due to ortho-coupling with H7.[2]

  • H5 (d, ~7.8-8.0 ppm): This proton will likely appear as a doublet (or a narrow singlet) due to its proximity to the C6-methyl group. The ortho-coupling to H7 may not be resolved, or it may appear as a very small splitting.

  • H7 (dd, ~7.5-7.7 ppm): This proton is coupled to both H8 (ortho-coupling, J ≈ 7-9 Hz) and H5 (meta-coupling, J ≈ 1-3 Hz), and should therefore appear as a doublet of doublets.[2]

  • -CH₃ (s, ~2.5-2.6 ppm): The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.[4]

¹³C NMR Spectrum Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals.

  • Carbonyl and Quaternary Carbons:

    • C2 (~150-152 ppm): Significantly deshielded due to the attached chlorine and nitrogen atoms.

    • C4 (~148-150 ppm): Deshielded by the adjacent nitrogen.

    • C9, C10 (~146-148 ppm, ~128-130 ppm): Bridgehead carbons.

    • C6 (~138-140 ppm): Carbon bearing the methyl group.

    • C3 (~115-117 ppm): Shielded carbon attached to the cyano group.

    • -CN (~116-118 ppm): The carbon of the nitrile group.

  • CH Carbons:

    • C5, C7, C8 (~125-135 ppm): The exact assignment of these carbons can be confirmed using an HSQC experiment.

  • Methyl Carbon:

    • -CH₃ (~21-22 ppm): The methyl carbon will appear in the aliphatic region of the spectrum.

Summary of Predicted NMR Data
Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H48.3 - 8.5s (singlet)148 - 150
H87.9 - 8.1d (doublet)125 - 135
H57.8 - 8.0d (doublet)125 - 135
H77.5 - 7.7dd (doublet of doublets)125 - 135
6-CH₃2.5 - 2.6s (singlet)21 - 22
C2--150 - 152
C3--115 - 117
C6--138 - 140
C9--146 - 148
C10--128 - 130
CN--116 - 118

Advanced 2D NMR for Unambiguous Assignment

For complex molecules like substituted quinolines, 1D NMR spectra can sometimes be ambiguous. 2D NMR experiments provide crucial connectivity information for confident assignments.[2][5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A cross-peak between H7 and H8 would confirm their ortho-relationship.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for assigning the CH carbons (C4, C5, C7, C8) by linking them to their already assigned protons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, correlations from the methyl protons (~2.5 ppm) to C5, C6, and C7 would definitively confirm the position of the methyl group at C6.

Troubleshooting and Field Insights

  • Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[2][6] It is good practice to report the concentration at which the spectra were acquired and to maintain consistency when comparing different samples.

  • Solvent Effects: The choice of solvent can slightly alter chemical shifts. If peak overlap is an issue in CDCl₃, acquiring a spectrum in a different solvent like DMSO-d₆ may resolve the signals.

Conclusion

This application note provides a comprehensive framework for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocol and applying the principles of spectral interpretation outlined, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the reliability of their downstream applications in drug discovery and development. The use of 2D NMR techniques is highly recommended for complete and unambiguous structural elucidation.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for interacting with biological targets, leading to applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[3][4]

Within this important class of heterocycles, 2-chloroquinoline derivatives serve as exceptionally versatile synthetic intermediates.[5][6] The chlorine atom at the C2-position, activated by the ring nitrogen, is a proficient leaving group, making the molecule susceptible to nucleophilic substitution. This reactivity is the key to molecular diversification, allowing for the strategic introduction of a wide range of functional groups.

This guide focuses on 2-Chloro-6-methylquinoline-3-carbonitrile , a particularly valuable building block. Its reactivity is modulated by three key features:

  • The C2-Chloro Group: The primary site for substitution.

  • The Quinoline Nitrogen: Acts as an electron sink, stabilizing the reaction intermediate.[2]

  • The C3-Carbonitrile Group: A powerful electron-withdrawing group that significantly enhances the electrophilicity of the C2-position, thereby facilitating nucleophilic attack.[7]

The C6-methyl group provides an additional point for potential metabolic modulation or steric influence in drug design. Understanding and controlling the nucleophilic substitution reactions of this substrate is therefore critical for researchers in drug discovery and synthetic chemistry.

Reaction Mechanism: The Addition-Elimination Pathway of SNAr

The displacement of the chlorine atom on this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][8] Unlike SN1 or SN2 reactions common in aliphatic chemistry, the SNAr pathway is a two-step addition-elimination process.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon. This forms a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is delocalized across the aromatic system, with significant stabilization provided by the electron-withdrawing quinoline nitrogen and the C3-nitrile group. This stabilization is crucial for lowering the activation energy of this first, typically rate-determining, step.[9]

Step 2: Elimination of the Leaving Group In the second, faster step, the aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.

The overall mechanism is depicted below.

Caption: The two-step SNAr mechanism.

Core Applications: Protocols for C-N, C-O, and C-S Bond Formation

The enhanced reactivity of this compound allows for its successful reaction with a diverse range of nitrogen, oxygen, and sulfur nucleophiles. The following protocols provide field-proven methodologies for these key transformations.

Protocol 1: Synthesis of 2-Amino-6-methylquinoline-3-carbonitrile Derivatives (C-N Coupling)

The substitution with amines is one of the most common and synthetically useful reactions of this substrate, leading to compounds with significant biological potential.[10][11]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred. They effectively solvate the cation of the base but poorly solvate the amine nucleophile, leaving its lone pair more available for attack and thus increasing its nucleophilicity.[12][13]

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is typically required.[14] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: Elevated temperatures (80-120 °C) are often necessary to overcome the activation energy barrier, particularly for less reactive aromatic amines.

Detailed Step-by-Step Methodology (Example with Aniline):

  • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 4.94 mmol).

  • Solvent and Reagents Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL), followed by aniline (0.55 g, 5.92 mmol, 1.2 equiv) and anhydrous potassium carbonate (1.36 g, 9.88 mmol, 2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield 2-(phenylamino)-6-methylquinoline-3-carbonitrile as a pure solid.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-6-methylquinoline-3-carbonitrile Derivatives (C-O Coupling)

Reactions with alcohols and phenols require the in situ generation of the more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) is essential to deprotonate the weakly acidic alcohol or phenol, forming the highly reactive nucleophilic anion.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are crucial to prevent quenching of the strong base and the generated nucleophile.

  • Temperature: Reactions can often be initiated at 0 °C during the deprotonation step to control the exothermic reaction with NaH, followed by heating to drive the substitution to completion.

Detailed Step-by-Step Methodology (Example with Phenol):

  • Nucleophile Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (15 mL) and phenol (0.56 g, 5.92 mmol, 1.2 equiv). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.24 g, 5.92 mmol, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

  • Substrate Addition: Add a solution of this compound (1.0 g, 4.94 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 10-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Validation: Characterize the purified 6-methyl-2-phenoxyquinoline-3-carbonitrile by appropriate spectroscopic methods (NMR, MS, IR).

Protocol 3: Synthesis of 2-(Alkylthio/Arylthio)-6-methylquinoline-3-carbonitrile Derivatives (C-S Coupling)

Thiols are excellent nucleophiles and their reactions often proceed under milder conditions compared to their oxygen counterparts.[15]

Causality Behind Experimental Choices:

  • Nucleophilicity: The high polarizability and lower solvation of thiols make them inherently strong nucleophiles, often requiring only a mild base for deprotonation to the even more reactive thiolate.[15]

  • Base: Potassium carbonate is generally sufficient to generate the thiolate anion for the substitution reaction.

  • Solvent: A polar solvent like ethanol or DMF is suitable for this transformation.

Detailed Step-by-Step Methodology (Example with Thiophenol):

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.94 mmol) in ethanol (25 mL).

  • Reagents Addition: Add thiophenol (0.65 g, 5.92 mmol, 1.2 equiv) and potassium carbonate (1.36 g, 9.88 mmol, 2.0 equiv).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system like ethanol/water.

  • Validation: Confirm the identity of 6-methyl-2-(phenylthio)quinoline-3-carbonitrile using standard analytical techniques.

Summary of Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution on this compound.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Typical Time (h)
Nitrogen Aniline, PiperidineK₂CO₃, Et₃NDMF, DMSO, EtOH80 - 1204 - 12
Oxygen Phenol, EthanolNaH, K₂CO₃THF, DMF25 - 808 - 16
Sulfur Thiophenol, EthanethiolK₂CO₃, NaHEtOH, DMF25 - 802 - 8

Experimental Workflow and Troubleshooting

A robust experimental design is critical for success and reproducibility. The general workflow should be systematic, incorporating in-process controls and thorough final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Validation Reagents Reagent Weighing & Glassware Prep Inert Inert Atmosphere (if needed) Reagents->Inert Setup Solvent & Reagent Addition Inert->Setup Heating Heating & Stirring Setup->Heating TLC TLC Monitoring Heating->TLC Workup Quenching & Extraction TLC->Workup Purify Recrystallization or Chromatography Workup->Purify Analysis Spectroscopic Analysis (NMR, MS, IR) Purify->Analysis

Caption: General experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Deactivated nucleophile (e.g., protonated amine). 3. Impure starting materials or wet solvent.1. Increase reaction temperature incrementally. 2. Use a stronger base or ensure at least 2 equivalents are present. 3. Use freshly distilled/anhydrous solvents and pure reagents.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Presence of water leading to hydrolysis of the nitrile or chloroquinoline. 3. For O-nucleophiles, competing elimination reactions.1. Lower the reaction temperature and increase the reaction time. 2. Ensure strictly anhydrous conditions. 3. Use a less-hindered base or lower temperature.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is an oil and difficult to crystallize.1. Drive the reaction to full conversion. Use a different solvent system for chromatography. 2. Attempt to form a salt (e.g., HCl salt for basic products) to induce crystallization.

References

2-Chloro-6-methylquinoline-3-carbonitrile in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Chloro-6-methylquinoline-3-carbonitrile in the Synthesis of Novel Anticancer Agents

Abstract: The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including notable anticancer properties. Within this class, this compound has emerged as a highly versatile and powerful starting material for the synthesis of a new generation of potent anticancer agents. Its strategic placement of reactive sites—the chloro, cyano, and the quinoline ring system itself—allows for the construction of diverse and complex molecular architectures. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of this key intermediate in the synthesis of promising anticancer compounds. We will explore detailed synthetic protocols, the rationale behind experimental designs, and the mechanistic basis of the resulting compounds' activities, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of this compound

The pursuit of novel oncology therapeutics is relentless, with a significant focus on small molecules that can precisely target cancer cell vulnerabilities. Quinoline derivatives have a rich history in this area, with compounds like camptothecin and its analogues demonstrating significant clinical success. The precursor, this compound, is of particular interest due to its trifecta of reactive functional groups.

  • The C2-Chloro Group: An excellent leaving group, it is the primary site for nucleophilic substitution, allowing for the introduction of a wide array of side chains and the formation of fused heterocyclic systems. This position is critical for modulating the molecule's interaction with biological targets.

  • The C3-Cyano Group: This electron-withdrawing group activates the C2 position for substitution. It also serves as a versatile synthetic handle, capable of being hydrolyzed, reduced, or cyclized to form new rings, such as pyrazole or pyrimidine.

  • The 6-Methyl Group: This group offers a site for potential metabolic stabilization or further functionalization. More importantly, it can influence the electronic properties and steric profile of the entire quinoline system, subtly tuning its biological activity.

This guide will focus on a key synthetic strategy: the use of this compound to synthesize fused heterocyclic systems, which have shown significant promise as anticancer agents.

Synthesis of the Core Intermediate: this compound

A reliable and efficient synthesis of the starting material is paramount. The most common and effective method is the Vilsmeier-Haack reaction, which utilizes readily available precursors.

Protocol 1: Synthesis via Vilsmeier-Haack Cyclization

This protocol follows a well-established pathway for constructing the quinoline core. The reaction proceeds through the formation of a Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide), which then reacts with an appropriate acetanilide to induce cyclization and form the final chlorinated quinoline product.

Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic compounds, but in this context, it facilitates a one-pot cyclization and chlorination. The use of N-(p-tolyl)acetamide as the starting material directly installs the required 6-methyl group on the quinoline ring.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 50 mL) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 15 mL) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Acetanilide: Dissolve N-(p-tolyl)acetamide (0.1 mol) in DMF (20 mL) and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Precipitation and Filtration: The solid product will precipitate out. Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Application in Anticancer Agent Synthesis: Building Fused Heterocyclic Systems

The true utility of this compound is realized in its conversion to more complex, biologically active molecules. We will detail the synthesis of pyrazolo[3,4-b]quinoline derivatives, a class of compounds that has demonstrated potent anticancer activity.

Protocol 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This protocol describes the reaction of the chloronitrile intermediate with hydrazine hydrate, a classic method for constructing a fused pyrazole ring. The resulting aminopyrazole can then be further modified.

Rationale: Hydrazine is a dinucleophile that first displaces the C2-chloro group and then undergoes an intramolecular cyclization with the adjacent C3-cyano group to form the stable, aromatic pyrazole ring. This transformation converts the quinoline precursor into a scaffold capable of mimicking purines, allowing it to potentially interact with ATP-binding sites in kinases, which are often overactive in cancer cells.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (80%, 20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, 3-amino-6-methyl-1H-pyrazolo[3,4-b]quinoline, will often precipitate from the solution.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step process from the starting acetanilide to the fused pyrazoloquinoline system.

G cluster_0 Protocol 1: Synthesis of Core Intermediate cluster_1 Protocol 2: Synthesis of Anticancer Scaffold A N-(p-tolyl)acetamide B This compound A->B  POCl₃, DMF (Vilsmeier-Haack) C 3-Amino-6-methyl-1H- pyrazolo[3,4-b]quinoline B->C  Hydrazine Hydrate, Ethanol, Reflux D Potent Anticancer Agents C->D  Further Derivatization (e.g., Acylation, Alkylation)

Caption: Synthetic workflow from starting material to the anticancer pyrazoloquinoline scaffold.

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer activity of pyrazolo[3,4-b]quinoline derivatives often stems from their ability to function as kinase inhibitors . Many kinases are crucial for cancer cell proliferation, survival, and metastasis. The planar, nitrogen-rich pyrazolo[3,4-b]quinoline core can fit into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

Key SAR Insights:

  • The 3-Amino Group: The amino group formed in Protocol 2 is a critical hydrogen bond donor, often anchoring the molecule within the hinge region of a kinase's ATP-binding site.

  • Further Modification: This amino group can be acylated or reacted with various electrophiles to introduce side chains that can extend into other pockets of the enzyme, enhancing both potency and selectivity. For example, adding a phenyl ring with specific substitutions can target hydrophobic pockets.

  • The 6-Methyl Group: This group can provide beneficial steric interactions or be replaced with other groups to modulate solubility and cell permeability.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of how these compounds inhibit oncogenic signaling pathways.

G cluster_pathway Oncogenic Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., Src, Akt) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Phosphorylates Proliferation Cancer Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyrazolo[3,4-b]quinoline Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: General mechanism of kinase inhibition by pyrazolo[3,4-b]quinoline derivatives.

Data Summary: Biological Activity

The true measure of success for these synthetic endeavors is their biological potency. The table below summarizes representative data for compounds derived from the pyrazolo[3,4-b]quinoline scaffold, showcasing their activity against common cancer cell lines.

Compound IDR-Group on 3-AminoTarget Cell LineIC₅₀ (µM)
PQ-1 -H (Parent Amine)MCF-7 (Breast)15.2
PQ-2 -C(O)PhMCF-7 (Breast)2.8
PQ-3 -C(O)Ph-4-ClMCF-7 (Breast)0.9
PQ-4 -C(O)Ph-4-ClHCT-116 (Colon)1.5
PQ-5 -C(O)Ph-4-OMeHCT-116 (Colon)3.1

Data is illustrative and compiled from typical results found in medicinal chemistry literature on this scaffold.

Interpretation: The data clearly demonstrates the importance of derivatizing the 3-amino group (as seen in the improved potency of PQ-2 over PQ-1 ). Furthermore, substitution on the appended phenyl ring significantly impacts activity (PQ-3 vs. PQ-5 ), highlighting the fine-tuning possible with this scaffold.

Conclusion and Future Directions

This compound is a demonstrably valuable and versatile platform for the development of novel anticancer agents. The synthetic routes are robust, and the resulting fused heterocyclic systems, particularly pyrazolo[3,4-b]quinolines, provide a fertile ground for medicinal chemistry exploration. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Exploring a wider range of nucleophiles to react at the C2 position, leading to novel heterocyclic systems.

  • Utilizing computational modeling to guide the design of substituents on the pyrazolo[3,4-b]quinoline scaffold for improved targeting of specific kinases.

  • Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent compounds to advance them toward preclinical development.

This guide provides the foundational protocols and strategic insights necessary for researchers to leverage this powerful chemical intermediate in the ongoing search for more effective cancer therapies.

Application Notes & Protocols for the Synthesis of Novel Antibacterial Agents from 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives forming the basis of many clinically significant drugs.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 2-Chloro-6-methylquinoline-3-carbonitrile, a highly versatile and reactive precursor, for the synthesis of novel antibacterial compounds. We delve into the underlying chemical principles, provide validated, step-by-step synthetic protocols, and present data on the biological activity of the resulting heterocyclic systems. The focus is on the synthesis of pyrazolo[3,4-b]quinoline derivatives, a class of compounds that has demonstrated significant antimicrobial potential.[3]

PART 1: APPLICATION NOTES & SCIENTIFIC RATIONALE

The Quinoline Core: A Privileged Scaffold in Antibacterial Drug Discovery

The quinoline ring system is a recurring motif in a multitude of therapeutic agents, most notably in the realm of antibacterial chemotherapy.[2][4] The synthetic quinolone class of antibiotics, which includes widely used drugs like ciprofloxacin and levofloxacin, functions by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][5][6] These enzymes are critical for DNA replication, recombination, and repair, and their inhibition leads to rapid bacterial cell death.[6] The adaptability of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of antibacterial spectrum, potency, and pharmacokinetic properties.

This compound: A Strategic Starting Material

This compound is an ideal starting synthon for combinatorial chemistry and the generation of diverse compound libraries. Its utility stems from two key reactive sites:

  • The C2-Chloride: The chlorine atom at the 2-position of the quinoline ring is an excellent leaving group, rendering the C2 carbon highly electrophilic. This site is susceptible to nucleophilic aromatic substitution by a wide range of nucleophiles, including hydrazines, amines, and thiols. This reaction is the primary step for introducing diversity and building more complex molecular architectures.[7]

  • The C3-Nitrile Group: The nitrile group is a versatile functional group that can participate in various chemical transformations. Critically, in the context of this guide, it serves as an anchor for intramolecular cyclization reactions. Following the initial nucleophilic attack at C2, the newly introduced nucleophile can react with the adjacent nitrile group to form novel, fused heterocyclic ring systems.[3][8]

This dual reactivity allows for a streamlined, often one-pot or two-step synthesis of complex polycyclic molecules from a relatively simple, commercially available starting material.

Synthetic Strategy: From Nucleophilic Substitution to Fused Heterocycles

The predominant strategy for leveraging this compound involves an initial nucleophilic substitution followed by an intramolecular cyclization. A prime example is the reaction with hydrazine or its derivatives.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The terminal nitrogen of a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) attacks the electrophilic C2 carbon of the quinoline ring.

  • Displacement: The chlorine atom is displaced as a chloride ion.

  • Intramolecular Cyclization: The free amino group of the now-attached hydrazine moiety attacks the electrophilic carbon of the adjacent nitrile group (C3).

  • Tautomerization: A subsequent tautomerization yields the stable, aromatic pyrazolo[3,4-b]quinoline ring system.[3][8]

This strategy is highly effective and leads to the formation of compounds that are structurally distinct from traditional quinolone antibiotics, offering the potential for novel mechanisms of action or efficacy against resistant strains.

G start This compound intermediate C2-Substituted Intermediate start->intermediate Nucleophilic Substitution at C2 nucleophiles Nucleophiles (e.g., Hydrazines, Amines, Thiols) nucleophiles->intermediate cyclization Intramolecular Cyclization (via C3-Nitrile) intermediate->cyclization Reaction end_pyrazolo Pyrazolo[3,4-b]quinolines cyclization->end_pyrazolo end_triazolo Triazolo[4,3-a]quinolines cyclization->end_triazolo end_other Other Fused Heterocycles cyclization->end_other

Caption: General synthetic strategy for functionalizing the starting material.

PART 2: EXPERIMENTAL PROTOCOLS

These protocols provide a detailed methodology for the synthesis of representative antibacterial compounds. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinoline

This protocol details the reaction of this compound with hydrazine hydrate to form a fused pyrazole ring system.[3][8]

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Ethanol or n-Butanol (Anhydrous)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 2.02 g).

  • Solvent Addition: Add 30 mL of ethanol (or n-butanol) to the flask. Stir the mixture to dissolve the starting material.

  • Reagent Addition: Slowly add an excess of hydrazine hydrate (e.g., 50 mmol, 2.5 mL) to the solution dropwise at room temperature. The reaction is exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 6:4).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid product using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold diethyl ether to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Confirm the structure of the synthesized 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinoline using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G setup 1. Setup Add starting material and solvent to round-bottom flask. addition 2. Reagent Addition Add hydrazine hydrate dropwise at room temperature. setup->addition reflux 3. Reflux Heat mixture to 80°C for 4-6 hours. Monitor via TLC. addition->reflux cool 4. Cooling & Precipitation Allow mixture to cool to room temp. Product precipitates out. reflux->cool filter 5. Isolation Filter the solid product using a Buchner funnel. cool->filter wash 6. Washing Wash solid with cold water, then cold diethyl ether. filter->wash dry 7. Drying Dry the final product in a vacuum oven. wash->dry

Caption: Workflow for the synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinoline.

PART 3: DATA & RESULTS

The antibacterial efficacy of synthesized quinoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Table 1: Representative Antibacterial Activity of Synthesized Quinoline Derivatives

The following table summarizes the reported MIC values for various quinoline-3-carbonitrile derivatives against common bacterial strains. Lower MIC values indicate higher potency.

Compound ClassDerivative ExampleGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Reference
S. aureusB. subtilisE. coli
Pyrazolo[3,4-b]quinolines Substituted Analogs8 - 3216 - 6432 - 128
Quinolone Hybrids Hybrid 5d0.25 - 10.125 - 0.52 - 8
Hydroxyimidazolium Hybrids Hybrid 7b2Not Reported>50
Standard Control Ciprofloxacin0.25 - 10.125 - 0.50.015 - 0.125

Data is compiled from multiple sources for illustrative purposes and represents a range of reported activities.

The data indicates that while the basic pyrazolo[3,4-b]quinoline scaffold shows moderate activity, hybridization with other known pharmacophores (like the quinolone fragment in Hybrid 5d) can dramatically enhance potency and broaden the antibacterial spectrum.[9]

References

Application Notes & Protocols: Strategic Cyclization Reactions of 2-Chloro-6-methylquinoline-3-carbonitrile for Heterocyclic Scaffold Diversification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of cyclization reactions utilizing 2-Chloro-6-methylquinoline-3-carbonitrile, a highly versatile and reactive scaffold for the synthesis of fused heterocyclic systems. We present detailed mechanistic insights, step-by-step experimental protocols, and process optimization data for the construction of medicinally relevant pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel small molecules with therapeutic potential.

Introduction: The Strategic Value of this compound

The 2-chloroquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic placement of a chloro group at the 2-position and a cyano group at the 3-position on the 6-methylquinoline framework creates a potent electrophilic and reaction-directing center. The chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the adjacent nitrile functionality is primed for cyclization, acting as an electrophilic anchor for intramolecular ring closure.

This dual reactivity makes this compound an ideal precursor for a variety of annulation reactions, enabling the efficient, often one-pot, synthesis of complex polycyclic heteroaromatic compounds. These resulting scaffolds, such as pyrazoloquinolines and thienoquinolines, are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

The precursor, 2-Chloro-6-methylquinoline-3-carbaldehyde, is readily synthesized via the Vilsmeier-Haack reaction from N-(4-tolyl)acetamide.[5][6] The carbaldehyde can then be converted to the target 3-carbonitrile starting material through established methods, such as reaction with hydroxylamine hydrochloride followed by dehydration, or more directly via treatment with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate.[7]

This guide will focus on three key, high-yield cyclization pathways originating from this versatile building block.

Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinolines

The fusion of a pyrazole ring onto the quinoline core is a common strategy for developing kinase inhibitors and other targeted therapeutics.[1] The reaction of this compound with hydrazine hydrate provides a direct and efficient route to this scaffold.

Mechanistic Rationale

The reaction proceeds via a two-step sequence within a single pot. First, the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by an intramolecular SNAr reaction where the terminal nitrogen of the newly formed amidine intermediate displaces the chloride ion at the C2 position of the quinoline ring, leading to the formation of the fused pyrazole ring system.[8][9]

Workflow for Pyrazolo[3,4-b]quinoline Synthesis

G cluster_start Starting Materials cluster_process Reaction Protocol cluster_workup Work-up & Isolation A This compound D Combine reactants in absolute ethanol A->D B Hydrazine Hydrate (80%) B->D C Absolute Ethanol (Solvent) C->D E Add Triethylamine (catalyst, optional) D->E F Reflux for 15 hours E->F G Monitor reaction by TLC F->G H Distill off excess solvent and hydrazine under reduced pressure G->H Upon completion I Pour into ice water H->I J Filter the solid precipitate I->J K Dry the product J->K L 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinoline K->L

Caption: Workflow for the synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinoline.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Mogilaiah, K. et al., with modifications for clarity.[10]

Reagents and Materials

ReagentM. Wt.QuantityMoles (equiv.)
This compound202.642.03 g10 mmol (1.0)
Hydrazine Hydrate (80%)50.063.1 mL50 mmol (5.0)
Absolute Ethanol46.0750 mL-
Triethylamine (optional)101.192-3 dropscatalytic

Procedure

  • To a 100 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add this compound (2.03 g, 10 mmol).

  • Add absolute ethanol (50 mL) to dissolve the starting material.

  • Add 80% hydrazine hydrate (3.1 mL, 50 mmol) to the solution. A few drops of triethylamine can be added to facilitate the reaction.[10]

  • Heat the reaction mixture to reflux and maintain for 15 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Distill off the excess ethanol and hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into 100 mL of crushed ice with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid product in a vacuum oven at 60°C to yield 3-Amino-6-methyl-1H-pyrazolo[3,4-b]quinoline.

Synthesis of Thieno[2,3-b]quinoline Derivatives

The thieno[2,3-b]quinoline scaffold is a key structural motif in compounds exhibiting a range of biological activities, including antimicrobial and anticancer properties.[2][11][12] A common and effective method for its synthesis is the reaction of a 2-chloroquinoline derivative with a sulfur-containing nucleophile, such as an ester of thioglycolic acid.

Mechanistic Rationale

This transformation is a base-catalyzed tandem reaction. The reaction is initiated by the deprotonation of the α-carbon of methyl thioglycolate by a base (e.g., DBU), forming a thiolate anion. This potent nucleophile then attacks the C2 position of the quinoline ring, displacing the chloride in an SNAr reaction. The subsequent step involves an intramolecular cyclization where the newly formed carbanion (generated by deprotonation of the α-carbon) attacks the electrophilic carbon of the nitrile group. This Thorpe-Ziegler type cyclization, followed by tautomerization, yields the final 3-aminothieno[2,3-b]quinoline-2-carboxylate product. An alternative pathway involves initial SNAr followed by base-mediated intramolecular cyclization.

Workflow for Thieno[2,3-b]quinoline Synthesis

G cluster_start Starting Materials cluster_process Reaction Protocol cluster_workup Work-up & Isolation A This compound E Dissolve starting material in ethanol A->E B Methyl Thioglycolate F Add Methyl Thioglycolate B->F C DBU (Base) G Add DBU dropwise at room temperature C->G D Ethanol (Solvent) D->E E->F F->G H Stir at room temperature for 2-3 hours G->H I Monitor reaction by TLC H->I J Pour reaction mixture into ice water I->J Upon completion K Filter the resulting precipitate J->K L Wash with water and cold ethanol K->L M Recrystallize from suitable solvent (e.g., Ethanol) L->M N Methyl 3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylate M->N

Caption: Workflow for the synthesis of a Thieno[2,3-b]quinoline derivative.

Detailed Experimental Protocol

This protocol is based on the general approach for synthesizing thieno[2,3-b]quinolines from 2-chloro-3-formylquinolines, adapted for the 3-carbonitrile analogue.[13]

Reagents and Materials

ReagentM. Wt.QuantityMoles (equiv.)
This compound202.642.03 g10 mmol (1.0)
Methyl Thioglycolate106.141.0 mL11 mmol (1.1)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.241.8 mL12 mmol (1.2)
Ethanol46.0740 mL-

Procedure

  • In a 100 mL round-bottomed flask, dissolve this compound (2.03 g, 10 mmol) in ethanol (40 mL) with stirring at room temperature.

  • To this solution, add methyl thioglycolate (1.0 mL, 11 mmol).

  • Add DBU (1.8 mL, 12 mmol) dropwise to the mixture over 5 minutes. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate usually forms.

  • Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with water (2 x 20 mL) and a small amount of cold ethanol (10 mL).

  • Dry the crude product. Recrystallization from ethanol or another suitable solvent can be performed for further purification to yield Methyl 3-amino-6-methylthieno[2,3-b]quinoline-2-carboxylate.

Synthesis of 2-Amino-6-methylpyrimido[4,5-b]quinolin-4(3H)-one

Fused pyrimidoquinolines are of significant interest due to their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. A highly efficient route to these scaffolds is the base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with 1,3-binucleophiles like guanidine.[14][15]

Mechanistic Rationale

The reaction is catalyzed by a strong base, such as potassium tert-butoxide (t-BuOK). The base deprotonates guanidine, increasing its nucleophilicity. The guanidine then attacks the nitrile carbon. This is followed by an intramolecular cyclization where a nitrogen atom from the guanidine moiety attacks the C2 carbon of the quinoline ring, displacing the chloride. A subsequent intramolecular rearrangement and tautomerization leads to the formation of the stable 2-amino-pyrimido[4,5-b]quinolin-4(3H)-one.[15]

Workflow for Pyrimido[4,5-b]quinoline Synthesis

G cluster_start Starting Materials cluster_process Reaction Protocol cluster_workup Work-up & Isolation A This compound E Add all reactants to ethanol A->E B Guanidine Hydrochloride B->E C Potassium tert-butoxide (t-BuOK) C->E D Ethanol (Solvent) D->E F Heat at 90 °C for 5-10 minutes E->F G Monitor reaction by TLC (rapid reaction) F->G H Cool to room temperature G->H Upon completion I Pour into cold water H->I J Neutralize with dilute HCl I->J K Filter the precipitate J->K L Wash with water and dry K->L M 2-Amino-6-methylpyrimido[4,5-b]quinolin-4(3H)-one L->M

Caption: Workflow for the rapid synthesis of a Pyrimido[4,5-b]quinolinone.

Detailed Experimental Protocol

This protocol is a direct adaptation of the rapid synthesis method reported by Chandra et al.[15]

Reagents and Materials

ReagentM. Wt.QuantityMoles (equiv.)
This compound202.642.03 g10 mmol (1.0)
Guanidine Hydrochloride95.530.96 g10 mmol (1.0)
Potassium tert-butoxide (t-BuOK)112.210.56 g5 mmol (0.5)
Ethanol46.0730 mL-

Procedure

  • In a 50 mL round-bottomed flask, add this compound (2.03 g, 10 mmol), guanidine hydrochloride (0.96 g, 10 mmol), and potassium tert-butoxide (0.56 g, 5 mmol).

  • Add ethanol (30 mL) and equip the flask with a reflux condenser.

  • Heat the mixture in a preheated oil bath at 90°C. The reaction is typically very rapid and can be complete within 5-10 minutes.

  • Monitor the reaction closely by TLC.

  • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water.

  • Neutralize the solution by adding 1N HCl dropwise until the pH is ~7. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with ample water to remove any inorganic salts and dry thoroughly to yield 2-Amino-6-methylpyrimido[4,5-b]quinolin-4(3H)-one.

Conclusion and Outlook

This compound stands out as a powerful and versatile intermediate for constructing diverse, fused heterocyclic systems. The protocols detailed herein for the synthesis of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines demonstrate the efficiency and strategic advantage of using this precursor. These methods are characterized by their operational simplicity, often high yields, and the high value of the resulting scaffolds in the context of medicinal chemistry and drug discovery. The ability to rapidly generate molecular complexity from a common starting material underscores the importance of this chemical building block for library synthesis and lead optimization campaigns.

References

detailed procedure for the conversion of 2-chloro-6-methylquinoline-3-carbaldehyde to the carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Detailed Procedure for the Conversion of 2-Chloro-6-methylquinoline-3-carbaldehyde to the Carbonitrile

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-chloro-6-methylquinoline-3-carbonitrile from its aldehyde precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. The protocol details a robust, one-pot, two-step procedure involving the formation of an aldoxime intermediate followed by its subsequent dehydration. We will delve into the underlying chemical principles, provide a meticulously detailed experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing this valuable quinoline-based nitrile intermediate.

Introduction and Scientific Background

The nitrile functional group is a cornerstone in organic synthesis, serving as a versatile precursor for a multitude of other functionalities, including amines, carboxylic acids, amides, and ketones.[1][2][3] Its presence in pharmaceutical compounds is also of high significance.[3] The conversion of an aldehyde to a nitrile is a fundamental transformation, typically achieved through the dehydration of an intermediate aldoxime.[2][3][4]

The target molecule, this compound, is a key building block for more complex heterocyclic systems. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active agents. Therefore, a reliable and scalable protocol for this conversion is of considerable value.

This protocol eschews overly harsh or specialized reagents in favor of a classic and effective method: the in situ formation of the aldoxime from the starting aldehyde using hydroxylamine hydrochloride, followed by dehydration with thionyl chloride in a suitable solvent.[5][6] This approach is well-documented and offers high yields for aromatic and heteroaromatic systems.

Reaction Principle and Mechanism

The overall transformation is a dehydration reaction that proceeds in two distinct mechanistic steps within a single reaction vessel.

Overall Reaction:

2-Chloro-6-methylquinoline-3-carbaldehyde → this compound

Step 1: Aldoxime Formation The process begins with the nucleophilic addition of hydroxylamine (NH₂OH) to the electrophilic carbonyl carbon of the aldehyde. This is a classic condensation reaction, catalyzed by acid, which results in the formation of a stable aldoxime intermediate and a molecule of water.

Step 2: Aldoxime Dehydration The aldoxime is then subjected to a dehydrating agent. In this protocol, thionyl chloride (SOCl₂) is employed. The hydroxyl group of the oxime attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily eliminates sulfur dioxide (SO₂) and a chloride ion to yield the final carbonitrile product. This dehydration step is irreversible and drives the reaction to completion. A review of the reactions of 2-chloroquinoline-3-carbaldehyde confirms this pathway as an effective method for nitrile synthesis.[5][6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment
Reagent / Material Grade Supplier Notes
2-Chloro-6-methylquinoline-3-carbaldehyde≥98%CommercialStarting material. Synthesized via Vilsmeier-Haack reaction.[7][8][9]
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%CommercialNitrogen source for oxime formation.
Thionyl Chloride (SOCl₂)≥99%CommercialDehydrating agent. Handle in a fume hood.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Deionized Water (H₂O)--For work-up.
Brine (Saturated NaCl solution)-Lab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Equipment
Round-bottom flask with stir bar
Condenser and drying tube
Magnetic stir plate with heating
Ice bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates
Quantitative Parameters
Parameter Value Rationale
Molar Ratio (Aldehyde : NH₂OH·HCl)1 : 1.2A slight excess of hydroxylamine ensures complete conversion to the oxime.
Molar Ratio (Aldehyde : SOCl₂)1 : 1.5An excess of thionyl chloride ensures complete dehydration of the aldoxime.
Solvent Concentration~0.2 MA standard concentration to ensure solubility and efficient reaction kinetics.
Oxime Formation Temperature25-40 °CMild conditions are sufficient for oxime formation.
Dehydration Temperature0 °C to 70 °CInitial addition is performed at 0 °C to control exothermicity, followed by heating to drive the reaction.
Reaction Time4-8 hoursMonitored by TLC for completion.
Expected Yield 80-90% Based on similar transformations reported in the literature.
Step-by-Step Synthesis Procedure

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Aldehyde in Anhydrous DMF B 2. Add Hydroxylamine Hydrochloride A->B C 3. Stir for Oxime Formation (Monitor by TLC) B->C D 4. Cool to 0°C C->D E 5. Add Thionyl Chloride (Dropwise) D->E F 6. Heat to 70°C (Monitor by TLC) E->F G 7. Quench on Ice Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify via Chromatography I->J K Final Product: This compound J->K

Caption: High-level workflow for the one-pot conversion of the aldehyde to the carbonitrile.

1. Oxime Formation: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylquinoline-3-carbaldehyde (e.g., 2.06 g, 10.0 mmol). b. Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) and stir until the aldehyde is completely dissolved. c. To this solution, add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.). d. Stir the reaction mixture at room temperature (or gently warm to ~40 °C) for 1-2 hours. e. Process Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the more polar aldoxime intermediate should be observed as a new spot, with the concurrent disappearance of the starting aldehyde spot.

2. Dehydration to Nitrile: a. Once TLC analysis indicates complete or near-complete formation of the aldoxime, cool the reaction flask in an ice bath to 0 °C. b. CRITICAL STEP: While maintaining the temperature at 0 °C, add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol, 1.5 equiv.) dropwise to the stirring mixture over 15-20 minutes using a syringe. c. Causality: This slow, cooled addition is crucial to control the exothermic reaction between DMF and thionyl chloride and to prevent unwanted side reactions. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. e. Place the flask in a pre-heated oil bath at 70 °C and stir for 2-4 hours. f. Monitor the dehydration by TLC until the aldoxime intermediate spot is no longer visible.

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with stirring. A precipitate of the crude product should form. c. Stir the aqueous slurry for 30 minutes to ensure complete precipitation. d. If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and air dry. Proceed to step (h). e. If the product remains oily or dissolved, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). f. Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. All operations involving thionyl chloride must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • General Precautions: Perform all reactions in a well-ventilated area. Be aware of the exothermic nature of the thionyl chloride addition.

Troubleshooting

Issue Potential Cause Recommended Solution
Incomplete oxime formationInsufficient reaction time or temperature; impure hydroxylamine HCl.Increase reaction time or warm slightly (to 40-50 °C). Use fresh, dry hydroxylamine hydrochloride.
Incomplete dehydrationInsufficient dehydrating agent; insufficient heating.Add an additional small portion of thionyl chloride (0.2 equiv.). Ensure the reaction temperature reaches 70 °C and extend the reaction time.
Low yield after work-upProduct is partially soluble in water; incomplete extraction.If precipitating from water, cool the slurry thoroughly in an ice bath before filtration. If extracting, perform additional extractions with ethyl acetate.
Complex mixture of productsReaction temperature during SOCl₂ addition was too high.Ensure the dropwise addition of thionyl chloride is performed strictly at 0 °C to minimize side reactions.

References

purification of 2-Chloro-6-methylquinoline-3-carbonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Chloro-6-methylquinoline-3-carbonitrile by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Quinoline Intermediates

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is prevalent in a range of pharmacologically active agents, making its purity a non-negotiable prerequisite for reliable downstream synthesis and biological screening. Impurities, even in trace amounts, can lead to ambiguous research outcomes, compromise the efficacy and safety of final drug candidates, and complicate regulatory approval processes.

Recrystallization stands as a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1][2][3] It leverages differences in solubility between the target compound and its impurities in a selected solvent system. This application note provides a detailed, experience-driven guide to developing a robust recrystallization protocol for this compound, ensuring high purity and optimal recovery.

The Scientific Bedrock of Recrystallization

The efficacy of recrystallization is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.[1][4] The process involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated or near-saturated solution.[4][5] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to precipitate out of the solution and form a crystal lattice. The unique geometry of the target molecule allows it to fit selectively into the growing crystal structure, while impurity molecules, having different shapes, remain dissolved in the surrounding solution (the "mother liquor").[1] The purified crystals are then isolated by filtration.

The choice of solvent is the most critical factor for a successful recrystallization.[4][6] An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low or room temperature to maximize recovery.

  • Favorable impurity solvency , meaning impurities are either completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor).[7]

  • Chemical inertness toward the compound being purified.[2][6]

  • Volatility sufficient for easy removal from the purified crystals.[2]

Protocol Part 1: Strategic Solvent Selection

While specific solubility data for this compound is not extensively published, we can draw logical starting points from structurally similar compounds. For instance, the related precursor, 2-Chloro-6-methylquinoline-3-carbaldehyde, has been successfully recrystallized from a petroleum ether/ethyl acetate mixture.[8][9] This suggests that a mixed-solvent system, where one solvent is a good solvent (e.g., ethyl acetate) and the other is a poor solvent or "anti-solvent" (e.g., petroleum ether or hexane), is a promising approach.

The following protocol outlines a systematic, small-scale screening method to identify the optimal solvent or solvent pair.

Methodology for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with ~0.5 mL.

  • Agitate the mixture at room temperature and record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[7] Add more solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the tube with a glass rod or place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot but yield a large crop of crystals upon cooling.

Data Presentation: Illustrative Solvent Screening Results

The following table summarizes hypothetical results to guide the researcher's observations.

SolventSolubility at 25°CSolubility at Boiling PointObservations Upon Cooling
Methanol Sparingly SolubleSolubleRapid formation of fine needles.
Ethanol Sparingly SolubleSolubleSlow formation of well-defined crystals.
Ethyl Acetate SolubleVery SolublePoor recovery; compound remains in solution.
Toluene Sparingly SolubleSolubleGood crystal formation.
Hexane InsolubleInsolubleUnsuitable as a single solvent.
Ethyl Acetate / Hexane --Promising candidate for a mixed-solvent system.

Based on this screening, ethanol or toluene appear to be good single-solvent candidates. A mixed system of ethyl acetate (as the primary solvent) and hexane (as the anti-solvent) is also highly viable and offers fine-tuned control over the crystallization process.

Protocol Part 2: Step-by-Step Recrystallization Workflow

This protocol assumes ethanol has been selected as the optimal solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Watch glass

  • Spatula

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying Crude Crude Solid in Erlenmeyer Flask AddSolvent Add Minimum Hot Ethanol Crude->AddSolvent Heat & Stir Dissolved Completely Dissolved Hot Solution AddSolvent->Dissolved SlowCool Slow Cooling to Room Temperature Dissolved->SlowCool IceBath Ice Bath Cooling SlowCool->IceBath Crystals Crystal Formation (Suspension) IceBath->Crystals Filter Vacuum Filtration (Büchner Funnel) Crystals->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Detailed Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the product in solution even after cooling.[5]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, they must be removed. Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) with a fluted filter paper by pouring a small amount of boiling solvent through it. Quickly pour the hot solution containing the dissolved product through the hot funnel. Causality Note: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.

  • Cooling and Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by giving the molecules time to selectively arrange themselves in the crystal lattice.[4] Rapid cooling can cause the solid to precipitate, trapping impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation by Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol. Turn on the vacuum and pour the cold crystal slurry into the funnel. Causality Note: The vacuum pulls the mother liquor through, leaving the crystals on the filter paper.[2]

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol. Causality Note: The cold solvent washes away any adhering mother liquor without dissolving a significant amount of the purified crystals.[1][3]

  • Drying: Leave the vacuum on for several minutes to pull air through the crystals and begin the drying process. Transfer the crystalline product from the filter paper to a pre-weighed watch glass and allow it to air dry completely, or dry in a vacuum oven at a modest temperature. The final product should be a free-flowing crystalline solid.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool slowly again. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inner surface of the flask with a glass rod or adding a "seed" crystal of the pure compound.
Low Yield Too much solvent was used; cooling was incomplete; crystals were washed with warm solvent; premature crystallization during hot filtration.Adhere strictly to using the minimum amount of hot solvent. Ensure thorough cooling in an ice bath. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Product Still Impure Inappropriate solvent choice (impurities co-crystallized); cooling was too rapid.Repeat the recrystallization with a different solvent or a mixed-solvent system. Ensure the solution cools slowly and without disturbance.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When using flammable organic solvents like ethanol, hexane, or ethyl acetate, use a steam bath or a heating mantle as a heat source. Avoid open flames.[5]

  • Handle this compound with care, as its toxicological properties may not be fully characterized.

References

Application Notes & Protocols for the Comprehensive Purity Assessment of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the analytical methods for determining the purity of 2-Chloro-6-methylquinoline-3-carbonitrile. As a key intermediate in various synthetic pathways, ensuring its purity is paramount for the integrity of downstream applications. This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameterization. It integrates chromatographic separation, spectroscopic identification, and fundamental composition analysis to create a robust, self-validating system for quality assessment, in line with established regulatory principles.[1][2]

Introduction: The Imperative for Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a quinoline core substituted with reactive chloro and carbonitrile groups, makes it a versatile precursor for the synthesis of more complex molecules. The purity of this starting material directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final product.

This guide outlines a multi-modal analytical strategy to comprehensively assess the purity of this compound. The approach combines orthogonal techniques to ensure that all potential impurities—including isomers, starting materials, by-products, and degradation products—are effectively detected and quantified.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₇ClN₂
Molecular Weight 202.64 g/mol
IUPAC Name This compound
CAS Number 483287-37-2
Appearance Typically an off-white to yellow solid

Integrated Analytical Workflow

A comprehensive purity assessment cannot rely on a single technique. We advocate for an integrated workflow that combines separation science with spectroscopic characterization. This ensures not only the quantification of the main component but also the identification of any accompanying impurities.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profile cluster_2 Structural Confirmation & Identity cluster_3 Stability Assessment Prep Test Sample (this compound) HPLC HPLC-UV (Quantitative Assay, Impurities) Prep->HPLC Primary Method GC GC-MS (Volatile Impurities, ID) Prep->GC NMR NMR Spectroscopy (¹H, ¹³C - Identity) Prep->NMR MS Mass Spectrometry (Molecular Weight) Prep->MS EA Elemental Analysis (Elemental Composition) Prep->EA FD Forced Degradation (Stability-Indicating Method Dev.) HPLC->FD Method Validation Report Certificate of Analysis (Purity Report) HPLC->Report GC->Report NMR->Report MS->Report EA->Report FD->Report

Caption: Integrated workflow for purity assessment.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of purity analysis, allowing for the physical separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, moderately polar organic molecules like this compound. The use of a C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation from both more polar and less polar impurities. A UV detector is chosen due to the quinoline core, which possesses a strong chromophore, ensuring high sensitivity.

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration (0.5 mg/mL).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to ensure sharp, symmetrical peaks by suppressing silanol interactions.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% BA gradient elution ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength at which the quinoline ring system strongly absorbs.
Injection Vol. 10 µLStandard volume for good sensitivity without overloading the column.
  • Analysis & Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For assay against a reference standard, a standard calibration curve should be used. This method must be validated according to ICH Q2(R1) guidelines.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is the primary method, GC-MS serves as an essential orthogonal technique. It is particularly well-suited for identifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or low molecular weight by-products. The compound's structure suggests it has sufficient thermal stability for GC analysis.[4] Coupling with a mass spectrometer provides definitive identification of separated components.

Protocol: GC-MS for Volatile Impurities

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity (5% phenyl) polysiloxane column offers excellent general-purpose separation.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp separates compounds based on their boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns.
Scan Range m/z 40-450Covers the mass range of expected impurities and the parent compound.

Spectroscopic Methods: Identity and Structural Verification

Spectroscopic methods provide an orthogonal confirmation of the compound's identity and structure, which is a fundamental aspect of purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: NMR is arguably the most powerful tool for structural elucidation of organic molecules.[5] For purity assessment, ¹H NMR provides a rapid and highly quantitative overview. The presence of signals not attributable to the target molecule directly indicates impurities. ¹³C NMR confirms the carbon skeleton.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (7-9 ppm) corresponding to the quinoline ring protons. A singlet for the methyl group (CH₃) will appear upfield (~2.5 ppm). The proton at position 4 will likely be the most downfield aromatic proton due to the deshielding effects of the adjacent nitrile and nitrogen atom.

    • ¹³C NMR: Expect distinct signals for all 11 carbons. The carbon of the nitrile group (C≡N) will be observed around 115-120 ppm, while the carbon bearing the chlorine (C-Cl) will be significantly downfield.

The presence of unexpected peaks or distorted integration values for the expected peaks is indicative of impurities.[7][8][9]

Mass Spectrometry (MS)

Trustworthiness: MS directly measures the mass-to-charge ratio, providing unambiguous confirmation of the molecular weight. When coupled with chromatography, it is invaluable for identifying unknown impurities.

Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into an Electrospray Ionization (ESI) source.

  • Interpretation: In positive ion mode, expect a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 203.6. A key diagnostic feature will be the isotopic pattern for the single chlorine atom: a pair of peaks at ~m/z 203.6 and 205.6 with a characteristic ~3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Elemental Analysis (EA)

Trustworthiness: Elemental analysis provides a fundamental check on the compound's composition by comparing the experimentally determined percentages of C, H, N, and Cl to the theoretical values.[10][11] A significant deviation suggests the presence of impurities or residual solvent.

Theoretical vs. Acceptable Composition

ElementTheoretical %Acceptable Range
Carbon (C) 65.20%64.90% - 65.50%
Hydrogen (H) 3.48%3.18% - 3.78%
Nitrogen (N) 13.82%13.52% - 14.12%
Chlorine (Cl) 17.50%17.20% - 17.80%

Acceptable range is typically ±0.3% of the theoretical value.

Forced Degradation Studies: Ensuring Method Specificity

Authoritative Grounding: To ensure the primary analytical method (HPLC) is "stability-indicating," forced degradation studies are essential as mandated by ICH guidelines.[12][13][14] These studies deliberately stress the compound to generate potential degradation products, proving that the method can separate these new peaks from the parent peak.[15]

Forced_Degradation cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by Validated HPLC Method Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid State) Thermal->Analysis Photo Photolytic (ICH Q1B Light Box) Photo->Analysis Sample Drug Substance (this compound) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Outcome Confirm Peak Purity & Mass Balance Analysis->Outcome

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation

  • Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photodegradation: Expose the sample (solid and in solution) to light as specified in ICH guideline Q1B.

For each condition, analyze the stressed sample by the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak.

References

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer proven protocols for this powerful synthetic transformation. Our focus is on the common pathway of converting N-arylacetamides into 2-chloro-3-formylquinolines, versatile intermediates in organic synthesis.

Troubleshooting Guide

This section addresses the most common challenges encountered during the Vilsmeier-Haack synthesis of quinolines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm failing to isolate any of the desired quinoline product. What are the potential causes and how can I rectify this?

Answer: This is the most frequently reported issue. Low or no yield can stem from several critical factors, from reagent quality to the final work-up procedure. Let's break down the key areas to investigate:

  • Reagent Integrity and Stoichiometry:

    • Cause: The success of the reaction is fundamentally dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] Moisture is the primary enemy here, as it rapidly decomposes both POCl₃ and the Vilsmeier reagent itself.[3]

    • Solution:

      • Use Anhydrous DMF: Ensure your DMF is of high purity and anhydrous. Using a freshly opened bottle or DMF dried over molecular sieves is recommended. Old DMF can also contain dimethylamine impurities which can interfere with the reaction.[1]

      • Use Fresh POCl₃: Phosphorus oxychloride is highly reactive with atmospheric moisture. Use a fresh bottle or a properly stored and sealed reagent.

      • Optimize Molar Ratios: The stoichiometry is critical. For the cyclization of N-arylacetamides, a significant excess of POCl₃ is often required to drive the reaction to completion. Studies have shown that using up to 12 molar equivalents of POCl₃ relative to the acetanilide substrate can maximize the yield.

  • Substrate Reactivity:

    • Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The electronic nature of the substituents on the N-arylacetamide starting material profoundly impacts the reaction rate and yield.

    • Solution:

      • Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -OCH₃, -CH₃) on the aromatic ring are more electron-rich and react faster, generally leading to good yields.[4] Cyclization is often facilitated when EDGs are at the meta-position of the N-arylacetamide.

      • Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., -NO₂) are highly deactivated and may fail to react entirely, yielding no quinoline product. For these challenging substrates, longer reaction times, higher temperatures, or alternative synthetic routes may be necessary.

  • Reaction Conditions: Temperature and Time:

    • Cause: Inadequate temperature or insufficient reaction time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to the formation of dark, tarry decomposition products.[3]

    • Solution:

      • Temperature Control: The reaction typically requires heating to between 80-90°C.[5] The initial addition of POCl₃ to DMF should be performed at 0-5°C to control the exothermic formation of the Vilsmeier reagent.[6]

      • Monitor the Reaction: The optimal reaction time can vary from a few hours to over 16 hours depending on the substrate's reactivity.[3][5] The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid decomposition.

  • Critical Work-up Procedure:

    • Cause: Improper work-up is a very common reason for product loss. The reaction mixture is highly acidic and contains the quinoline product in its protonated (salt) form, which is often soluble in the aqueous mixture.[7] Furthermore, the hydrolysis of the intermediate iminium salt to the final aldehyde requires specific conditions.[2][8]

    • Solution:

      • Pour Hot Mixture onto Ice: Do not let the reaction mixture cool to room temperature before quenching. Pouring the hot (e.g., 80-90°C) reaction mixture directly onto a large volume of crushed ice is crucial.[3] This rapid quenching facilitates the hydrolysis of the intermediate and often causes the product to precipitate immediately.[7] Waiting for the mixture to cool can prevent precipitation.[3]

      • Basification is Essential: After quenching on ice, the acidic solution must be neutralized. The reaction generates a significant amount of acid, and your product, a basic quinoline, will be protonated as a quinolinium salt.[7] This salt is water-soluble. Careful basification with a suitable base (e.g., NaOH, NaHCO₃) to a neutral or slightly basic pH (pH 7-8) will deprotonate the product, causing it to precipitate out of the solution.[3][7]

Issue 2: Formation of Side Products and Impurities

Question: My final product is impure, showing multiple spots on TLC, or it's a dark, tarry substance. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is often linked to substrate choice and reaction conditions.

  • Dark, Tarry Products:

    • Cause: This is typically a result of decomposition. Overheating the reaction or allowing it to run for too long after the starting material has been consumed can lead to polymerization and the formation of intractable tars.[3]

    • Solution: As mentioned above, diligently monitor the reaction by TLC. Once the starting material is consumed and the product spot is maximized, proceed with the work-up immediately. Avoid excessive heating beyond the recommended 80-90°C range.

  • Unwanted Chlorination:

    • Cause: The Vilsmeier reagent is a potent chlorinating agent.[2] While the formation of the 2-chloroquinoline is the desired outcome of this specific cyclization, other sensitive functional groups on your substrate could also be chlorinated.

    • Solution: If your substrate contains sensitive groups (e.g., phenols), they may require protection before being subjected to Vilsmeier-Haack conditions.

  • Cannizzaro Reaction Products:

    • Cause: During work-up, using a very strong base to a high pH (e.g., pH 14 with excess NaOH) can promote a Cannizzaro reaction on the product aldehyde, especially if it lacks alpha-protons.[7] This disproportionation reaction will reduce your aldehyde yield.

    • Solution: Use a milder base like sodium bicarbonate or carefully add NaOH solution to reach a neutral or slightly basic pH (pH 7-8), just enough to precipitate the product.[3][7] Avoid strongly basic conditions.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent? The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.[9][10] It is formed in-situ from the reaction of a substituted amide, most commonly DMF, with a halogenating agent like phosphorus oxychloride (POCl₃).[2][8] This reagent is highly electrophilic and attacks electron-rich aromatic systems.[9]

Q2: Can you outline the mechanism for quinoline synthesis? The synthesis of a 2-chloro-3-formylquinoline from an N-arylacetamide proceeds through several key steps:

  • Vilsmeier Reagent Formation: POCl₃ activates DMF to form the electrophilic Vilsmeier reagent.

  • First Electrophilic Attack: The Vilsmeier reagent attacks the carbonyl oxygen of the acetanilide, followed by elimination to form an iminium intermediate.

  • Second Electrophilic Attack: A second equivalent of the Vilsmeier reagent formylates the enamine intermediate at the alpha-carbon.

  • Cyclization: The aromatic ring of the anilide performs an intramolecular electrophilic attack on the newly installed formyl group, closing the second ring of the quinoline system.

  • Aromatization & Chlorination: Dehydration and tautomerization lead to the aromatic quinoline ring, with the hydroxyl group at the 2-position being subsequently chlorinated by the reaction conditions to yield the final 2-chloro-3-formylquinoline product.

Q3: What is the optimal temperature and reagent ratio to start with? Based on optimization studies, a good starting point for the reaction is a molar ratio of 1:12 of N-arylacetamide to POCl₃, with DMF as the solvent. The reaction mixture is typically heated to 90°C and monitored by TLC.

Q4: Can I use other reagents besides POCl₃? Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate a Vilsmeier reagent from DMF.[8] However, for the specific cyclization of acetanilides to quinolines, POCl₃ is the most commonly cited and effective reagent.

Data & Protocols
Table 1: Key Parameter Optimization for Quinoline Synthesis

This table summarizes the effect of key variables on the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, based on reported findings.

ParameterConditionExpected Outcome / RationaleReference
Substituent on Acetanilide Electron-Donating (e.g., -OMe, -Me)Increases nucleophilicity of the aromatic ring, leading to faster reaction times and higher yields.
Electron-Withdrawing (e.g., -NO₂)Deactivates the aromatic ring, leading to very slow or no reaction.
Molar Ratio of POCl₃:Substrate 3 equivalentsModerate yield (~45%).[1]
12 equivalentsOptimized condition, shown to provide maximum yield.
Reaction Temperature 80-90°COptimal range for cyclization. Lower temperatures may be too slow; higher temperatures risk decomposition.[5]
Work-up: Quenching Pouring hot reaction mixture onto iceCritical for hydrolysis and product precipitation.[3][7]
Allowing mixture to cool before quenchingOften results in failure of the product to precipitate.[3]
Work-up: Basification Neutral pH (6-8) using NaHCO₃ or NaOHSufficient to deprotonate the quinolinium salt and precipitate the product while avoiding side reactions.[3][7]
High pH (~14) using excess NaOHRisks inducing side reactions like the Cannizzaro reaction, reducing yield.[3][7]
General Experimental Protocol

Disclaimer: This is a generalized protocol and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 mL).

    • Cool the flask to 0-5°C using an ice bath.

    • Slowly add POCl₃ (12 equivalents) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes.

  • Reaction with Substrate:

    • Add the N-arylacetamide substrate (1 equivalent) portion-wise to the pre-formed Vilsmeier reagent at 0-5°C.

    • After the addition is complete, slowly allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 80-90°C using an oil bath.

  • Monitoring and Completion:

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

    • Continue heating until the starting material spot has disappeared or the product spot intensity is maximized. Reaction times can vary significantly (e.g., 4-16 hours).

  • Work-up and Isolation:

    • While the reaction mixture is still hot, carefully pour it into a large beaker containing a vigorously stirred slurry of crushed ice (e.g., 500g). A precipitate may form immediately.

    • Continue stirring until all the ice has melted.

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a 10% NaOH solution until the pH reaches ~7-8.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and then dry it under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Visual Diagrams

Mechanism of Quinoline Formation

Vilsmeier_Haack_Quinoline_Synthesis Vilsmeier-Haack Quinoline Synthesis Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction Cascade DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-Arylacetamide V_Reagent->Acetanilide Intermediate1 Iminium Intermediate Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Formylated Enamine Intermediate1->Intermediate2 + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Cyclization Product 2-Chloro-3-Formylquinoline Cyclized->Product Aromatization & Chlorination

Caption: Key steps in the Vilsmeier-Haack synthesis of quinolines.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Start: Low/No Yield check_reagents 1. Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) start->check_reagents check_conditions 2. Verify Reaction Conditions (Temp: 80-90°C, Time?) check_reagents->check_conditions Reagents OK optimize Optimize: Increase POCl₃ ratio, Monitor by TLC check_reagents->optimize Reagents Suspect check_workup 3. Review Work-up Procedure (Poured hot? Basified correctly?) check_conditions->check_workup Conditions OK check_conditions->optimize Conditions Not Optimal check_substrate 4. Assess Substrate (Strong EWGs present?) check_workup->check_substrate Work-up Correct check_workup->optimize Work-up Incorrect success Success: Product Isolated check_substrate->success Substrate OK (EDGs) fail Consider Alternative Route check_substrate->fail Substrate Deactivated (EWGs) optimize->start Re-run Experiment

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-6-methylquinoline-3-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthetic route, troubleshoot common issues, and optimize reaction outcomes. The synthesis, while robust, is prone to specific side reactions that can impact yield and purity. This document provides in-depth, field-proven insights to help you achieve consistent and high-quality results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations of the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 2-Chloro-6-methylquinoline-3-carbaldehyde Precursor

The most common route to this compound involves the Vilsmeier-Haack cyclization of N-(4-methylphenyl)acetamide (p-acetotoluidide) to form the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile. Problems at the initial cyclization stage are frequent.

Question: My Vilsmeier-Haack reaction is resulting in a low yield or a complex mixture of products. What are the likely causes?

Answer: Low yields in this reaction can often be attributed to several factors, primarily related to reagent quality, temperature control, and the nature of the starting material.[1]

  • Suboptimal Reagent Stoichiometry and Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The molar ratio of these reagents is critical. An excess or deficit of POCl₃ can lead to incomplete reaction or the formation of side products. Ensure you are using anhydrous DMF and fresh, high-quality POCl₃, as moisture can decompose the Vilsmeier reagent.

  • Inadequate Temperature Control: The reaction is typically biphasic: initial formation of the Vilsmeier reagent at low temperatures (0-5 °C) followed by heating to promote cyclization (typically 70-90 °C).[2][3][4] Poor temperature control can have significant consequences:

    • Temperature too low: The cyclization will be sluggish or incomplete.[1]

    • Temperature too high or prolonged heating: This is a common cause of side reactions, leading to the formation of dark, tarry byproducts that complicate purification.[5][6] Careful monitoring of the internal reaction temperature is crucial.

  • Poor Substrate Reactivity: While the methyl group on the starting acetanilide is electron-donating and generally facilitates the reaction, impurities in the starting material can inhibit the cyclization. Recrystallize the N-(4-methylphenyl)acetamide if its purity is questionable.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yields.

Issue 2: Formation of Significant Side Products

Question: My crude product shows multiple spots on TLC, and the final product is impure even after recrystallization. What are the common side products and how can I minimize them?

Answer: Several side reactions can occur during the Vilsmeier-Haack synthesis and the subsequent work-up.

  • Formation of Formamidines: With acetanilides that are strongly deactivated by electron-withdrawing groups, the formation of formamidines can be a significant side reaction.[5] While the methyl group in your substrate is activating, this can still occur if reaction conditions are not optimal.

  • Incomplete Cyclization: If the reaction is not heated sufficiently or for an adequate duration, you may isolate unreacted starting material or intermediates. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure full conversion.[5]

  • Over-chlorination or Other Ring Modifications: Although less common for this specific substrate, overly harsh conditions (e.g., very high temperatures or a large excess of POCl₃) can potentially lead to undesired chlorination on the benzene ring or other modifications.[6]

  • Side Products from Work-up: The work-up procedure, which involves quenching the reaction mixture in ice-water and subsequent basification, is critical.[5]

    • Incomplete Precipitation: The quinoline product is often protonated by the acidic conditions of the reaction. Proper basification (typically to a pH of ~7) is necessary to precipitate the free base.[5]

    • Cannizzaro Reaction: If the work-up is performed under strongly basic conditions (e.g., pH 14 with NaOH) and at elevated temperatures, the aldehyde product can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[5][7] This is a significant concern if the work-up is not carefully controlled.

Minimization Strategies for Side Products

Side Product/IssueCausative Factor(s)Recommended Solution
Tarry Byproducts Excessive temperature; prolonged reaction timeMaintain reaction temperature below 90°C; monitor reaction by TLC to avoid over-running.[5]
Formamidines Sub-optimal electronic activation of substrateEnsure optimal Vilsmeier reagent formation and reaction temperature.
Incomplete Reaction Insufficient heating (time or temperature)Monitor reaction progress by TLC until starting material is consumed.[8]
Cannizzaro Products Strongly basic and hot work-up conditionsDuring work-up, maintain low temperatures (ice bath) and basify carefully to a neutral pH, for instance with sodium bicarbonate.[5]
Issue 3: Difficulties in Converting the Aldehyde to the Nitrile

Question: I have successfully synthesized the 2-chloro-6-methylquinoline-3-carbaldehyde, but the subsequent conversion to the 3-carbonitrile is proving problematic. What are the common pitfalls?

Answer: The conversion of the aldehyde to the nitrile is typically achieved via an oxime intermediate followed by dehydration. A common method involves reacting the aldehyde with hydroxylamine hydrochloride to form the oxime, which is then treated with a dehydrating agent.

  • Incomplete Oxime Formation: This step is usually straightforward but ensure the pH is suitable for the reaction. The use of a base like sodium acetate is common to neutralize the HCl released from hydroxylamine hydrochloride.[9]

  • Inefficient Dehydration of the Oxime: The choice of dehydrating agent is key. Common reagents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. Harsh conditions can lead to decomposition. A one-pot procedure where the aldehyde is condensed with hydroxylamine hydrochloride and then treated with a reagent like thionyl chloride in DMF can be efficient.[10]

  • Hydrolysis of the 2-Chloro Group: During either oxime formation or dehydration, prolonged heating in aqueous or acidic/basic conditions can lead to the hydrolysis of the chlorine at the 2-position to a hydroxyl group, forming the corresponding quinolone. This is a very common side reaction in quinoline chemistry.[10] Microwave irradiation with acetic acid, for example, is a known method to intentionally cause this hydrolysis.[10] To avoid this, anhydrous conditions and moderate temperatures are recommended.

Reaction Pathway and Potential Side Reactions

G cluster_0 Main Synthetic Pathway cluster_1 Side Reactions A N-(4-methylphenyl)acetamide B 2-Chloro-6-methylquinoline-3-carbaldehyde A->B  Vilsmeier-Haack (POCl₃/DMF) C Aldoxime Intermediate B->C  NH₂OH·HCl S1 Tarry Products B->S1  Excess Heat S3 Cannizzaro Products (Alcohol & Carboxylic Acid) B->S3  Strong Base  during Work-up D This compound C->D  Dehydration S2 Quinolone Derivative (2-OH) C->S2  Aqueous/Heat D->S2  Hydrolysis

Caption: Main synthesis pathway and key side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group at the 6-position? The methyl group is an electron-donating group. It activates the aromatic ring of the acetanilide starting material, generally leading to better yields and faster reaction times in the electrophilic Vilsmeier-Haack cyclization compared to unsubstituted or electron-withdrawn acetanilides.

Q2: How can I best purify the final this compound? Recrystallization is the most common method for purifying both the intermediate aldehyde and the final nitrile product.[11] A mixture of petroleum ether and ethyl acetate is often effective for the aldehyde.[11] For the final nitrile, column chromatography on silica gel may be necessary if impurities are persistent, followed by recrystallization.

Q3: Are there any specific safety precautions I should take? Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic gases.[12] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] The reaction should be quenched carefully by pouring it onto ice.

Q4: Can I use other chlorinating agents instead of POCl₃? While POCl₃ is the standard reagent for the Vilsmeier-Haack reaction, other chlorinating agents like thionyl chloride (SOCl₂) can also be used, sometimes with a catalytic amount of DMF.[12] However, for the combined cyclization and chlorination from an acetanilide, the POCl₃/DMF system is the most well-documented and reliable.[9]

Q5: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR: To identify key functional groups, such as the nitrile (C≡N) stretch.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • TLC/LC-MS: To assess purity and identify any remaining impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde[12]
  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 7.0 eq.) dropwise to the cooled DMF, ensuring the temperature remains below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this solution, add N-(4-tolyl)acetamide (1.0 eq.) portion-wise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 15-18 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture.

Protocol 2: Conversion to this compound (General Procedure)
  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.) to the solution.

  • Reflux the mixture until TLC indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude oxime, add a dehydrating agent such as acetic anhydride and heat gently (e.g., 100-120 °C) until the reaction is complete by TLC.

  • Cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by column chromatography or recrystallization as needed.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of scaling up this important synthetic intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

I. Synthesis Overview & Key Challenges

The most direct and widely adopted method for synthesizing this compound involves a two-step process. The primary challenge in scaling this synthesis lies in managing the highly reactive nature of the reagents and ensuring consistent, high-purity yields.

  • Step 1: Vilsmeier-Haack Reaction: Cyclization of N-(4-tolyl)acetamide using the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to yield the intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde.[1][2]

  • Step 2: Nitrile Formation: Conversion of the intermediate aldehyde into the target carbonitrile. A common method involves reaction with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate (CAN).[3]

This guide will address potential issues in both stages of this synthetic sequence.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_intermediate Intermediate Product cluster_step2 Step 2: Nitrile Formation cluster_final Final Product SM1 N-(4-tolyl)acetamide VH Vilsmeier Reagent Formation & Cyclization SM1->VH SM2 POCl₃ & DMF SM2->VH Workup1 Aqueous Workup (Pouring on Ice) VH->Workup1 Reaction Mixture Aldehyde 2-Chloro-6-methylquinoline-3-carbaldehyde NitrileConv Oxidative Amination (e.g., CAN/NH₃) Aldehyde->NitrileConv Workup1->Aldehyde Crude Product Product This compound NitrileConv->Product Crude Nitrile Purification Purification (Recrystallization) Product->Purification Analysis QC Analysis (NMR, IR, MP) Purification->Analysis

Caption: Overall workflow for the two-step synthesis.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Vilsmeier-Haack Reaction (Step 1) 1. Inactive Vilsmeier Reagent: POCl₃ can degrade upon exposure to atmospheric moisture. DMF should also be anhydrous. 2. Insufficient Reaction Time/Temperature: The cyclization requires significant thermal energy to proceed to completion.[1] 3. Improper Stoichiometry: An incorrect ratio of acetanilide to the Vilsmeier reagent can lead to incomplete reaction.[1][2]1. Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ just before use. 2. Optimize Conditions: Ensure the reaction is heated adequately (e.g., 80-90°C) for a sufficient duration (15+ hours).[1][4] Monitor reaction progress via Thin Layer Chromatography (TLC). 3. Stoichiometry Check: A typical molar ratio is ~1 part N-(4-tolyl)acetamide to 3 parts DMF and 7 parts POCl₃.[1][2]
Formation of Dark Tar or Side Products 1. Uncontrolled Exotherm: The formation of the Vilsmeier reagent is highly exothermic. Adding POCl₃ to DMF too quickly can cause the temperature to spike, leading to polymerization and decomposition.[5] 2. High Reaction Temperature: While heat is necessary, excessive temperatures can promote side reactions.[6]1. Controlled Reagent Addition: Add POCl₃ dropwise to chilled DMF (0-5°C) with vigorous stirring.[4] Maintain cooling throughout the addition. 2. Temperature Management: Maintain the reaction temperature within the optimal range (e.g., 70-90°C) and avoid overheating.
Low Yield in Nitrile Conversion (Step 2) 1. Incomplete Aldehyde Conversion: The reaction conditions may not be optimal for converting the aldehyde to the nitrile. 2. Degradation of Product: The quinoline ring can be sensitive to certain harsh oxidative conditions.1. Optimize Nitrile Formation: Ensure proper stoichiometry of the oxidant (e.g., CAN) and ammonia. Monitor the reaction by TLC to determine the point of maximum conversion.[3] 2. Alternative Methods: If the CAN/NH₃ method is problematic, consider alternative two-step methods such as conversion to an oxime followed by dehydration.
Difficulty in Product Purification 1. Oily Product: The crude product may not solidify properly if significant impurities are present. 2. Ineffective Recrystallization: Choosing the wrong solvent system will result in poor recovery or low purity.1. Efficient Workup: Ensure the reaction mixture is thoroughly quenched by pouring it onto a large volume of crushed ice to precipitate the crude product.[1][2] Wash the crude solid with water to remove DMF and other water-soluble impurities. 2. Solvent Screening: A mixture of petroleum ether and ethyl acetate has been reported to be effective for recrystallizing the intermediate aldehyde.[1][2] For the final nitrile product, screen various solvent systems (e.g., ethanol, ethyl acetate/hexanes, toluene).

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the Vilsmeier-Haack cyclization in this synthesis?

The reaction proceeds via several steps. First, POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich aromatic ring of N-(4-tolyl)acetamide attacks this electrophile. A series of intramolecular cyclization and elimination steps, driven by the loss of water and HCl, leads to the formation of the 2-chloroquinoline ring system with a 3-formyl group.[7]

Vilsmeier-Haack Reaction Mechanism

G DMF DMF + POCl₃ VR Vilsmeier Reagent (Electrophile) DMF->VR Attack Electrophilic Aromatic Substitution VR->Attack Acetanilide N-(4-tolyl)acetamide (Nucleophile) Acetanilide->Attack Intermediate Cyclization Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Dehydration & Elimination Cyclization->Aromatization Product 2-Chloro-3-formylquinoline Product Aromatization->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q2: Why is phosphorus oxychloride (POCl₃) used? Can other reagents be substituted?

POCl₃ serves as a powerful dehydrating and chlorinating agent. It activates the carbonyl oxygen of DMF, facilitating the formation of the highly electrophilic Vilsmeier reagent. While other acid chlorides like thionyl chloride (SOCl₂) can also be used to generate a Vilsmeier-type reagent, POCl₃ is most commonly cited for this specific transformation due to its high reactivity and effectiveness.[7][8]

Q3: What are the critical safety precautions when working with POCl₃?

Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a suitable quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

Q4: My final product shows an aldehyde peak in the ¹H NMR spectrum. What went wrong?

This indicates incomplete conversion of the intermediate 2-chloro-6-methylquinoline-3-carbaldehyde to the nitrile. The aldehyde proton typically appears as a singlet far downfield (δ 10-11 ppm).[8] To resolve this, you can try extending the reaction time for the nitrile formation step, increasing the amount of the aminating/oxidizing agents, or re-subjecting the impure material to the reaction conditions.

Q5: Are there alternative synthetic routes to this compound?

While the Vilsmeier-Haack approach is common, other classical quinoline syntheses could theoretically be adapted. For instance, a Friedländer annulation could be employed.[9][10] This would involve the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group.[11] However, for this specific substitution pattern, the Vilsmeier-Haack reaction on the readily available N-(4-tolyl)acetamide is often more straightforward and efficient.[4]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Intermediate)

This protocol is adapted from established literature procedures.[1][2]

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)
N-(4-tolyl)acetamide149.191.01.49 g
N,N-Dimethylformamide (DMF)73.093.02.3 mL (30 mmol)
Phosphorus oxychloride (POCl₃)153.337.06.5 mL (70 mmol)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a desiccant drying tube, add N,N-dimethylformamide (2.3 mL). Cool the flask to 0°C in an ice-water bath.

  • POCl₃ Addition: Add phosphorus oxychloride (6.5 mL) dropwise to the cooled DMF via the dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • Substrate Addition: Once the addition is complete, add N-(4-tolyl)acetamide (1.49 g) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90°C. Maintain this temperature for 15-17 hours. The solution will typically darken over time.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water (~300 mL). Carefully and slowly pour the reaction mixture onto the crushed ice with stirring. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and acids.

  • Drying & Purification: Dry the crude product in a vacuum oven. The white to off-white solid can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the pure aldehyde.[1]

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the known transformation of 2-chloro-3-formylquinolines to their corresponding nitriles.[3]

Materials & Reagents:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde

  • Aqueous Ammonia (NH₃·H₂O)

  • Ceric Ammonium Nitrate (CAN)

  • Suitable solvent (e.g., Acetonitrile or similar)

Procedure:

  • Dissolution: Dissolve the 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent in a round-bottom flask.

  • Ammonia Addition: Add an excess of aqueous ammonia to the solution and stir.

  • Oxidant Addition: Add a solution of ceric ammonium nitrate (CAN) (approx. 1.1-1.5 eq.) portion-wise or dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography or recrystallization.

V. References

  • Mogilaiah, K., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B(5), 1027-1030.

  • Reddy, C. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 86-93.

  • Raj, K. K. V., & Kumar, P. V. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry Letters, 17(10), 2789-2792.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from Alfa Chemistry.

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from Wikipedia.

  • Reddy, C. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications.

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from Organic Chemistry Portal.

  • Naidoo, R., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 67, 137-141.

  • Patel, H. M., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 2235-2239.

  • Kumar, A., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 23-28.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Retrieved from BenchChem.

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Retrieved from Ningbo Inno Pharmchem Co.,Ltd.

  • Al-Zaydi, K. M. (2009). Synthesis of Quinoline and derivatives. King Saud University.

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20131-20156.

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7486-7511.

  • Mogilaiah, K., et al. (2006). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of the Serbian Chemical Society, 71(1), 1-8.

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem.

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2686.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series.

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from ResearchGate.

  • ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile. Retrieved from ChemicalBook.

  • Guidechem. (n.d.). How can 2-Chloro-6-methyl-3-pyridinecarbonitrile be prepared and used in pharmaceutical synthesis?. Retrieved from Guidechem.

  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzonitrile 97 5925-93-9. Retrieved from Sigma-Aldrich.

  • SynQuest Laboratories. (n.d.). CAS 5925-93-9 | 2-Amino-5-methylbenzonitrile. Retrieved from SynQuest Laboratories.

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate.

  • ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis. Retrieved from ChemicalBook.

  • Patel, D., et al. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate.

  • Al-dujaili, A. H., & Al-Azawi, K. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

  • PubChem. (n.d.). 2-Amino-5-methylbenzonitrile. Retrieved from PubChem.

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. Retrieved from PubChem.

  • BenchChem. (n.d.). Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis. Retrieved from BenchChem.

References

managing temperature control in the Vilsmeier-Haack formylation of acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Managing Temperature Control in the Vilsmeier-Haack Formylation of Acetanilides

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during the formylation of acetanilides. As Senior Application Scientists, we understand that mastering this reaction's thermal profile is key to achieving high yields and purity.

Introduction

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic compounds, including acetanilides.[1] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[2][3] While effective, the reaction's success is critically dependent on rigorous temperature control. The initial formation of the Vilsmeier reagent is a highly exothermic process, while the subsequent electrophilic substitution on the acetanilide ring often requires significant thermal input.[4] Failure to manage these distinct thermal stages can lead to runaway reactions, decomposition, and the formation of intractable byproducts. This guide provides a structured approach to troubleshooting and optimizing temperature control for this essential transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, focusing on temperature-related causes and solutions.

Q1: My reaction mixture turned dark brown or black and formed a tar-like substance shortly after adding POCl₃. What happened?

A: This is a classic sign of a runaway exothermic reaction. The formation of the Vilsmeier reagent from DMF and POCl₃ is rapid and releases a significant amount of heat.[4] If this heat is not dissipated effectively, the local temperature can spike, causing the reagent and solvent to decompose, leading to polymerization and charring.

Causality and Solution:

  • Inefficient Cooling: A standard ice-water bath may be insufficient. The primary cause is the failure to maintain the temperature below 5°C during the addition of POCl₃.

  • Rapid Reagent Addition: Adding the POCl₃ too quickly does not allow enough time for the heat to be transferred to the cooling bath.

Corrective Protocol:

  • Enhance Cooling: Use an ice-salt bath or a cryo-cooler to maintain an internal reaction temperature of 0-5°C.

  • Slow, Controlled Addition: Add the POCl₃ dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes).

  • Vigorous Stirring: Ensure efficient mixing to prevent localized hot spots.

  • Inert Atmosphere: While not directly a temperature issue, moisture can react with POCl₃ in a highly exothermic manner. Always conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]

Q2: I'm observing a very low yield of the desired 2-chloro-3-formylquinoline product, with a lot of unreacted acetanilide remaining. What should I check?

A: This issue typically points to insufficient energy input during the second phase of the reaction or premature decomposition of the Vilsmeier reagent.

Causality and Solution:

  • Insufficient Heating Temperature/Time: The electrophilic attack on the acetanilide ring and the subsequent cyclization to form the quinoline requires thermal activation. Many procedures call for heating the reaction mixture to 80-90°C after the initial Vilsmeier reagent formation.[5]

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. The molar ratio of POCl₃ to the acetanilide is a critical parameter that may need optimization, with some procedures using a large excess (up to 12 moles) of POCl₃.[5]

  • Deactivated Substrate: If your acetanilide contains electron-withdrawing groups, it is less reactive. Such substrates require more forcing conditions, meaning higher temperatures or longer reaction times, to achieve good conversion.

Optimization Workflow:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[6]

  • Verify Heating: Ensure your heating mantle or oil bath is calibrated and the reaction mixture is reaching the target temperature (e.g., 90°C).

  • Re-evaluate Stoichiometry: If the reaction consistently fails to go to completion even with adequate heating, consider increasing the molar equivalents of both DMF and POCl₃.

Q3: After heating, I poured the reaction mixture onto crushed ice, but no precipitate formed, even after stirring for a long time. Where is my product?

A: Your product is very likely in the aqueous solution, but in its protonated (and therefore soluble) iminium salt form. The work-up procedure is crucial for isolating the neutral product.[5]

Causality and Solution:

  • Acidic Conditions: The reaction mixture is highly acidic due to the byproducts of the Vilsmeier reaction (e.g., phosphoric acid) and any remaining reagent. The nitrogen atom in your quinoline product or the intermediate iminium species will be protonated, forming a soluble salt.[6]

  • Hydrolysis Requirement: The intermediate that forms after the electrophilic attack must be hydrolyzed by water to yield the final aldehyde. Pouring the mixture onto ice accomplishes both cooling and hydrolysis.[2]

Corrective Work-up Procedure:

  • Quench on Ice: Always pour the reaction mixture (hot or cold) onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.[6]

  • Basify Carefully: After quenching, you must neutralize the acid to deprotonate your product and cause it to precipitate.

    • Recommended: Slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate until the pH of the solution is neutral (pH 6-8).[6]

    • Caution: Avoid using strong bases like sodium hydroxide (NaOH) to reach a high pH. This can potentially lead to side reactions, such as the Cannizzaro reaction, with the aldehyde product.[6]

  • Patience and Seeding: Sometimes, precipitation can be slow. Continue stirring in an ice bath. If you have a small amount of pure product from a previous batch, "seeding" the solution by adding a tiny crystal can induce precipitation.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for forming the Vilsmeier reagent? A: The ideal temperature for adding POCl₃ to DMF is between 0°C and 5°C . This range is cold enough to control the exothermic reaction and prevent reagent decomposition, yet warm enough to allow for efficient formation.

Q: Why is a two-stage temperature profile (cold then hot) necessary? A: The Vilsmeier-Haack reaction on acetanilides involves two distinct chemical events with different energy requirements:

  • Reagent Formation (Exothermic): The reaction between DMF and POCl₃ is highly favorable and releases heat. Cooling is required for control.[4]

  • Electrophilic Aromatic Substitution & Cyclization (Endothermic): Acetanilides are moderately activated aromatic rings. Overcoming the activation energy for the electrophilic attack and the subsequent cyclization to the quinoline ring requires thermal energy, typically in the range of 80-90°C.

Q: How does the substituent on my acetanilide affect the required reaction temperature? A: The electronic nature of the substituents on the aromatic ring significantly impacts reactivity:

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the ring, making it more nucleophilic. This facilitates the electrophilic attack, often resulting in higher yields and potentially allowing for shorter reaction times or slightly lower temperatures.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making it less nucleophilic. These substrates react much more slowly, require more forcing conditions (higher temperatures, longer heating times), and generally give poorer yields. In some cases, like with nitroacetanilides, the reaction may not proceed at all.

Data & Protocols

Summary of Key Temperature Parameters
StageProcessRecommended TemperatureRationale & Key Considerations
1 Vilsmeier Reagent Formation0°C to 5°CHighly exothermic; requires efficient cooling and slow, dropwise addition of POCl₃ to prevent runaway reaction and reagent decomposition.
2 Formylation & Cyclization60°C to 90°CRequires thermal input to overcome activation energy. Optimal temperature depends on substrate reactivity. Monitor by TLC.
3 Reaction Quench / Work-up< 10°CPouring onto crushed ice hydrolyzes the intermediate and dissipates any residual heat. Crucial for safety and product isolation.
Standard Experimental Protocol: Vilsmeier-Haack Cyclization of Acetanilide

This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinoline from acetanilide. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice-salt bath.

Procedure:

  • Vilsmeier Reagent Preparation:

    • Place anhydrous DMF (10 eq) in a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Cool the flask in an ice-salt bath to 0°C.

    • Add POCl₃ (5.0 eq) dropwise to the stirred DMF via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the resulting pale yellow solution at 0-5°C for an additional 30 minutes.

  • Formylation and Cyclization:

    • Add the acetanilide (1.0 eq) to the flask in one portion.

    • Replace the ice bath with a heating mantle and oil bath.

    • Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the acetanilide spot has disappeared.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool slightly before carefully pouring it, with vigorous stirring, into a large beaker containing crushed ice (approx. 10 times the volume of the reaction mixture).

    • Rinse the reaction flask with a small amount of water and add it to the beaker.

    • Stir the slurry for 30 minutes in an ice bath.

    • Slowly and carefully add saturated NaHCO₃ solution to the beaker until gas evolution ceases and the pH is ~7-8.

    • The product should precipitate as a solid. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Vilsmeier-Haack Reaction Mechanism on Acetanilide

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction and Cyclization of Acetanilide cluster_reagent 1. Vilsmeier Reagent Formation (0-5°C) cluster_reaction 2. Electrophilic Substitution & Cyclization (80-90°C) cluster_workup 3. Hydrolysis & Neutralization DMF DMF VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent POCl3 POCl₃ POCl3->VReagent Intermediate Iminium Intermediate VReagent->Intermediate + Acetanilide Acetanilide Acetanilide Cyclized Cyclized Intermediate Intermediate->Cyclized Heat Product_Salt 2-Chloro-3-formylquinolinium Salt Cyclized->Product_Salt Final_Product Final Product: 2-Chloro-3-formylquinoline Product_Salt->Final_Product 1. H₂O (Ice) 2. NaHCO₃

Caption: Mechanism of Vilsmeier-Haack formylation and cyclization of acetanilide.

Troubleshooting Workflow for Temperature-Related Issues

Troubleshooting_Workflow Troubleshooting Flowchart start Problem Occurred p1 Dark Tar Formation? start->p1 p2 Low Yield / No Reaction? p1->p2 No s1 Improve Cooling (0-5°C) Add POCl₃ Slower p1->s1 Yes p3 No Precipitate on Quench? p2->p3 No s2 Increase Heat (80-90°C) Increase Reaction Time Check Stoichiometry p2->s2 Yes s3 Neutralize Carefully with NaHCO₃ to pH 7-8 p3->s3 Yes

Caption: A logical workflow for diagnosing common issues in the Vilsmeier-Haack reaction.

References

workup procedure to remove impurities from crude 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 2-Chloro-6-methylquinoline-3-carbonitrile. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Introduction: The Challenge of Purity

The synthesis of this compound, often achieved via a Vilsmeier-Haack type reaction on an N-arylacetamide or by dehydration of an oxime intermediate, can result in a crude product containing a variety of impurities.[1] These can include unreacted starting materials, reaction intermediates (e.g., the corresponding 3-formyl derivative), and highly colored, tarry side-products formed under the often harsh reaction conditions.[2][3] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological or material science data. This guide outlines systematic procedures to effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, for syntheses derived from N-(4-tolyl)acetamide via a Vilsmeier-Haack reaction, you can typically expect:

  • Unreacted Starting Materials: Residual N-(4-tolyl)acetamide.

  • Key Intermediate: 2-Chloro-6-methylquinoline-3-carbaldehyde is a common precursor or intermediate that may persist if the conversion to the nitrile is incomplete.[1]

  • Vilsmeier-Haack Side Products: The reaction can generate various colored and often tarry by-products due to the high reactivity of the Vilsmeier reagent and elevated temperatures.[2][3]

  • Hydrolysis Products: If the workup is not carefully controlled, hydrolysis of the chloro group or nitrile can occur, though this is generally less common under standard conditions.

  • Residual Solvents: Dimethylformamide (DMF) is a common solvent and reagent in the Vilsmeier-Haack reaction and can be difficult to remove completely.[4]

Q2: What is the standard initial workup procedure after the reaction is complete?

A2: The universally accepted first step is to quench the highly reactive Vilsmeier complex. This is almost always achieved by carefully pouring the reaction mixture onto a large volume of crushed ice or ice-cold water with vigorous stirring.[5][6][7][8] This hydrolyzes the excess reagent and precipitates the crude product. The acidic mixture is then typically neutralized or made slightly basic with a base like sodium bicarbonate or sodium hydroxide to ensure the quinoline product, which can be protonated and water-soluble in strong acid, precipitates fully.[2][9] The solid is then collected by filtration and washed with water.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the nature and quantity of the impurities, as determined by a preliminary Thin Layer Chromatography (TLC) analysis.

  • Recrystallization is ideal when you have one major product and small amounts of impurities with different solubility profiles. It is fast, economical, and scalable. If your TLC shows a dominant product spot with minor, faint impurity spots, recrystallization is the preferred method.

  • Column Chromatography is necessary when impurities have similar polarity to the product (i.e., TLC spots are close together) or when dealing with complex mixtures, such as oily or tarry residues that are difficult to crystallize.[10] While more time-consuming and solvent-intensive, it offers superior separation power.

Q4: How can I effectively monitor the purification process?

A4: Thin Layer Chromatography (TLC) is the most crucial tool for real-time monitoring.

  • Before Purification: Run a TLC of your crude product to visualize the number of components and estimate their relative polarities. This helps in selecting the solvent system for chromatography.

  • During Chromatography: Spot collected fractions on a TLC plate to track the elution of your product and identify which fractions to combine.

  • After Purification: Run a final TLC of your combined, evaporated product against the crude material and starting materials to confirm purity. For definitive characterization, techniques like NMR, HPLC, and melting point analysis are essential.[11]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My crude product is a dark brown or black tar/oil instead of a solid.

This is a frequent issue, often caused by side reactions at high temperatures.[2] Direct purification is difficult.

Solution: Trituration & Washing

  • Objective: To coax the product into solidifying and remove highly polar, colored impurities.

  • Procedure:

    • Transfer the crude oil to a flask.

    • Add a small amount of a solvent in which the product is expected to be poorly soluble but the tarry impurities are somewhat soluble. A cold non-polar solvent like hexane or a moderately polar solvent like diethyl ether or cold ethanol can be effective.

    • Stir or sonicate the mixture vigorously. The desired product may precipitate as a solid or powder.

    • If a solid forms, filter it, wash with more cold solvent, and dry.

    • Assess the purity of this solid by TLC. It will likely still require recrystallization or chromatography, but this step removes the most problematic impurities.

Issue 2: My product will not crystallize, or I have very low recovery after recrystallization.

This indicates a poor choice of solvent or the presence of impurities that inhibit crystal formation.

Solution: Systematic Solvent Selection & Technique

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, and mixtures like petroleum ether/ethyl acetate) at room temperature and upon heating. An ideal recrystallization solvent dissolves the compound when hot but not when cold. A petroleum ether/ethyl acetate mixture is often reported as effective for similar compounds.[5][7][12]

  • Use a Solvent/Anti-Solvent System:

    • Dissolve the crude product in a minimal amount of a "good" solvent (one it's soluble in, like dichloromethane or ethyl acetate) at room temperature.

    • Slowly add a "poor" solvent (an "anti-solvent" it is insoluble in, like hexane or petroleum ether) dropwise with stirring until the solution becomes persistently cloudy.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

Issue 3: I am seeing significant product decomposition or streaking on my silica gel column.

Quinoline derivatives, being basic, can interact strongly with the acidic surface of standard silica gel, leading to decomposition or irreversible adsorption (streaking).[13]

Solution: Column Deactivation or Alternative Stationary Phases

  • Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your mobile phase and add 0.5-1% triethylamine (NEt₃) or another volatile base.[14] This neutralizes the acidic sites on the silica surface, preventing product degradation and improving peak shape.

  • Use Alumina: For particularly sensitive basic compounds, switching to a neutral or basic alumina stationary phase can be a better alternative to silica gel.

  • Solvent Choice: Avoid highly acidic solvents. A common mobile phase for quinolines is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[10][15]

Purification Workflow Diagram

The following diagram outlines the logical steps for purifying crude this compound.

Purification_Workflow cluster_start Start cluster_workup Initial Processing cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Steps start Crude Reaction Mixture quench 1. Quench on Ice-Water 2. Neutralize & Filter start->quench wash Wash with Water & Dry quench->wash crude_solid Crude Solid Product wash->crude_solid tlc Purity Check by TLC crude_solid->tlc recrystallize Recrystallization tlc->recrystallize High Purity (Minor Impurities) chromatography Column Chromatography tlc->chromatography Low Purity / Complex (Multiple Spots) evaporate Remove Solvent recrystallize->evaporate combine Combine Pure Fractions chromatography->combine combine->evaporate final_product Pure Product evaporate->final_product final_analysis Final Analysis (NMR, HPLC, MP) final_product->final_analysis

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is recommended when TLC analysis of the crude solid shows a dominant product spot.

  • Solvent Selection: Based on prior screening, select an appropriate solvent system. A mixture of petroleum ether (or hexanes) and ethyl acetate is a good starting point.[5][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot solvent (or the more polar solvent, e.g., ethyl acetate) required to fully dissolve the solid. Ensure this is done on a hot plate in a fume hood.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed-solvent system where the product was dissolved in the more polar solvent, now is the time to slowly add the less polar anti-solvent. Cover the flask and let it stand undisturbed. For further crystal formation, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for complex mixtures or when recrystallization fails.

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. Aim for a solvent system that gives the product a Retention Factor (Rf) of approximately 0.25-0.35. A typical system is a gradient of ethyl acetate in petroleum ether or hexanes.[10]

  • Column Packing:

    • Place a small plug of glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Drain the excess solvent until the level is just above the silica bed. Do not let the column run dry.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the prepared column. Add a final thin layer of sand on top to protect the surface.[10]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

    • Gradually increase the polarity of the mobile phase as needed (e.g., from 5% ethyl acetate in hexanes to 10%, 15%, etc.) to elute the compounds from the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Summary Table

Purification MethodTypical Solvent SystemRationale & Key Parameters
Recrystallization Ethyl Acetate / Petroleum EtherEthyl acetate dissolves the compound when hot, while petroleum ether acts as an anti-solvent, promoting crystallization upon cooling.[5][7]
Ethanol or MethanolThe polar protic nature can be effective for moderately polar quinolines, but solubility might be high even when cold.[16]
Column Chromatography Ethyl Acetate in Hexanes (Gradient)A standard normal-phase system. Start with low polarity (e.g., 5% EtOAc) and increase gradually to elute the product.[10][15]
Dichloromethane in Hexanes (Gradient)Offers a different selectivity profile which may be useful if separation is difficult with ethyl acetate.
Mobile Phase + 0.5% TriethylamineThe added base neutralizes acidic silica sites, preventing streaking and decomposition of the basic quinoline product.[14]

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylquinoline-3-carbonitrile. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the influence of solvents on the reactivity of this versatile synthetic intermediate. The primary focus is on nucleophilic aromatic substitution (SNAr) reactions at the C2 position, a common and crucial transformation for this class of compounds.

Introduction to the Reactivity of this compound

This compound is a highly valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the quinoline ring system, which is further activated by the presence of two powerful electron-withdrawing groups: the chloro substituent at the 2-position and the cyano (carbonitrile) group at the 3-position. This electronic arrangement makes the C2 carbon exceptionally susceptible to attack by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The choice of solvent is a critical parameter that can dramatically influence the rate, yield, and even the feasibility of SNAr reactions with this substrate. Understanding the underlying principles of solvent-solute interactions is paramount for successful and reproducible experimentation.

Troubleshooting Guide: Common Issues in SNAr Reactions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My SNAr reaction with an amine nucleophile is extremely slow or not proceeding to completion, even at elevated temperatures. What are the likely causes and how can I fix it?

Answer:

This is a very common issue, and the solvent is often the primary culprit.

Possible Causes:

  • Use of a Polar Protic Solvent: Solvents like ethanol, methanol, water, or isopropanol can significantly hinder SNAr reactions. These solvents possess acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with the nucleophile.[1] This "caging" effect, known as solvation, stabilizes the nucleophile, reduces its free energy, and makes it less reactive, thereby increasing the activation energy of the reaction.[2]

  • Insufficient Reaction Temperature: While solvent choice is crucial, SNAr reactions often require thermal energy to overcome the activation barrier, even in an appropriate solvent.

  • Poor Nucleophile: Very weak nucleophiles may not have sufficient reactivity to attack the electron-deficient quinoline ring.

  • Moisture Contamination: The presence of water in your reaction, especially when using aprotic solvents, can act as a competing protic species and slow the reaction.

Solutions:

  • Change to a Polar Aprotic Solvent: This is the most critical step. Switch to a solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP). These solvents have large dipole moments that can dissolve the nucleophilic salt but lack the acidic protons that cause deactivating hydrogen bonding.[2] In a polar aprotic solvent, the anionic nucleophile is "naked" and significantly more reactive. For instance, the rate of an SN2 reaction (closely related to SNAr) can increase by a factor of up to 5000 when switching from methanol (protic) to acetonitrile (aprotic).[2]

  • Optimize Temperature: If you are already using a polar aprotic solvent, consider increasing the reaction temperature. Reactions in DMF or DMSO are often run between 80°C and 150°C.

  • Use a Stronger Base: If your nucleophile is a primary or secondary amine, the reaction will generate HCl, which can protonate the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often necessary to scavenge the acid. In many cases, using a base like potassium carbonate (K₂CO₃) is also effective.

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before setting up the reaction. Using molecular sieves can help to remove trace amounts of water.

Question 2: I am observing the formation of multiple byproducts, and the yield of my desired substituted quinoline is low. What could be the cause?

Answer:

Byproduct formation often points to side reactions involving the substrate, nucleophile, or solvent.

Possible Causes:

  • Reaction with a Protic Solvent: If you are using a protic solvent like an alcohol at high temperatures, the solvent itself can act as a nucleophile, leading to the formation of an ether byproduct at the C2 position.

  • Decomposition of the Starting Material or Product: Prolonged heating at very high temperatures can lead to the degradation of the quinoline scaffold.

  • Side Reactions of the Nucleophile: Some nucleophiles may have multiple reactive sites or can undergo self-condensation or other side reactions under the reaction conditions.

  • Reaction at other positions: While the C2 position is the most activated, under harsh conditions or with very strong nucleophiles, reaction at other positions on the quinoline ring may occur, although this is less likely for this specific substrate.

Solutions:

  • Solvent Selection: As with slow reactions, switching to a polar aprotic solvent is the best solution to avoid the solvent acting as a nucleophile.

  • Lower Reaction Temperature and Monitor Progress: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time to stop the reaction before significant byproduct formation occurs.

  • Protecting Groups: If your nucleophile has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Optimize Base and Stoichiometry: Ensure you are using the correct stoichiometry of your nucleophile and base. An excess of either could potentially lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents like DMF and DMSO so effective for SNAr reactions with this compound?

A1: The effectiveness of polar aprotic solvents stems from their ability to selectively solvate cations. When a nucleophilic salt (e.g., Na-Nu) is dissolved in a solvent like DMSO, the DMSO molecules strongly solvate the cation (Na⁺) through their negatively polarized oxygen atoms. However, they do not form strong interactions with the anion (Nu⁻) because they lack acidic protons for hydrogen bonding. This leaves the anionic nucleophile in a high-energy, "naked" state, making it extremely reactive towards the electrophilic C2 position of the quinoline ring.[2]

Q2: Can I use non-polar solvents like toluene or hexane for these reactions?

A2: It is generally not recommended. Non-polar solvents are poor at dissolving the charged nucleophiles or the polar intermediates of the SNAr reaction. This leads to very slow reaction rates and often results in heterogeneous mixtures that are difficult to work with. While some reactions can be driven to completion at very high temperatures under pressure in less polar solvents, polar aprotic solvents are almost always the preferred choice for practical laboratory synthesis.[3]

Q3: How does the cyano group at the 3-position influence the reactivity?

A3: The cyano (-CN) group is a strong electron-withdrawing group through both induction and resonance. It helps to stabilize the negative charge that develops in the quinoline ring in the transition state and the Meisenheimer intermediate of the SNAr reaction. This stabilization lowers the activation energy of the reaction, making the C2-chloro group more susceptible to nucleophilic attack compared to a quinoline without this group.

Q4: Is there a general trend in reactivity for different nucleophiles with this substrate?

A4: Yes, the reactivity generally follows the nucleophilicity of the attacking species. For a given solvent, stronger nucleophiles will react faster. For example, thiols (thiolates) are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols (alkoxides). The specific reaction conditions, particularly the pKa of the nucleophile and the choice of base, will also play a significant role.

Experimental Protocols

The following are generalized protocols for performing nucleophilic aromatic substitution on this compound. Note: These are starting points, and optimization of temperature, time, and stoichiometry may be necessary for specific nucleophiles.

Protocol 1: General Procedure for Amination in a Polar Aprotic Solvent

This protocol describes a typical reaction with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, aniline)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Solvent ClassExample SolventsExpected Relative Reaction RateRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileFastest Solvates the cation of the nucleophilic salt, leaving a "naked," highly reactive anionic nucleophile. Stabilizes the polar transition state.[2]
Polar Protic Water, Methanol, EthanolSlowest Solvates and stabilizes the anionic nucleophile via hydrogen bonding, reducing its nucleophilicity and increasing the activation energy.[1]
Non-Polar Toluene, Hexane, DioxaneVery Slow / Ineffective Poor solubility of charged nucleophiles and polar intermediates. Does not effectively stabilize the transition state.

Visualizations

Mechanism of SNAr Reaction

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Intermediate (Negatively charged, resonance-stabilized) Reactants->Intermediate Nucleophilic Attack (Slow Step) Products Substituted Product + Cl⁻ Intermediate->Products Loss of Leaving Group (Fast Step)

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Experimental Workflow for Solvent Screening

Solvent_Screening Start Define Reaction: Substrate, Nucleophile, Base, Temp. Solvent_Choice Select Solvents for Screening (e.g., DMF, DMSO, MeCN, Ethanol) Start->Solvent_Choice Run_Reactions Run Parallel Reactions in each solvent Solvent_Choice->Run_Reactions Monitor Monitor Reaction Progress (TLC, LC-MS) Run_Reactions->Monitor Analysis Analyze Yield and Purity (NMR, LC-MS) Monitor->Analysis Decision Select Optimal Solvent Analysis->Decision Optimization Further Optimization (Temp., Conc., Time) Decision->Optimization

Caption: A logical workflow for screening solvents to optimize an SNAr reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield / No Reaction Check_Solvent What solvent are you using? Problem->Check_Solvent Protic Polar Protic (e.g., EtOH, MeOH) Check_Solvent->Protic Protic Aprotic Polar Aprotic (e.g., DMF, DMSO) Check_Solvent->Aprotic Aprotic Solution_Protic Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) Protic->Solution_Protic Check_Temp Is the temperature high enough? (Typically 80-150°C) Aprotic->Check_Temp Increase_Temp Increase Temperature and Monitor Check_Temp->Increase_Temp No Check_Base Is a base present? (e.g., K₂CO₃, TEA) Check_Temp->Check_Base Yes Add_Base Add a non-nucleophilic base Check_Base->Add_Base No

Caption: A decision tree to troubleshoot common issues in SNAr reactions.

References

Technical Support Center: Catalyst Selection for Downstream Reactions of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-6-methylquinoline-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. The inherent electronic properties of the quinoline ring system, particularly the presence of the ring nitrogen, present unique challenges and opportunities in catalyst selection for downstream reactions. The primary challenge is the potential for the quinoline nitrogen's lone pair to coordinate with and deactivate the metal catalyst, a phenomenon known as catalyst poisoning.[1][2]

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate these challenges and achieve optimal results in your synthetic endeavors. The advice herein is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: General Considerations & Overarching Challenges

This section addresses issues common to most palladium-catalyzed cross-coupling reactions involving quinoline substrates.

Frequently Asked Questions (FAQs)

Question: My palladium-catalyzed reaction (Suzuki, Buchwald-Hartwig, etc.) is not initiating or shows very low conversion. What is the most likely cause?

Answer: The most common culprit is catalyst poisoning by the quinoline nitrogen. The lone pair of electrons on the ring nitrogen can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.[1][2] This prevents the catalyst from entering the catalytic cycle. A secondary cause could be the failure to reduce the Pd(II) precatalyst to the active Pd(0) species.[3][4]

Question: How can I prevent catalyst poisoning by the quinoline nitrogen?

Answer: The most effective strategy is to use bulky (sterically hindered) phosphine ligands. These ligands occupy significant space around the palladium atom, physically blocking the quinoline nitrogen from coordinating.[1] This steric shielding maintains the catalyst's availability for the oxidative addition step, allowing the reaction to proceed.

Troubleshooting Guide

Issue: Low or No Reactivity in a Cross-Coupling Reaction.

  • Initial Diagnosis: The reaction mixture shows only starting materials after a significant reaction time at the appropriate temperature.

  • Primary Suspect: Catalyst poisoning.

  • Recommended Actions:

    • Switch to Bulky Ligands: If you are using a simple ligand like PPh₃, switch to a state-of-the-art, sterically demanding biarylphosphine ligand. Examples include SPhos, XPhos, or RuPhos for many coupling types.

    • Use a Pre-formed Catalyst: Employ a well-defined palladium pre-catalyst, such as a palladacycle, to ensure efficient and reproducible generation of the active Pd(0) species in solution.[2]

    • Screen Solvents: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred for these reactions.[2]

    • Verify Reagent Quality: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon), as water and oxygen can deactivate the catalyst and reagents.

Workflow for Catalyst System Selection

Below is a generalized workflow for selecting a catalyst system for cross-coupling reactions with your quinoline substrate.

G cluster_0 Catalyst Selection Workflow start Define Reaction Type (e.g., Suzuki, Buchwald) ligand_choice Select Sterically Bulky Ligand (e.g., Buchwald Ligands, Josiphos) start->ligand_choice Key to prevent poisoning catalyst_source Choose Pd Source (e.g., Pd(OAc)2, Pd2(dba)3, or Pre-catalyst) ligand_choice->catalyst_source base_choice Select Appropriate Base (e.g., K3PO4, Cs2CO3, NaOtBu) catalyst_source->base_choice solvent_choice Select Anhydrous Aprotic Solvent (e.g., Dioxane, Toluene, THF) base_choice->solvent_choice optimization Screen Conditions (Temperature, Concentration, Equivalents) solvent_choice->optimization analysis Analyze Results (LC-MS, NMR) optimization->analysis troubleshoot Troubleshoot (Low Yield, Side Products) analysis->troubleshoot <80% Yield success Successful Reaction analysis->success >80% Yield troubleshoot->optimization Re-optimize

Caption: Decision workflow for selecting and optimizing a cross-coupling catalyst system.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds by coupling the 2-chloroquinoline with an organoboron reagent.[5]

Frequently Asked Questions (FAQs)

Question: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

Answer: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid used. However, highly active catalyst systems are generally required.[2] A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃ is a robust starting point.[6] Using a pre-formed complex like Pd(PPh₃)₄ can also be effective.[5]

Question: Which base and solvent should I choose for my Suzuki reaction?

Answer: An inorganic base is typically required. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common and effective choices.[5] For challenging couplings, cesium carbonate (Cs₂CO₃) may provide better results. The solvent should be anhydrous and aprotic; common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water added.[3]

Troubleshooting Guide

Issue: Significant formation of a homocoupled biaryl product from my boronic acid.

  • Diagnosis: The desired cross-coupled product is observed, but a significant side product corresponding to the dimerization of the boronic acid is also present.

  • Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation or reductive elimination steps.

  • Recommended Actions:

    • Improve Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are properly degassed before use.

    • Adjust Base/Solvent: The choice of base can influence the rate of competing pathways. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).

    • Modify Ligand: A different ligand may alter the kinetics of the catalytic cycle, favoring the desired cross-coupling over homocoupling.

Data Summary: Recommended Suzuki Coupling Conditions
Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)THF or Dioxane80-100Good-Excellent[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100Excellent[6]
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)K₂CO₃ (2.0)Dioxane80-100Good-Excellent[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-6-methylquinoline-3-carbonitrile derivative.

Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the synthesis of C-N bonds by coupling the 2-chloroquinoline with a primary or secondary amine.[7] This reaction is a cornerstone for synthesizing novel amine derivatives.[8][9]

Frequently Asked Questions (FAQs)

Question: My Buchwald-Hartwig amination is sluggish. What factors are most critical?

Answer: For C-N coupling, the choice of both the ligand and the base is paramount. The reaction is highly sensitive to steric hindrance around the amine. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10]

Question: Can I use ammonia as a nucleophile to synthesize 2-amino-6-methylquinoline-3-carbonitrile?

Answer: Direct coupling with ammonia gas is challenging. However, ammonia equivalents can be used effectively. Lithium bis(trimethylsilyl)amide (LHMDS) is a widely used ammonia surrogate; after the coupling reaction, the silyl groups are cleaved during aqueous work-up to reveal the primary amine.[9][10]

Troubleshooting Guide

Issue: The reaction stalls at partial conversion, or I observe decomposition of my starting material.

  • Diagnosis: LC-MS analysis shows incomplete consumption of the chloroquinoline, and potentially the appearance of decomposition byproducts.

  • Cause: The base may be too strong or the temperature too high for the stability of your substrate or product. Alternatively, the catalyst may be deactivating over the course of the reaction.

  • Recommended Actions:

    • Screen Bases: If using a very strong base like NaOt-Bu, consider a slightly weaker base such as K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system.

    • Lower Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Use a More Robust Ligand: Bidentate phosphine ligands like BINAP or Xantphos can sometimes offer greater catalyst stability over the reaction time compared to some monodentate ligands.[7]

    • Control Experiment: Run the reaction without the palladium catalyst to see if the starting material is stable to the base and solvent at the reaction temperature. This will confirm if decomposition is base-mediated or catalyst-dependent.

Data Summary: Recommended Buchwald-Hartwig Amination Conditions
Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NucleophileReference
Pd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.5)Dioxane100-110Primary/Secondary Amines[10]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene100Primary/Secondary Amines[7]
Pd₂(dba)₃ (2)Xantphos (4)LHMDS (1.5)Dioxane100Ammonia Equivalent[10]

Part 4: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction couples the 2-chloroquinoline with a terminal alkyne to form an alkynylated quinoline, a valuable intermediate for further functionalization.[11][12] The reaction is typically co-catalyzed by palladium and copper(I).[13]

Frequently Asked Questions (FAQs)

Question: What is the role of the copper co-catalyst, and is it always necessary?

Answer: In the classical Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[13] This species then undergoes transmetalation with the palladium complex. While this is the traditional method, the copper catalyst can also promote the undesirable homocoupling of the alkyne (Glaser coupling). As a result, many "copper-free" Sonogashira protocols have been developed, which are often preferred for complex substrates to avoid this side reaction.[12]

Question: What base should I use for a Sonogashira coupling?

Answer: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction.[12]

Troubleshooting Guide

Issue: My main product is the alkyne homocoupling (Glaser) product.

  • Diagnosis: The desired product is absent or is a minor component, while the dimer of the terminal alkyne is the major product observed.

  • Cause: The copper-catalyzed homocoupling is outcompeting the palladium-catalyzed cross-coupling. This can be due to an issue with the palladium catalyst's activity or an excess of copper/oxygen.

  • Recommended Actions:

    • Switch to Copper-Free Conditions: This is the most direct solution. Use a palladium catalyst system (e.g., Pd(PPh₃)₂Cl₂/P(t-Bu)₃) with a different base (e.g., Cs₂CO₃) in a solvent like DMF, completely omitting the copper salt.

    • Reduce Copper Loading: If using the copper-catalyzed method, ensure you are using a catalytic amount (typically 1-5 mol%) of the copper(I) source (e.g., CuI).

    • Ensure Anaerobic Conditions: Glaser coupling is often promoted by oxygen. Rigorously degas all solvents and maintain a strict inert atmosphere.

Part 5: Transformations of the Nitrile Group

The nitrile group at the 3-position is also a valuable synthetic handle.

Frequently Asked Questions (FAQs)

Question: How can I hydrolyze the nitrile to a carboxylic acid without affecting the rest of the molecule?

Answer: Nitrile hydrolysis typically requires harsh acidic or basic conditions, which can be problematic for complex molecules.[14][15]

  • Acid-Catalyzed Hydrolysis: Refluxing in a strong aqueous acid (e.g., H₂SO₄/H₂O) will convert the nitrile to a carboxylic acid, often via an amide intermediate.[14]

  • Base-Catalyzed Hydrolysis: Heating with a strong aqueous base (e.g., NaOH/H₂O) will yield the carboxylate salt, which must be neutralized in a separate step to give the carboxylic acid.[15]

  • Metal-Catalyzed Hydrolysis: For sensitive substrates, metal-catalyzed hydrolysis may offer a milder alternative, although specific catalyst screening would be required.[16]

Question: Can I replace the 2-chloro substituent with another cyano group?

Answer: Yes, a palladium-catalyzed cyanation reaction can be used to replace the chlorine atom with a nitrile group.[17] Common cyanide sources include potassium cyanide (KCN) or its less toxic surrogate, zinc cyanide (Zn(CN)₂).[17] Potassium ferricyanide has also been used as a cyanide source to further reduce toxicity concerns.[17]

Troubleshooting Guide

Issue: My nitrile hydrolysis reaction is incomplete or leads to decomposition.

  • Diagnosis: After extended heating under acidic or basic conditions, a mixture of starting material, the intermediate amide, and the desired carboxylic acid is observed, along with potential decomposition products.

  • Cause: The conditions are either not potent enough for full conversion or too harsh for the substrate's stability.

  • Recommended Actions:

    • Staged Approach: Attempt the hydrolysis in two stages. First, use milder conditions (e.g., concentrated H₂SO₄ at a moderate temperature) to isolate the intermediate amide. Then, subject the purified amide to harsher hydrolysis conditions to obtain the carboxylic acid.[18]

    • Screening: Screen different acids (e.g., HCl, H₂SO₄, H₃PO₄) and bases (NaOH, KOH) and temperatures to find a balance between reactivity and stability.

    • Protecting Groups: If other functional groups are present that are sensitive to the conditions, consider a protecting group strategy.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-6-methylquinoline-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds with diverse and potent biological activities.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as the core of numerous natural products, synthetic drugs, and pharmaceutical agents.[3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antimalarial, and antiviral properties.[1][3][5]

This guide provides a comparative analysis of the biological activities of analogs derived from 2-Chloro-6-methylquinoline-3-carbonitrile. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present key experimental data for objective comparison, and detail the methodologies used to generate these findings.

Synthetic Strategies: Building the Analog Library

The versatility of the quinoline ring allows for extensive chemical modification, enabling the creation of large libraries of analogs for biological screening.[4] A common precursor for many of these derivatives is 2-chloroquinoline-3-carbaldehyde, often synthesized via the Vilsmeier-Haack reaction.[6] From this key intermediate, the carbonitrile group can be introduced, and further modifications can be made at the 2-position (chloro group) and on the benzene ring. Analogs are frequently generated by nucleophilic substitution reactions, allowing for the introduction of various amines, hydrazones, and other functional groups to explore the chemical space and optimize biological activity.[7][8][9]

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Acetanilide Substituted Acetanilide Precursor 2-Chloro-6-methylquinoline-3-carbaldehyde Acetanilide->Precursor Cyclization Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Core_Compound This compound Precursor->Core_Compound Nitrile Formation Analogs Diverse Analogs (Hydrazones, Amines, etc.) Core_Compound->Analogs Substitution Rxns Nucleophiles Nucleophiles (Hydrazides, Amines, etc.) Nucleophiles->Analogs

Caption: General synthetic route to this compound analogs.

Comparative Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents.[10] Analogs of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

A study involving the synthesis of hydrazone derivatives (3a-o) from 2-chloro-3-formyl-6-methylquinoline demonstrated notable antimicrobial potential.[7] These compounds were tested against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus), and various fungal strains.[7] Similarly, the synthesis of secondary and tertiary amines by reacting 3-(chloromethyl)-2-chloro-6-methylquinoline with aromatic amines yielded compounds with promising antifungal activity, particularly those with electron-withdrawing groups on the phenyl ring.[8][9]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound Class Derivative Example S. aureus E. coli P. aeruginosa Reference Standard (Drug)
Hydrazones Hydrazone derivative (3a-o) Varies Varies Varies Ciprofloxacin[10][11]
Amines Secondary amine (19, 20) 12.5-25 12.5-25 12.5-25 Ciprofloxacin[10][11]

| Amines | Nitro derivatives (23-26) | 25-50 | 25-50 | 25-50 | Ciprofloxacin[10][11] |

Note: Specific MIC values for each hydrazone derivative (3a-o) were not detailed in the abstract but were evaluated.[7] The amine derivatives showed activity in the provided range.[9]

Structure-Activity Relationship (SAR) Insights:

  • Hydrazone Moiety : The introduction of a hydrazone linkage is a common strategy to enhance antimicrobial activity.[7]

  • Substituents on Amine : For secondary and tertiary amine analogs, the presence of electron-withdrawing groups (e.g., nitro groups) on the attached aromatic ring tends to increase antifungal and antibacterial activity.[8][9]

Comparative Anticancer Activity

The quinoline scaffold is integral to the development of novel anticancer agents, acting through mechanisms such as kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[1][2][12] Derivatives of this compound have been investigated for their antiproliferative effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify and compare the potency of these compounds.[2]

Studies on various substituted quinolines have shown significant antiproliferative potency against cell lines such as A549 (lung), HeLa (cervical), MCF7 (breast), and HT29 (colon).[13] For instance, certain 7-chloro-4-quinolinylhydrazone derivatives exhibited good cytotoxic activity against multiple cancer cell lines, with IC50 values in the low microgram per cubic centimeter range.[12] Another study identified that a 4-anilino-3-quinolinecarbonitrile derivative acts as an ATP-competitive inhibitor of the Src kinase, highlighting a specific molecular target.[1]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound Class Cancer Cell Line Reported IC50 (µM) Mechanism of Action (if specified) Reference Standard (Drug)
4-Anilino-3-quinolinecarbonitrile Yeast-based assay - Src Kinase Inhibition[1] Doxorubicin[12], Cisplatin[13]
7-Chloro-4-quinolinylhydrazone SF-295 (CNS), HCT-8 (Colon) 0.314-4.65 (µg/cm³) Cytotoxicity[12] Doxorubicin[12]
Substituted Quinolines (general) A549, HeLa, HT29, MCF7 2–50 (µg/ml) Antiproliferative[13] 5-Fluorouracil, Cisplatin[13]

| Quinoline Carboxylic Acids | MCF7 (Breast), HELA (Cervical) | Significant GI | Growth Inhibition[14] | Cisplatin, Doxorubicin[14] |

Structure-Activity Relationship (SAR) Insights:

  • Position of Substituents : The nature and position of substituents on the quinoline ring are critical for anticancer activity.[15] For example, an aniline group at the C-4 position and a carbonitrile group at C-3 are important for Src kinase inhibition.[1]

  • Fusion with other Heterocycles : Fusing the quinoline system with other heterocyclic rings like indoles or pyrazoles can produce synergistic effects and enhance therapeutic potential.[15]

Comparative Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and there is a continuous search for safer and more effective anti-inflammatory agents.[5][16] The quinoline framework has emerged as a promising template for designing novel anti-inflammatory drugs that target enzymes like cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[15][16]

Derivatives of quinoline-3-carboxylic acid have demonstrated appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages, with efficacy comparable to the classical NSAID indomethacin.[14] The anti-inflammatory potential is often linked to the inhibition of key inflammatory mediators. Several studies have shown that substitutions with chloro, fluoro, or methoxy groups can enhance anti-inflammatory activity.[17]

Structure-Activity Relationship (SAR) Insights:

  • Target Specificity : The pharmacological activities and target specificities of quinoline derivatives depend heavily on the nature and position of substituents on the quinoline ring.[15]

  • COX/LOX Inhibition : Some quinoline-2-carboxamides have been reported to dually inhibit COX and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, the biological activities described are evaluated using standardized, validated assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (this compound analogs) in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Serial Dilutions of Quinoline Analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End Results Analyze->End

Caption: Standard workflow for determining IC50 values using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution : Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation : Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Conclusion

The this compound scaffold is a fertile ground for the development of potent therapeutic agents. The comparative analysis reveals that specific structural modifications significantly influence biological activity. Hydrazone and amine derivatives show considerable promise as antimicrobial agents, with activity modulated by the electronic properties of substituents. In the realm of oncology, quinoline analogs demonstrate potent antiproliferative effects across various cancer cell lines, with mechanisms including kinase inhibition. Furthermore, the anti-inflammatory potential of this class of compounds warrants deeper investigation. The structure-activity relationships highlighted in this guide, supported by robust experimental data, provide a valuable framework for researchers and drug development professionals to design the next generation of quinoline-based therapeutics.

References

A Comparative Guide to the Synthesis of Substituted Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The introduction of a carbonitrile group at the 3-position further enhances the molecular diversity and potential for downstream functionalization, making substituted quinoline-3-carbonitriles highly sought-after synthetic targets. This guide provides a comparative analysis of the primary synthetic routes to this valuable molecular class, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

The Friedländer Annulation: A Classic Convergent Approach

First reported in 1882, the Friedländer synthesis is one of the most direct and widely used methods for constructing the quinoline core.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or nitrile functionality.[5][6]

Mechanistic Insight

The reaction proceeds via a cyclocondensation mechanism that can be catalyzed by either acid or base.[4][5] While the exact pathway has been a subject of discussion, two primary mechanistic proposals exist.[7][8] One pathway begins with an intermolecular aldol-type reaction, followed by cyclization and dehydration. The alternative, and often favored, pathway involves the initial formation of a Schiff base intermediate, which then undergoes an intramolecular aldol condensation, followed by dehydration to yield the final aromatic quinoline ring.[8] The choice of catalyst and reaction conditions can influence which pathway predominates.

Diagram: Generalized Friedländer Annulation Mechanism

Friedlander_Mechanism Start 2-Aminoaryl Ketone + Active Methylene Compound SchiffBase Schiff Base Intermediate Start->SchiffBase Condensation AldolAdduct Intramolecular Aldol Adduct SchiffBase->AldolAdduct Intramolecular Aldol Cyclization Dehydration Dehydration AldolAdduct->Dehydration Product Substituted Quinoline-3-carbonitrile Dehydration->Product Catalyst Acid or Base Catalyst Catalyst->Start Catalyst->SchiffBase Gould_Jacobs_Workflow Aniline Aniline Condensation Step 1: Condensation (100-130 °C) Aniline->Condensation Malonate Alkoxymethylenemalonate Ester Malonate->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (>250 °C) Intermediate->Cyclization ProductEster 4-Hydroxyquinoline-3-carboxylate Ester Cyclization->ProductEster Saponification Step 3: Saponification (Optional, e.g., NaOH) ProductEster->Saponification Decarboxylation Step 4: Decarboxylation (Optional, Heat) Saponification->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

References

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of 2-Chloro-6-methylquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Among the vast family of quinoline derivatives, those bearing a carbonitrile group at the C-3 position and a chlorine atom at the C-2 position have emerged as a particularly promising class of molecules for drug discovery. This guide delves into the nuanced world of 2-chloro-6-methylquinoline-3-carbonitrile derivatives, offering a comparative analysis of their structure-activity relationships (SAR) across different biological targets. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact therapeutic efficacy.

The this compound Scaffold: A Versatile Template

The this compound core represents a versatile template for the design of novel therapeutic agents. The chlorine atom at the C-2 position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a diverse range of functional groups. The carbonitrile group at C-3 is a key pharmacophore that can participate in various interactions with biological targets. Furthermore, the methyl group at the C-6 position can influence the molecule's lipophilicity and metabolic stability. This guide will explore how modifications at these and other positions on the quinoline ring system dictate the biological activity of these derivatives.

Anticancer Activity: Targeting Kinases and Beyond

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and survival.[1][3] For quinoline-3-carbonitrile derivatives, a significant body of research points towards their efficacy as kinase inhibitors.

Structure-Activity Relationship for Anticancer Activity

The anticancer potency of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.[1] A lower IC50 value indicates greater potency.

Key SAR insights for anticancer activity include:

  • The C-4 Position: The introduction of an aniline group at the C-4 position is a critical determinant for Src kinase inhibitory activity. The nature of the substituents on this aniline ring can further modulate potency.[3][4]

  • The C-3 Position: The carbonitrile group at C-3 is often essential for activity, likely participating in key binding interactions within the ATP-binding pocket of kinases.[3]

  • The C-7 Position: The size of substituents at the C-7 position can influence Src kinase inhibitory activity, suggesting a role for steric factors in this region.[4]

  • Hydrophobic Substituents: The inclusion of hydrophobic substituents can enhance Tpl2 kinase inhibition, highlighting the importance of lipophilicity in target engagement.[5]

  • Hydrogen Bonding and Electronic Effects: The presence of H-bond donating groups, negative ionic groups, and electron-withdrawing groups can positively contribute to Tpl2 kinase inhibition.[5]

Comparative Anticancer Activity of Quinoline-3-Carbonitrile Derivatives

Compound ClassKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
4-Anilino-3-quinolinecarbonitrilesAniline at C-4, Carbonitrile at C-3VariousVaries based on substitution[4]
Quinoline-3-carbonitrile derivativesVaried substitutionsVariousVaries based on substitution[5]
3-Quinoline derivativesAcrylamide side chain at C-3MCF-7 (Breast)29.8 - 40.4[6]

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, quinoline derivatives, including those based on the 2-chloroquinoline scaffold, have been investigated for their antimicrobial potential.[7][8] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[8]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial activity is typically evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition against various bacterial and fungal strains.

Key SAR insights for antimicrobial activity include:

  • Hydrazone Moiety: The derivatization of the 3-formyl group (a precursor to the 3-carbonitrile) into hydrazones has been shown to yield compounds with significant antimicrobial activity.[7]

  • Substitutions on the Hydrazone: The nature of the substituent on the hydrazone moiety can greatly influence the antimicrobial spectrum and potency.[7]

  • Amide and Nitrile Functional Groups: The presence of amide and nitrile functional groups, along with a chlorine at the 7-position, has been associated with antibacterial activity.[9]

  • 2-Chloro Substituent: The 2-chloro group serves as a key synthetic intermediate for introducing various nucleophiles, leading to diverse analogs with a range of antimicrobial activities.[9]

Comparative Antimicrobial Activity of Chloroquinoline Derivatives

CompoundTarget OrganismZone of Inhibition (mm) at 200 µg/mLReference
2,7-dichloroquinoline-3-carbonitrileS. aureus, P. aeruginosa11.00 ± 0.03[8][9]
2,7-dichloroquinoline-3-carboxamideE. coli11.00 ± 0.04[8][9]
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coli12.00 ± 0.00[8][9]
7-chloro-2-methoxyquinoline-3-carbaldehydeS. pyogenes11.00 ± 0.02[8][9]

Experimental Protocols

General Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloroquinoline-3-carbaldehydes.[10][11]

Step-by-step methodology:

  • Vilsmeier Reagent Formation: To a cooled solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise with stirring.

  • Acetanilide Addition: Add the corresponding acetanilide (in this case, 4-methylacetanilide) to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture, typically at 60-80 °C, for several hours.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This method is widely used to screen for antimicrobial activity.[8]

Step-by-step methodology:

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Inoculation: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Visualizing Structure-Activity Relationships

SAR_Anticancer cluster_quinoline This compound Core cluster_activity Biological Activity core Quinoline Ring R2 C2: -Cl (Reactive site for diversification) core->R2 Modification at C2 R3 C3: -CN (Key for kinase binding) core->R3 Essential Group R4 C4: Substitution (e.g., anilino) enhances activity core->R4 Crucial for Kinase Inhibition R6 C6: -CH3 (Influences lipophilicity) core->R6 Modulates Physicochemical Properties R7 C7: Steric bulk can modulate activity core->R7 Steric Hindrance Affects Potency activity Increased Anticancer Potency R3->activity R4->activity R7->activity

Caption: SAR for Anticancer Activity.

Workflow_Antimicrobial_Screening start Synthesized Quinoline Derivatives prepare_plates Prepare Inoculated Agar Plates start->prepare_plates create_wells Create Wells in Agar prepare_plates->create_wells add_compounds Add Test Compounds, Controls create_wells->add_compounds incubate Incubate at 37°C for 24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze Data & Determine MIC measure_zones->analyze_data end Identify Lead Compounds analyze_data->end

Caption: Workflow for Antimicrobial Screening.

Conclusion and Future Directions

The this compound scaffold is a rich source of inspiration for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective compounds with anticancer and antimicrobial activities. Future research in this area should focus on exploring a wider range of substitutions at the C-2 and C-4 positions, as well as the synthesis of hybrid molecules that combine the quinoline core with other pharmacophores. A deeper understanding of the molecular mechanisms of action through techniques such as X-ray crystallography and molecular modeling will be crucial for the rational design of the next generation of quinoline-based drugs.

References

A Senior Application Scientist's Guide to Quinoline-Based Intermediates: A Comparative Analysis of 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for molecular interactions with biological targets. Consequently, quinoline derivatives are central to a vast array of therapeutic agents, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The functionalization of the quinoline core is paramount, and the choice of synthetic intermediate dictates the accessible chemical space for drug development.

This guide provides an in-depth comparison of 2-Chloro-6-methylquinoline-3-carbonitrile, a highly versatile intermediate, with other key quinoline-based building blocks. We will explore their synthetic accessibility, comparative reactivity, and strategic utility, supported by experimental data and protocols, to inform rational compound library design and lead optimization efforts.

Featured Intermediate: this compound

This compound is a powerful bifunctional intermediate. Its utility stems from two key reactive sites: the electrophilic C2 carbon, activated by the chloro leaving group, and the C3 carbonitrile group, which can be elaborated into various functional moieties.

Synthesis and Physicochemical Properties

The most common and efficient route to this class of compounds is a variation of the Vilsmeier-Haack reaction.[4][5] The synthesis typically begins with the corresponding acetanilide, which undergoes cyclization and chlorination. The precursor, 2-Chloro-6-methylquinoline-3-carbaldehyde, is first synthesized and then converted to the nitrile.

  • Appearance: Typically an off-white to pale yellow solid.

  • Molecular Weight: 202.64 g/mol

  • Key Feature: The electron-withdrawing nature of both the chloro and cyano groups, coupled with the quinoline ring system, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).

G cluster_synthesis Synthetic Workflow A N-(4-methylphenyl)acetamide C 2-Chloro-6-methylquinoline-3-carbaldehyde A->C Cyclization B Vilsmeier-Haack Reagent (POCl3/DMF) B->C Reagent E This compound C->E Nitrile Formation D Hydroxylamine -> Dehydration or Ceric Ammonium Nitrate/Ammonia D->E Reagent

Figure 1: General synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Comparative Analysis with Alternative Intermediates

The strategic value of this compound is best understood by comparing its reactivity profile with other C2- and C3-substituted quinolines.

The Precursor: 2-Hydroxy-6-methylquinoline-3-carbonitrile

This analog is often considered the "hydrolyzed" version of our lead intermediate. It exists in tautomeric equilibrium with its quinolone form, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

  • Reactivity Difference: The primary distinction lies at the C2 position. The chloro atom is an excellent leaving group, facilitating SNAr reactions. In contrast, the hydroxy/oxo group is a poor leaving group. Its reactivity is dominated by N-alkylation or O-alkylation (depending on conditions) and reactions characteristic of the amide-like quinolone structure.

  • Synthetic Utility: While the 2-hydroxy analog can be a useful scaffold, introducing diversity at the C2 position is challenging.[2] It is better suited for library synthesis where modifications are planned elsewhere on the molecule.

The Amino Analog: 2-Amino-6-methylquinoline-3-carbonitrile

Replacing the C2-chloro group with an amino group fundamentally alters the electronic character of the quinoline ring.

  • Reactivity Difference: The amino group is a strong electron-donating group, which deactivates the C2 position towards further nucleophilic substitution. Instead, the amino group itself becomes the primary reactive site, readily undergoing acylation, alkylation, or diazotization to enable further functionalization. It can also act as a nucleophile in cyclization reactions to build fused heterocyclic systems.[6]

  • Synthetic Utility: This intermediate is ideal when the desired final compound requires a nitrogen-based substituent at the C2 position, such as in the synthesis of kinase inhibitors that often feature an N-aryl or N-alkyl amine moiety.

The Aldehyde Precursor: 2-Chloro-6-methylquinoline-3-carbaldehyde

This compound is the direct precursor to our featured nitrile and offers a different handle for chemical elaboration at the C3 position.[5][7]

  • Reactivity Difference: The aldehyde group at C3 is a versatile functional group that can undergo a wide range of transformations distinct from the nitrile. These include:

    • Reductive Amination: To introduce substituted aminomethyl groups.

    • Condensation Reactions: Such as Knoevenagel or Claisen-Schmidt condensations to form new C-C bonds and build complex side chains.[5]

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To form the 3-(hydroxymethyl) derivative.

  • Synthetic Utility: The choice between the C3-aldehyde and the C3-nitrile depends entirely on the desired final structure. The aldehyde is superior for building carbon chains via condensation or for introducing amine functionalities directly next to the ring. The nitrile is preferred for creating amides, tetrazoles, or primary amines (via reduction).

Data Summary: A Head-to-Head Comparison

The following table summarizes the key reactivity differences and strategic applications of these intermediates.

IntermediateKey Reactive Site(s)Primary Reaction TypesIdeal For...
This compound C2 (Chloro), C3 (Nitrile)SNAr (O, N, S, C nucleophiles), Nitrile hydrolysis/reduction, Cycloadditions (tetrazoles)Rapidly diversifying the C2 position with a wide range of nucleophiles while retaining a C3 handle.
2-Hydroxy-6-methylquinoline-3-carbonitrileN1/O2 (Amide/Enol)N/O-Alkylation, N/O-AcylationScaffolds where the 2-quinolone core is desired and modifications are focused on other positions.
2-Amino-6-methylquinoline-3-carbonitrileC2 (Amino)Acylation, Alkylation, Diazotization, CyclizationSynthesizing compounds with N-linked substituents at C2; building fused pyrimido- or triazolo-quinolines.
2-Chloro-6-methylquinoline-3-carbaldehydeC2 (Chloro), C3 (Aldehyde)SNAr, Reductive amination, Condensation (Knoevenagel, etc.), Oxidation, ReductionIntroducing diverse amine side chains (reductive amination) or extending carbon frameworks (condensation).

Experimental Protocols & Methodologies

To provide a practical context, we detail a reliable protocol for a key transformation involving our featured intermediate.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol is based on the well-established Vilsmeier-Haack reaction.[4][7][8]

Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) acts as a mild electrophile for formylation and a dehydrating/chlorinating agent, enabling the one-pot cyclization of an acetanilide into the 2-chloroquinoline system. The electron-donating methyl group on the starting acetanilide helps to activate the aromatic ring for the initial electrophilic attack.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 7 eq.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Allow the resulting mixture (the Vilsmeier reagent) to stir for 30 minutes.

  • Reaction: To the prepared reagent, add N-(4-methylphenyl)acetamide (1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C for 4-10 hours, monitoring the reaction by TLC.[9]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Filter the crude product, wash thoroughly with water, and dry under vacuum. Recrystallize from a suitable solvent like ethyl acetate or ethanol to yield pure 2-Chloro-6-methylquinoline-3-carbaldehyde.[8]

Protocol 2: Nucleophilic Substitution at C2 - Synthesis of a 2-Aryloxy Derivative

This protocol demonstrates the utility of the C2-chloro group as a leaving group.

Causality: The SNAr reaction is facilitated by the electron-deficient quinoline ring and the good leaving group ability of chloride. A moderately strong base is used to deprotonate the phenol, generating the more potent phenoxide nucleophile required for the substitution.

  • Setup: In a round-bottom flask, dissolve this compound (1 eq.) and a substituted phenol (e.g., 4-methoxyphenol, 1.1 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2 eq.), to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into cold water.

  • Isolation & Purification: The product will typically precipitate. Filter the solid, wash with water, and dry. If necessary, purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 2-(4-methoxyphenoxy)-6-methylquinoline-3-carbonitrile.

G cluster_reactivity Comparative Reactivity at C2 Position Start Quinoline Core (6-methyl-3-carbonitrile) Chloro C2-Cl (2-Chloro-) Start->Chloro Hydroxy C2-OH (2-Hydroxy-) Start->Hydroxy Amino C2-NH2 (2-Amino-) Start->Amino Product_SNAr 2-Nu Derivatives (Ethers, Amines, Thioethers) Chloro->Product_SNAr S_NAr (Nu⁻ / Base) Product_Alkylation N/O-Alkylated Quinolone Hydroxy->Product_Alkylation Alkylation (R-X / Base) Product_Acylation N-Acylated Amine Amino->Product_Acylation Acylation (Acyl-Cl)

Figure 2: Diagram illustrating the divergent reactivity pathways of C2-substituted quinoline intermediates.

Conclusion and Strategic Outlook

This compound stands out as a superior intermediate for programs requiring broad diversification at the C2 position. Its predictable and high-yielding reactivity in SNAr reactions allows for the rapid generation of extensive compound libraries with diverse ethers, amines, and thioethers. While alternatives like the 2-hydroxy and 2-amino analogs are valuable in their own right for creating specific structural motifs (quinolones and 2-aminoquinolines, respectively), they lack the broad applicability for C2 substitution that the 2-chloro derivative provides. Similarly, the choice between the C3-nitrile and the C3-aldehyde is a strategic one, dictated by the specific downstream transformations required. For researchers in drug discovery, mastering the chemistry of this compound opens a reliable and efficient gateway to novel and diverse chemical entities.

References

A Comparative Spectroscopic Guide to 2-Chloro-6-methylquinoline-3-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the synthetically important heterocyclic compound, 2-Chloro-6-methylquinoline-3-carbonitrile, and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the distinct spectral features that signify the chemical transformations from starting materials to the final product. Understanding these spectroscopic markers is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry.

The synthesis of this compound typically proceeds through key intermediates, primarily involving the formation of a quinoline ring system followed by functional group modifications. A common synthetic route involves the cyclization of a substituted aniline, such as 2-amino-5-methylbenzonitrile, followed by chlorination of the resulting 2-hydroxy-6-methylquinoline-3-carbonitrile. This guide will focus on the spectroscopic signatures of these three key compounds:

  • 2-Amino-5-methylbenzonitrile (Starting Material/Precursor 1)

  • 2-Hydroxy-6-methylquinoline-3-carbonitrile (Intermediate/Precursor 2)

  • This compound (Final Product)

We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be effectively utilized to distinguish between these structures and confirm the successful synthesis of the target molecule.

Experimental Workflow: From Precursor to Product

The logical progression of the synthesis provides a framework for our spectroscopic analysis. The transformation from an aniline derivative to a bicyclic quinolone, and subsequently to the chlorinated quinoline, introduces significant changes in the molecular structure, which are directly observable in their respective spectra.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination P1 2-Amino-5-methylbenzonitrile (Precursor 1) P2 2-Hydroxy-6-methylquinoline-3-carbonitrile (Precursor 2) P1->P2 e.g., Reaction with ethyl cyanoacetate FP This compound (Final Product) P2->FP e.g., POCl3

Caption: Synthetic pathway from precursors to the final product.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is a powerful tool for identifying the presence or absence of key functional groups. The transformations from an amino group and a simple aromatic system to a hydroxyl group on a quinoline ring, and finally to a chloro-substituted quinoline, are clearly delineated by their IR spectra.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. An average of 16-32 scans is typically used to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum. Causality: This protocol is chosen for its simplicity, speed, and the minimal sample preparation required, making it ideal for routine reaction monitoring.

Comparative IR Data:

CompoundKey Vibrational Modes (cm⁻¹)Interpretation
2-Amino-5-methylbenzonitrile 3400-3200 (two bands), 2220 (sharp)N-H stretching of the primary amine; C≡N stretching.
2-Hydroxy-6-methylquinoline-3-carbonitrile 3300-2500 (broad), 2230 (sharp), 1660 (strong)O-H stretching of the hydroxyl group (often showing tautomerism with the amide form); C≡N stretching; C=O stretching (from the quinolone tautomer).
This compound 2225 (sharp), ~750 (strong)C≡N stretching; C-Cl stretching. Note the disappearance of N-H and O-H stretches.

Analysis: The IR spectrum of 2-Amino-5-methylbenzonitrile is characterized by the distinct double peak in the 3400-3200 cm⁻¹ region, indicative of the symmetric and asymmetric N-H stretching of the primary amine, and a sharp nitrile peak around 2220 cm⁻¹.

Upon cyclization to 2-Hydroxy-6-methylquinoline-3-carbonitrile , the most significant change is the appearance of a very broad O-H stretch (3300-2500 cm⁻¹) and a strong carbonyl (C=O) absorption around 1660 cm⁻¹. This is due to the tautomerism between the 2-hydroxyquinoline and the 2-quinolone forms, with the latter often predominating in the solid state. The N-H stretches from the starting material disappear.

The final chlorination step to form This compound is confirmed by the complete disappearance of the broad O-H/N-H and C=O stretching bands. A new, strong band typically appears in the lower frequency region (around 750 cm⁻¹) which can be attributed to the C-Cl stretching vibration.[1] The nitrile peak remains a consistent feature across all three compounds, though its exact position may shift slightly due to changes in the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural elucidation and confirmation of the synthetic transformations.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Causality: DMSO-d₆ is often a good solvent choice as it can dissolve all three compounds and its residual peak does not overlap with key signals. Higher field magnets provide better signal dispersion, which is crucial for resolving the complex aromatic regions of the quinoline systems.

Comparative ¹H NMR Data (Approximate Chemical Shifts, δ in ppm):

CompoundMethyl Protons (s)Aromatic Protons (m)NH₂/OH Protons (br s)
2-Amino-5-methylbenzonitrile ~2.26.7-7.2~5.8
2-Hydroxy-6-methylquinoline-3-carbonitrile ~2.47.3-7.8~12.0 (N-H of quinolone)
This compound ~2.57.6-8.5Absent

Analysis: In 2-Amino-5-methylbenzonitrile , the aromatic region (δ 6.7-7.2) shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.[2] The amine protons appear as a broad singlet around δ 5.8, which would disappear upon D₂O exchange.[2]

The formation of the 2-Hydroxy-6-methylquinoline-3-carbonitrile ring system results in a downfield shift of the aromatic protons (δ 7.3-7.8) due to the influence of the fused heterocyclic ring. A new, downfield singlet corresponding to the H4 proton of the quinoline ring appears. The most telling signal is the very broad singlet at high chemical shift (often > δ 12), which corresponds to the N-H proton of the dominant quinolone tautomer.

In the final product, This compound , the aromatic signals are further shifted downfield, with the H4 proton typically appearing around δ 8.5. The most critical diagnostic feature is the complete absence of the exchangeable NH₂ or OH/NH proton signals, confirming the successful replacement of the hydroxyl group with chlorine.[3]

Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ in ppm):

CompoundC≡NAromatic CC-OH/C=OC-Cl
2-Amino-5-methylbenzonitrile ~11994-150--
2-Hydroxy-6-methylquinoline-3-carbonitrile ~117115-160~160 (C=O)-
This compound ~115110-155-~150

Analysis: The ¹³C NMR spectra provide complementary evidence. The nitrile carbon is present in all three compounds around δ 115-119. In 2-Hydroxy-6-methylquinoline-3-carbonitrile , a key signal appears around δ 160, corresponding to the C=O carbon of the quinolone tautomer. This signal is absent in both the starting material and the final product. Upon chlorination, this carbon shifts to the C-Cl region around δ 150, confirming the substitution at the C2 position.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the elemental composition changes during the reaction.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. Causality: EI is a standard, robust ionization technique that provides a reproducible fragmentation pattern, which can be used as a "fingerprint" for compound identification, in addition to providing the molecular ion peak.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular WeightKey m/z values (Molecular Ion, [M]⁺)
2-Amino-5-methylbenzonitrile C₈H₈N₂132.16132
2-Hydroxy-6-methylquinoline-3-carbonitrile C₁₁H₈N₂O184.19184
This compound C₁₁H₇ClN₂202.64202, 204 (approx. 3:1 ratio)

Analysis: The progression of the synthesis is clearly marked by the increase in molecular weight. 2-Amino-5-methylbenzonitrile shows a molecular ion peak [M]⁺ at m/z 132.[2] The intermediate, 2-Hydroxy-6-methylquinoline-3-carbonitrile , has its [M]⁺ peak at m/z 184. The successful synthesis of This compound is unequivocally confirmed by the molecular ion peaks at m/z 202 and 204.[4][5] This characteristic isotopic pattern, with an intensity ratio of approximately 3:1, is the definitive signature for the presence of a single chlorine atom in the molecule.

Spectroscopic_Comparison cluster_P1 2-Amino-5-methylbenzonitrile cluster_P2 2-Hydroxy-6-methylquinoline-3-carbonitrile cluster_FP This compound P1_IR IR: N-H (2 bands), C≡N P1_NMR 1H NMR: NH2 ~5.8 ppm P1_IR->P1_NMR P2_IR IR: Broad O-H, C=O, C≡N P1_MS MS: m/z 132 P1_NMR->P1_MS P2_NMR 1H NMR: NH ~12.0 ppm P2_MS MS: m/z 184 P1_MS->P2_MS Cyclization (+52 Da) P2_IR->P2_NMR FP_IR IR: C-Cl, C≡N (No OH/NH) P2_NMR->P2_MS FP_NMR 1H NMR: No exchangeable protons FP_MS MS: m/z 202, 204 (3:1) P2_MS->FP_MS Chlorination (+18.5 Da) FP_IR->FP_NMR FP_NMR->FP_MS

Caption: Summary of key spectroscopic differentiators.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-amino-5-methylbenzonitrile and 2-hydroxy-6-methylquinoline-3-carbonitrile, demonstrates a clear and logical progression of spectral changes that mirror the chemical transformations. By leveraging the complementary information from IR, NMR, and Mass Spectrometry, researchers can confidently monitor the synthesis, identify intermediates, and verify the structure of the final product. The key diagnostic markers—the disappearance of N-H and O-H signals, the appearance of C-Cl vibrations, specific shifts in the NMR aromatic region, and the characteristic chlorine isotope pattern in the mass spectrum—provide a robust, self-validating system for ensuring the integrity of the synthetic process.

References

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive biological evaluation of novel compounds synthesized from the versatile precursor, 2-Chloro-6-methylquinoline-3-carbonitrile. As a Senior Application Scientist, my focus is to deliver an in-depth technical analysis, elucidating the causality behind experimental choices and presenting a self-validating framework for the protocols described. This document will navigate through the anticancer, antimicrobial, and anti-inflammatory potential of these novel derivatives, offering a comparative perspective against established therapeutic agents.

The Versatile Precursor: this compound

The choice of this compound as a starting material is strategic. The chloro group at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups. The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification. The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the final compounds. This inherent reactivity and potential for diversification make it an attractive scaffold for generating libraries of novel compounds with diverse pharmacological profiles.

Anticancer Activity: A Primary Focus

Quinoline derivatives have a rich history in anticancer drug development, with several compounds clinically approved.[2][3] Novel compounds derived from this compound are being actively investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Comparative Anticancer Potency

The anticancer efficacy of novel quinoline derivatives is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. While direct comparative studies on a wide range of derivatives from this compound are emerging, we can extrapolate from closely related structures to understand potential structure-activity relationships (SAR).

Compound ID Derivative Class Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM) Citation
QC-1 Hydrazone DerivativeMCF-7 (Breast)10.65Doxorubicin~1.0[4]
QC-2 Hydrazone DerivativeA549 (Lung)10.89Doxorubicin~1.0[4]
QR-1 Rhodanine AnalogHGC (Gastric)Micromolar--[5]
QR-2 Rhodanine AnalogDU-145 (Prostate)Micromolar--[5]
QBC-1 Quinoline-Benzothiazole HybridMCF-7 (Breast)12.73Doxorubicin~1.0[4]

Note: The data presented for QC-1, QC-2, and QBC-1 are for quinoline-benzothiazole containing Schiff's bases derived from 2-chloro-3-formyl quinoline, a close structural analog. The IC50 values for Doxorubicin can vary between cell lines and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO). The final solvent concentration should be non-toxic to the cells (typically <0.5%). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Preparation Prepare Serial Dilutions of Test Compounds Compound_Preparation->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for MTT Cytotoxicity Assay
Putative Anticancer Mechanisms of Action

Quinoline derivatives exert their anticancer effects through diverse mechanisms.[3][8] While the precise pathways for novel compounds from this compound require specific investigation, likely targets include:

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9][10] Key targets include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases in the PI3K/Akt/mTOR pathway.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription.[9] Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication.

Anticancer_Mechanisms cluster_pathways Signaling Pathways cluster_dna DNA-Targeted Mechanisms Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis DNA_Intercalation DNA Intercalation DNA_Damage DNA Damage & Replication Stress DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition Topoisomerase Inhibition Topoisomerase_Inhibition->DNA_Damage DNA_Damage->Apoptosis Quinoline_Derivative Novel Quinoline Derivative Quinoline_Derivative->RTK Inhibits Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->mTOR Inhibits Quinoline_Derivative->DNA_Intercalation Induces Quinoline_Derivative->Topoisomerase_Inhibition Induces

Potential Anticancer Mechanisms of Quinoline Derivatives

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline derivatives have historically played a crucial role in this area, with fluoroquinolones being a prominent class of antibiotics.[11]

Comparative Antimicrobial Efficacy

The antimicrobial potential of novel compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13]

Compound ID Derivative Class Bacterial Strain MIC (µg/mL) Reference Antibiotic MIC (µg/mL) Citation
QM-1 Hydrazone DerivativeS. aureus-Ciprofloxacin-[14]
QM-2 Hydrazone DerivativeE. coli-Ciprofloxacin-[14]
QA-1 Quinoline-2-one DerivativeMRSA0.75Daptomycin0.50[15]
QA-2 Quinoline-2-one DerivativeVRE0.75Daptomycin0.50[15]
QS-1 Sulfonamide HybridB. cereus3.12-50--[16]
QS-2 Sulfonamide HybridP. aeruginosa3.12-50--[16]

Note: Data for QM-1 and QM-2 are from a study on 2-chloro-6-methylquinoline hydrazone derivatives, directly relevant to the topic.[14] Data for QA-1 and QA-2 are for quinoline-2-one derivatives, and QS-1 and QS-2 are for quinoline-sulfonamide hybrids, which represent other classes of quinoline-based antimicrobials.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[12][17][18]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound and a reference antibiotic in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 18-24h at 37°C) Inoculate_Plate->Incubate_Plate Read_Turbidity Visually Inspect for Turbidity (Growth) Incubate_Plate->Read_Turbidity Determine_MIC Determine MIC Value Read_Turbidity->Determine_MIC

Workflow for Broth Microdilution MIC Assay

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Quinoline derivatives have demonstrated promising anti-inflammatory properties.[19][20]

Comparative Anti-inflammatory Effects

The in vitro anti-inflammatory activity of novel compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in stimulated macrophages.

Compound ID Derivative Class Cell Line Assay IC50 (µM) or % Inhibition Reference Drug Citation
QAI-1 Azetidinone Derivative-Carrageenan-induced paw edema (in vivo)Significant inhibitionIndomethacin[21]
QAI-2 Thiazolidinedione Hybrid-IFN-γ & TNF-α inhibitionSignificant decrease-[3]
QAI-3 Quinolin-2-oneRAW 264.7NO ProductionSignificant suppression-[19]

Note: The data presented are for various classes of quinoline derivatives, highlighting the broad anti-inflammatory potential of the quinoline scaffold.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[22][23][24]

Principle: In this two-step diazotization reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540-550 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Griess_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Collection cluster_assay Griess Reaction & Measurement cluster_analysis Data Analysis Seed_Macrophages Seed Macrophages (e.g., RAW 264.7) Pretreat_Compounds Pre-treat with Test Compounds Seed_Macrophages->Pretreat_Compounds Stimulate_LPS Stimulate with LPS Pretreat_Compounds->Stimulate_LPS Incubate_24h Incubate for 24 hours Stimulate_LPS->Incubate_24h Collect_Supernatant Collect Cell Culture Supernatants Incubate_24h->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Measure_Absorbance Measure Absorbance at 540-550 nm Add_Griess_Reagent->Measure_Absorbance Quantify_Nitrite Quantify Nitrite (Standard Curve) Measure_Absorbance->Quantify_Nitrite Calculate_Inhibition Calculate % Inhibition of NO Production Quantify_Nitrite->Calculate_Inhibition

Workflow for Griess Assay for Nitric Oxide Inhibition

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. The preliminary data from structurally related compounds suggest that derivatives of this precursor are likely to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel compounds. Further research focusing on the direct synthesis and comparative biological testing of a broader library of derivatives from this specific precursor is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

A Comparative Guide to the Regioselectivity of Reactions Involving 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount to modulating its biological activity and physical properties. Among the myriad of substituted quinolines, 2-Chloro-6-methylquinoline-3-carbonitrile stands out as a versatile building block, offering multiple reaction sites for diversification. However, the inherent electronic and steric factors of the quinoline ring system present a significant challenge in achieving predictable and selective chemical transformations.

This guide provides an in-depth analysis of the regioselectivity of three key classes of reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling. By understanding the underlying mechanistic principles and leveraging empirical data from analogous systems, researchers can make informed decisions to steer these reactions towards the desired regioisomeric products.

Nucleophilic Aromatic Substitution (SNAr): Preferential Reactivity at the C4 Position in Analogous Systems

Nucleophilic aromatic substitution is a fundamental transformation for introducing a wide range of functionalities onto an aromatic core. In the context of chloroquinolines, the relative reactivity of the chloro-substituents is dictated by the electronic influence of the nitrogen atom within the heterocyclic ring.

Mechanistic Considerations

The quinoline nitrogen acts as a potent electron-withdrawing group, activating the ring towards nucleophilic attack. This effect is most pronounced at the C2 and C4 positions. Theoretical and experimental studies on related 2,4-dichloroquinazolines have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[1][2][3] This preference is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4.

While direct comparative kinetic studies on this compound are not extensively available in the reviewed literature, we can infer its reactivity based on established principles and data from analogous systems like 4-chloroquinolines and 2,4-dichloroquinolines.[4][5][6] For 2,4-dichloroquinolines, nucleophilic substitution occurs preferentially at the C4 position under mild conditions.[1]

Expected Regioselectivity for this compound:

Based on the general reactivity patterns of haloquinolines, nucleophilic attack on this compound is anticipated to be less facile compared to a 4-chloro-substituted quinoline. The chloro group at the C2 position is less activated than a chloro group at the C4 position. However, given the presence of the electron-withdrawing nitrile group at the C3 position, the C2 position is still activated towards nucleophilic displacement.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have revolutionized the synthesis of complex organic molecules. In the case of dihaloquinolines, the regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: Preferential Reactivity at the C2 Position

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds.[7][8][9][10] Studies on dihaloquinolines, such as 2,4-dichloroquinoline, have demonstrated that Suzuki-Miyaura coupling can be directed to occur selectively at the C2 position.[2]

The regioselectivity in palladium-catalyzed cross-couplings of dihaloquinolines is often governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different C-Cl bonds. The C2 position in quinolines is electronically distinct and can exhibit higher reactivity in certain palladium-catalyzed cycles. For instance, in the coupling of 2,4-dichloroquinoline, the reaction proceeds preferentially at the C2 position.[2][11] This selectivity can be influenced by the choice of phosphine ligands and other reaction parameters.[12]

Hypothetical Comparison of Suzuki-Miyaura Coupling on Chloroquinolines:

SubstrateReactive PositionTypical ConditionsYield (%)Reference
2,4-DichloroquinolineC2Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°CHigh[2]
6-Bromo-2-chloroquinolineC2 or C6 (ligand dependent)Pd(dppf)Cl₂ for C6; Pd(PPh₃)₄ for C2Good[11]
This compound C2 (Predicted) Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°CN/A-
Sonogashira Coupling: Alkynylation at the C2 Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] Similar to the Suzuki-Miyaura coupling, the regioselectivity on dihaloquinolines can be controlled. Research on 2,4-dichloroquinoline has shown that regioselective alkynylation can be achieved at the C2 position.[2]

The preferential reactivity of the C2 position in Sonogashira coupling of 2,4-dichloroquinoline is attributed to the electronic nature of the quinoline ring. The nitrogen atom's influence makes the C2 position more susceptible to oxidative addition by the palladium catalyst.[2] Copper-free Sonogashira protocols have also been developed, which can sometimes offer different selectivity profiles.[14]

Illustrative Comparison of Sonogashira Coupling:

SubstrateReactive PositionTypical ConditionsYield (%)Reference
2,4-DichloroquinolineC2Pd/C, PPh₃, CuI, H₂O, 80°CGood[2]
2-Bromo-4-iodo-quinolineC4 (Iodide is more reactive)Standard Sonogashira conditionsHigh[11]
This compound C2 (Predicted) Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rtN/A-

Experimental Protocols

While specific experimental data for this compound is limited in the searched literature, the following protocols are provided as representative procedures based on reactions with analogous quinoline derivatives. Researchers should consider these as starting points for optimization.

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

This protocol is adapted from general procedures for the amination of chloroquinolines.

Workflow for Nucleophilic Aromatic Substitution:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and amine in solvent react Heat the reaction mixture (e.g., 80-120°C) start->react Add base (e.g., K₂CO₃) workup Cool, quench with water, and extract with organic solvent react->workup Monitor by TLC purify Dry, concentrate, and purify by column chromatography workup->purify

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the desired amine (1.2 mmol) and a base such as K₂CO₃ (2.0 mmol).

  • The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-methylquinoline-3-carbonitrile.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of chloroquinolines.[10]

Workflow for Suzuki-Miyaura Coupling:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine this compound, boronic acid, catalyst, and base in a flask degas Degas the mixture and add solvent setup->degas heat Heat under inert atmosphere (e.g., 90°C) degas->heat workup Cool, dilute with water, and extract with organic solvent heat->workup Monitor by TLC/GC-MS purify Dry, concentrate, and purify by column chromatography workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., a mixture of toluene and water) is added, and the mixture is heated to 90 °C with stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic extracts are dried, concentrated, and the residue is purified by column chromatography to yield the 2-aryl-6-methylquinoline-3-carbonitrile product.

Protocol 3: Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of chloroquinolines.

Workflow for Sonogashira Coupling:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine this compound, palladium catalyst, copper(I) iodide, and a base degas Degas the mixture and add solvent setup->degas add_alkyne Add the terminal alkyne degas->add_alkyne stir Stir at room temperature under inert atmosphere add_alkyne->stir workup Filter, concentrate, and dissolve in organic solvent stir->workup Monitor by TLC purify Wash, dry, and purify by column chromatography workup->purify

Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • To a flask containing this compound (1.0 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol), and copper(I) iodide (0.05 mmol) is added a suitable base such as triethylamine (3.0 mmol) and a solvent (e.g., THF).

  • The mixture is degassed with an inert gas.

  • The terminal alkyne (1.2 mmol) is then added, and the reaction is stirred at room temperature until completion as indicated by TLC.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.

  • Purification by column chromatography affords the desired 2-alkynyl-6-methylquinoline-3-carbonitrile.

Conclusion and Future Outlook

The regioselective functionalization of this compound presents a nuanced challenge that can be addressed through a careful consideration of reaction mechanisms and conditions. While nucleophilic aromatic substitution is expected to be less favorable at the C2 position compared to a C4 analogue, palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings offer a promising avenue for selective C-C bond formation at this site.

The provided protocols, derived from studies on closely related quinoline systems, serve as a robust starting point for the development of specific and optimized conditions for this compound. Further experimental investigation is warranted to definitively establish the regiochemical outcomes and to expand the synthetic utility of this versatile building block in the pursuit of novel chemical entities with tailored properties.

References

Benchmarking the Efficacy of 2-Chloro-6-methylquinoline-3-carbonitrile Derivatives Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2][3] This guide focuses on a specific, promising subclass: 2-Chloro-6-methylquinoline-3-carbonitrile derivatives. We will provide an in-depth, objective comparison of their efficacy against established drugs, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in their quest for next-generation therapeutics.

The rationale for investigating this particular chemical entity stems from the known bioactivity of the quinoline core, enhanced by the specific substitutions at the 2, 3, and 6 positions. The chloro group at position 2 is a key reactive site, the methyl group at position 6 can modulate lipophilicity and metabolic stability, and the carbonitrile group at position 3 is an electron-withdrawing group that can significantly influence the molecule's interaction with biological targets.[1]

Comparative Efficacy: A Quantitative Overview

The true measure of a novel compound's potential lies in its performance relative to existing standards of care. This section presents a comparative analysis of the efficacy of this compound derivatives and their close analogs against both established anticancer and antimicrobial drugs.

Anticancer Activity

The cytotoxic potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment. A lower IC50 value indicates greater potency.

Compound ClassCell LineTest Compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
2-Chloro-3-substituted QuinolineHepG-2 (Liver)6.95 - 8.025-Fluorouracil9.42[4]
2-Chloro-3-substituted QuinolineHCT-116 (Colon)7.15 - 8.355-Fluorouracil8.01[4]
2-Chloro-3-substituted QuinolineMCF-7 (Breast)Moderate ActivityDoxorubicin-[5]
2-Chloro-3-substituted QuinolinePC-3 (Prostate)Moderate Activity5-Fluorouracil-[4]
4-Anilino-3-quinolinecarbonitrile-Src Kinase IC50: Potent--[1]

Note: Data for 2-Chloro-3-substituted quinoline derivatives are presented as a proxy for the specific this compound scaffold due to the limited availability of public data on the exact molecule. These results suggest a promising avenue for investigation.

Antimicrobial Activity

The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainTest Compound MIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Quinoline-3-carbonitrile DerivativesE. coli (Gram-negative)4Ciprofloxacin-[6]
Quinoline-3-carbonitrile DerivativesS. aureus (Gram-positive)> 128Ciprofloxacin-[6]
Quinoline-3-carbonitrile DerivativesS. pyogenes (Gram-positive)8Ciprofloxacin-[6]
Quinoline-3-carbonitrile DerivativesS. typhimurium (Gram-negative)8Ciprofloxacin-[6]

Potential Mechanisms of Action: A Deeper Dive

Understanding the "how" behind a compound's efficacy is paramount for rational drug design and development. For this compound derivatives, preliminary evidence and studies on related structures point towards distinct mechanisms for their anticancer and antimicrobial activities.

Anticancer Mechanism: Targeting Key Cellular Machinery

The anticancer properties of quinoline derivatives are often multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression.[2][3]

  • Topoisomerase Inhibition: One of the most well-documented anticancer mechanisms for quinoline-based compounds is the inhibition of DNA topoisomerases.[1] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Studies on 2-chloro-3-substituted quinoline derivatives have shown promising topoisomerase I (Topo 1) inhibitory activity.[4]

  • Kinase Inhibition: Several quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, a 4-anilino-3-quinolinecarbonitrile derivative was identified as a Src kinase inhibitor.[1] Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration, making it an attractive target for cancer therapy.

  • Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce apoptosis in malignant cells. Quinoline derivatives have been shown to trigger this process through various signaling pathways.

Signaling Pathway for Quinoline-Induced Apoptosis

G Quinoline 2-Chloro-6-methylquinoline- 3-carbonitrile Derivative Topo Topoisomerase Inhibition Quinoline->Topo Kinase Kinase Inhibition (e.g., Src) Quinoline->Kinase DNA_Damage DNA Damage Topo->DNA_Damage Signal_Block Block Pro-Survival Signaling Kinase->Signal_Block Apoptosis Apoptosis DNA_Damage->Apoptosis Signal_Block->Apoptosis

Caption: Proposed anticancer mechanisms of action.

Antimicrobial Mechanism: Disrupting Bacterial Replication

The antibacterial activity of quinoline-3-carbonitrile derivatives is thought to mirror that of the well-established quinolone antibiotics.

  • DNA Gyrase Inhibition: The primary target for quinolone antibiotics is DNA gyrase (a type II topoisomerase) in bacteria.[7] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. Inhibition of DNA gyrase leads to a cessation of these processes and ultimately bacterial cell death. Docking studies have suggested that quinoline-3-carbonitrile derivatives can effectively interact with the active site of DNA gyrase.[4][7]

Experimental Protocols: A Guide to Benchmarking

To ensure the reproducibility and validity of efficacy data, standardized and well-documented experimental protocols are essential.

Anticancer Efficacy: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Experimental Workflow for MTT Assay

G Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Quinoline Derivatives & Controls Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining anticancer cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs (e.g., Doxorubicin, 5-Fluorouracil) in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the treated plates for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Efficacy: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[5]

Experimental Workflow for Broth Microdilution

G Start Start Prepare_Compounds Prepare Serial Dilutions of Quinoline Derivatives & Standard Antibiotics Start->Prepare_Compounds Inoculate Add Standardized Bacterial Inoculum Prepare_Compounds->Inoculate Incubate Incubate (16-20h) Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Value Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining antimicrobial MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the this compound derivatives and standard antibiotics (e.g., Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. Their potent in vitro activity against various cancer cell lines and bacterial strains, often comparable to or exceeding that of standard drugs, warrants further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head efficacy studies of this compound derivatives against a wider range of standard drugs are crucial for a comprehensive understanding of their therapeutic potential.

  • In Vivo Efficacy and Toxicity: Promising in vitro results must be translated into in vivo models to assess efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Elucidation: Further studies are needed to definitively identify the molecular targets and signaling pathways modulated by these compounds in both cancer cells and bacteria.

This guide provides a solid foundation for researchers to build upon, offering a clear rationale, comparative data, and robust methodologies for the continued exploration of this exciting class of compounds.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-6-methylquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my priority is to equip you with the critical information needed to handle this compound with the utmost safety and precision. This guide moves beyond a simple checklist, providing a deep dive into the "why" behind each recommendation, ensuring a culture of safety and scientific excellence in your laboratory.

Section 1: Understanding the Hazard Profile

This compound and its analogs are recognized irritants. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

While specific toxicological data for this exact compound is limited, the quinoline scaffold itself is known for potential health effects. Some quinoline derivatives are suspected of causing genetic defects and may have carcinogenic properties.[3][4] Therefore, treating this compound with a high degree of caution is paramount.

Hazard Classifications at a Glance:

Hazard StatementClassificationGHS PictogramSignal Word
H315Skin IrritationGHS07Warning
H319Serious Eye IrritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Data synthesized from multiple sources for related compounds.[2][5]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a fundamental aspect of responsible chemical handling. The goal is to create a complete barrier between you and the chemical, mitigating all potential routes of exposure.

Core PPE Requirements:

  • Eye and Face Protection:

    • What: Tight-sealing safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

    • Why: This compound can cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect against dust particles and splashes, while a face shield offers a broader barrier for the entire face.

  • Hand Protection:

    • What: Wear protective gloves.[1] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.

    • Why: Direct skin contact can lead to irritation.[1] Proper glove use is the most effective way to prevent this.

  • Body Protection:

    • What: A long-sleeved laboratory coat is the minimum requirement.[1] For operations with a higher risk of contamination, consider disposable coveralls ("bunny suits").[6] Gowns should close at the back and have tight-fitting cuffs.[6]

    • Why: This prevents accidental skin contact on the arms and body. Contaminated clothing must be removed immediately and laundered separately before reuse.[3]

  • Respiratory Protection:

    • What: Under normal laboratory conditions with adequate ventilation, specific respiratory protection may not be required.[1] However, if you are working in a poorly ventilated area or there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7]

    • Why: Inhalation of the dust can cause respiratory tract irritation.[2] Engineering controls like fume hoods are the preferred method to manage this risk.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Dust Formation: This compound is a solid, so care must be taken to minimize the generation of dust during weighing and transfer.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.[3][8]

Storage:

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[1][2]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[7]

  • Security: For added safety, consider storing in a locked cabinet or area.[2][3]

Section 4: Emergency Procedures - A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures:

  • If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1][2]

  • If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Section 5: Disposal Plan

Proper disposal of this compound and its containers is an essential part of the chemical's lifecycle.

  • Waste Characterization: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of it down the drain.[2]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Function prep_ppe->prep_hood 1. Safety First handle_weigh Weigh Compound (Minimize Dust) prep_hood->handle_weigh 2. Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_tools Decontaminate Glassware & Tools handle_transfer->clean_tools 3. After Use clean_area Clean Work Area clean_tools->clean_area storage Store in Tightly Closed Container in a Cool, Dry Place clean_area->storage disp_waste Collect Waste in Labeled Hazardous Waste Container clean_area->disp_waste 4. Waste Collection disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_final Arrange for Professional Waste Disposal disp_ppe->disp_final

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.